molecular formula C36H52N8O10 B15578141 Yhiepv

Yhiepv

货号: B15578141
分子量: 756.8 g/mol
InChI 键: MPORDPMEKCNCRM-XHJIKMKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Yhiepv is a useful research compound. Its molecular formula is C36H52N8O10 and its molecular weight is 756.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C36H52N8O10

分子量

756.8 g/mol

IUPAC 名称

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C36H52N8O10/c1-5-20(4)30(43-32(49)26(16-22-17-38-18-39-22)41-31(48)24(37)15-21-8-10-23(45)11-9-21)34(51)40-25(12-13-28(46)47)35(52)44-14-6-7-27(44)33(50)42-29(19(2)3)36(53)54/h8-11,17-20,24-27,29-30,45H,5-7,12-16,37H2,1-4H3,(H,38,39)(H,40,51)(H,41,48)(H,42,50)(H,43,49)(H,46,47)(H,53,54)/t20-,24-,25-,26-,27-,29-,30-/m0/s1

InChI 键

MPORDPMEKCNCRM-XHJIKMKMSA-N

产品来源

United States

Foundational & Exploratory

Yhiepv Peptide: A Technical Guide to its Interaction with the δ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Yhiepv peptide, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a hexapeptide with the amino acid sequence Tyr-His-Ile-Glu-Pro-Val. It is derived from the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a highly abundant protein found in green leaves such as spinach[1]. Emerging research has identified the this compound peptide as a bioactive compound with anxiolytic-like properties. These effects are mediated through its interaction with the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and emotion[1]. This technical guide provides a comprehensive overview of the this compound peptide's mechanism of action at the δ-opioid receptor, based on currently available scientific literature.

Quantitative Data

While the literature confirms the activity of the this compound peptide at the δ-opioid receptor, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) have not been reported in the primary research articles. The following tables summarize the known information and highlight the data that is not yet available.

Table 1: this compound Peptide Identification

ParameterDescription
Peptide Name This compound, rALP-2 (Rubisco anxiolytic-like peptide 2)
Sequence H-Tyr-His-Ile-Glu-Pro-Val-OH
Source Pepsin-pancreatin digestion of Rubisco protein from spinach.[1]
Reported Activity Anxiolytic-like effects mediated by the δ-opioid receptor.[1]

Table 2: In Vitro Pharmacological Data at the δ-Opioid Receptor

Assay TypeParameterValueReference
Radioligand Binding Assay Ki (Binding Affinity)Not Reported-
cAMP Functional Assay EC50 (Potency)Not Reported-
cAMP Functional Assay EfficacySuppression of forskolin-stimulated cAMPKaneko et al., 2022
GTPγS Binding Assay EC50 (Potency)Not Reported-
GTPγS Binding Assay Emax (Efficacy)Not Reported-

Signaling Pathways

The δ-opioid receptor is a member of the Gi/o family of G-protein coupled receptors. Upon activation by an agonist such as the this compound peptide, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This mechanism is consistent with the finding that this compound suppresses forskolin-stimulated cAMP accumulation. The reduction in cAMP levels leads to various downstream cellular effects, including the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways, which are thought to contribute to its overall pharmacological effects.

Yhiepv_DOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide DOR δ-Opioid Receptor (DOR) This compound->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Downstream Cellular Effects PKA->Cellular_Response Modulation of Transcription and Ion Channels

This compound peptide activation of the δ-opioid receptor and downstream signaling.

Experimental Protocols

While specific quantitative data for this compound's interaction with the δ-opioid receptor is not available, the following are detailed methodologies for the key experiments that would be conducted to characterize this interaction.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of the this compound peptide for the δ-opioid receptor.

Objective: To measure the ability of the this compound peptide to displace a known radiolabeled δ-opioid receptor ligand from the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human δ-opioid receptor (e.g., CHO-DOR or HEK-DOR cells).

  • Radiolabeled δ-opioid receptor antagonist, such as [³H]naltrindole.

  • This compound peptide stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of unlabeled naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of the this compound peptide.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the this compound peptide or the non-specific binding determinator.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters, which separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • The data is then analyzed to calculate the IC50 value (the concentration of this compound peptide that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be determined using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (DOR) - [³H]Naltrindole - this compound Peptide Dilutions B Incubate Reagents in 96-well plate A->B C Terminate reaction by rapid filtration B->C D Wash filters with ice-cold buffer C->D E Measure radioactivity with scintillation counter D->E F Calculate IC50 and Ki values E->F

Workflow for a radioligand competition binding assay.
cAMP Accumulation Functional Assay

This assay is used to determine the potency (EC50) and efficacy of the this compound peptide in activating the δ-opioid receptor and inhibiting adenylyl cyclase.

Objective: To measure the effect of the this compound peptide on intracellular cAMP levels in cells expressing the δ-opioid receptor.

Materials:

  • A cell line stably expressing the human δ-opioid receptor (e.g., CHO-DOR or HEK-DOR cells).

  • This compound peptide stock solution.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and grow to the desired confluency.

  • Pre-treat the cells with varying concentrations of the this compound peptide for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

  • The results will show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation by the this compound peptide.

  • The data is then plotted to generate a dose-response curve, from which the EC50 (the concentration of this compound peptide that produces 50% of its maximal inhibitory effect) and the maximal inhibition (efficacy) can be determined.

cAMP_Assay_Workflow A Seed DOR-expressing cells in 96-well plate B Pre-treat cells with This compound peptide dilutions A->B C Stimulate cells with Forskolin B->C D Incubate at 37°C C->D E Lyse cells and measure intracellular cAMP D->E F Calculate EC50 and Efficacy E->F

Workflow for a cAMP accumulation functional assay.

Conclusion and Future Directions

The this compound peptide is a promising, naturally derived peptide that demonstrates clear activity at the δ-opioid receptor, leading to anxiolytic-like effects. Its mechanism of action is consistent with that of a typical Gi/o-coupled GPCR agonist, involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

However, a significant gap in the current understanding of this compound's pharmacology is the lack of quantitative in vitro data, such as its binding affinity (Ki) and functional potency (EC50) at the δ-opioid receptor. Future research should prioritize the full pharmacological characterization of the this compound peptide using the experimental protocols outlined in this guide. This will enable a more precise understanding of its interaction with the δ-opioid receptor and will be crucial for any further development of this peptide as a potential therapeutic agent. Additionally, investigating its selectivity for the δ-opioid receptor over other opioid receptor subtypes (μ and κ) will be essential in predicting its potential side-effect profile.

References

YHIEPV: A Novel Peptide for Enhancing Neuronal Leptin Responsiveness

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide YHIEPV and its significant role in increasing neuronal leptin responsiveness. This compound, a peptide derived from the digestion of the spinach protein Rubisco, has demonstrated potential in mitigating leptin resistance, a key factor in obesity.[1][2] This document details the molecular mechanisms, quantitative effects, and the experimental protocols utilized to elucidate the function of this compound, offering a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Core Mechanism of Action

This compound, with the structure H-Tyr-His-Ile-Glu-Pro-Val-OH, has been shown to enhance the sensitivity of leptin receptors within the hypothalamus.[1][2] Its primary mechanism involves the potentiation of the leptin signaling cascade, even in the presence of factors that induce leptin resistance, such as palmitic acid.[1][2] The peptide has been observed to increase the leptin-induced phosphorylation of STAT3, a critical step in the leptin signaling pathway.[1] Furthermore, this compound contributes to the reduction of central responses of proinflammatory-related factors and Rap1 activation, which are implicated in decreased leptin responsiveness.[3]

Signaling Pathway of this compound in Enhancing Leptin Responsiveness

YHIEPV_Leptin_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular This compound This compound LepR Leptin Receptor (LepR) This compound->LepR Sensitizes SOCS3 SOCS3 (Inhibitor) This compound->SOCS3 Reduces Expression Rap1 Rap1 (Active) (Inhibitor) This compound->Rap1 Reduces Activation Leptin Leptin Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->SOCS3 Induces Neuronal_Response Increased Leptin Responsiveness pSTAT3->Neuronal_Response Promotes SOCS3->JAK2 Inhibits Rap1->LepR

Caption: this compound enhances leptin signaling by sensitizing the leptin receptor.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on various molecular and physiological parameters.

Table 1: Effect of this compound on Hypothalamic Gene Expression in High-Fat Diet (HFD)-fed Mice

GeneTreatmentRelative mRNA Expression (Fold Change vs. Control)p-value
Socs3 Vehicle1.0< 0.05
This compound (0.3 mg/kg, p.o.)~0.6
Tcptp Vehicle1.0< 0.05
This compound (0.3 mg/kg, p.o.)~0.7
IL1β Vehicle1.0< 0.01
This compound (0.3 mg/kg, p.o.)~0.5

Data extracted from a study on 4-month-old HFD-fed male C57BL/6 mice treated for 5 days.[3]

Table 2: Effect of this compound on Forskolin-Induced Cellular Leptin Resistance in Organotypic Hypothalamus Slices

TreatmentLeptin-induced pSTAT3 Quantification (Arbitrary Units)p-value
Control ~1.0< 0.001
Forskolin (B1673556) (20 μM) ~0.4
Forskolin (20 μM) + this compound (100 μM) ~0.8

Slices were incubated for 6 hours and then stimulated with leptin (60 nM) for 60 minutes.[3]

Table 3: Effect of this compound on Rap1 Activation in the Brains of HFD-Induced Obese Mice

TreatmentActive Rap1 Quantification (Fold Change vs. Vehicle)p-value
Vehicle 1.0< 0.05
This compound (0.3 mg/kg, p.o., for 5 days) ~0.5

[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Animal Studies and this compound Administration
  • Animal Model: C57BL/6 male mice, 4 months old, fed a high-fat diet (HFD) to induce obesity.

  • This compound Treatment: this compound was administered orally (p.o.) at a dosage of 0.3 mg/kg for 5 consecutive days. The vehicle group received a control solution.

  • Tissue Collection: Mice were fasted for 3 hours (from 8 to 11 AM) before the collection of hypothalami for gene expression analysis. For Rap1 activation analysis, whole brains were collected.

Hypothalamic Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA was extracted from collected hypothalamic tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR was performed using gene-specific primers for Socs3, Tcptp, IL1β, and a housekeeping gene for normalization.

  • Data Analysis: The relative mRNA expression was calculated using the comparative Ct method (ΔΔCt).

Organotypic Hypothalamic Slice Culture and Treatment
  • Slice Preparation: Hypothalamic slices were prepared from mice and cultured using an organotypic slice culture method.

  • Treatment: Slices were incubated with forskolin (20 μM) in the presence or absence of this compound (100 μM) for 6 hours to induce cellular leptin resistance.

  • Leptin Stimulation: Following the incubation, slices were stimulated with leptin (60 nM) for 60 minutes.

  • Immunohistochemistry: Slices were fixed, sectioned, and stained with an antibody specific for phosphorylated STAT3 (pSTAT3).

  • Quantification: The intensity of the pSTAT3 signal was quantified using imaging software.

Western Blot for Active Rap1
  • Protein Extraction: Protein lysates were prepared from the collected brain tissue.

  • Rap1 Activation Assay: An active Rap1 pull-down and detection kit was used to specifically isolate the active (GTP-bound) form of Rap1 from the protein lysates.

  • Western Blotting: The pulled-down active Rap1 was then quantified by Western blotting using a Rap1-specific antibody.

  • Data Analysis: The band intensities were quantified and normalized to a loading control.

Experimental Workflow for Assessing this compound's Effect on Leptin Resistance

Experimental_Workflow cluster_in_vivo In Vivo Experiments cluster_ex_vivo Ex Vivo Experiments A1 HFD-fed Obese Mice A2 Oral Administration of this compound (0.3 mg/kg) or Vehicle for 5 days A1->A2 A3 Hypothalamus & Brain Collection A2->A3 A4 RT-qPCR for Gene Expression (Socs3, Tcptp, IL1β) A3->A4 A5 Western Blot for Active Rap1 A3->A5 B1 Organotypic Hypothalamic Slices B2 Incubation with Forskolin (20 μM) ± this compound (100 μM) for 6h B1->B2 B3 Leptin Stimulation (60 nM, 60 min) B2->B3 B4 Immunohistochemistry for pSTAT3 B3->B4 B5 Quantification of pSTAT3 B4->B5

Caption: Workflow of in vivo and ex vivo experiments to study this compound.

Conclusion and Future Directions

The peptide this compound presents a promising avenue for the development of novel therapeutics targeting leptin resistance and obesity. Its ability to enhance neuronal leptin signaling, even in the face of resistance-inducing stimuli, highlights its potential as a leptin sensitizer. The data presented in this guide underscore the importance of further research into the precise molecular interactions of this compound with the leptin receptor and downstream signaling components. Future studies should focus on long-term efficacy and safety profiling in preclinical models, as well as exploring the potential for synergistic effects with other anti-obesity agents. The detailed protocols provided herein offer a solid foundation for researchers to build upon these initial findings and accelerate the translation of this promising peptide into clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of H-Tyr-His-Ile-Glu-Pro-Val-OH

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and standard experimental protocols relevant to the hexapeptide H-Tyr-His-Ile-Glu-Pro-Val-OH.

Molecular Structure and Properties

The peptide H-Tyr-His-Ile-Glu-Pro-Val-OH is a sequence of six amino acids: Tyrosine (Tyr), Histidine (His), Isoleucine (Ile), Glutamic Acid (Glu), Proline (Pro), and Valine (Val). The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus signifies a free carboxyl group.

Constituent Amino Acids

The properties of the individual amino acid residues determine the overall characteristics of the peptide.

Amino Acid3-Letter Code1-Letter CodeMolecular FormulaMolecular Weight ( g/mol )Side Chain Property
TyrosineTyrYC₉H₁₁NO₃181.19Aromatic, Polar
HistidineHisHC₆H₉N₃O₂155.15Basic, Aromatic
IsoleucineIleIC₆H₁₃NO₂131.17Hydrophobic, Aliphatic
Glutamic AcidGluEC₅H₉NO₄147.13Acidic
ProlineProPC₅H₉NO₂115.13Hydrophobic, Cyclic
ValineValVC₅H₁₁NO₂117.15Hydrophobic, Aliphatic
Physicochemical Properties of H-Tyr-His-Ile-Glu-Pro-Val-OH

The following table summarizes the calculated physicochemical properties of the peptide.

PropertyValue
Molecular Formula C₃₆H₅₃N₉O₁₀
Molecular Weight 787.86 g/mol
Theoretical Isoelectric Point (pI) 5.53
Grand Average of Hydropathicity (GRAVY) -0.083
Charge at pH 7.4 -1

Note: These values are theoretical and can be confirmed experimentally.

Experimental Protocols

The synthesis, purification, and characterization of H-Tyr-His-Ile-Glu-Pro-Val-OH would typically follow standard peptide chemistry protocols.

Solid-Phase Peptide Synthesis (SPPS)

This is the most common method for chemically synthesizing peptides. The C-terminal amino acid (Valine) is first attached to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion.

Methodology:

  • Resin Preparation: A pre-loaded Valine resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Proline) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid (Glu, Ile, His, Tyr) in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide powder.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to achieve high purity.

Methodology:

  • Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is typically effective for a hexapeptide.

    • Detection: UV absorbance at 220 nm and 280 nm (due to the presence of Tyrosine).

  • Fraction Collection: Fractions corresponding to the major peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization by Mass Spectrometry (MS)

The identity of the purified peptide is confirmed by determining its molecular weight.

Methodology:

  • Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent for mass spectrometry analysis.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.

  • Data Acquisition: The instrument is calibrated, and the mass spectrum of the peptide is acquired.

  • Data Analysis: The observed mass-to-charge ratio (m/z) is used to determine the experimental molecular weight of the peptide. This is then compared to the theoretical molecular weight (787.86 Da).

Potential Biological Signaling and Workflow Visualizations

While the specific biological activity of H-Tyr-His-Ile-Glu-Pro-Val-OH is not documented, its constituent amino acids suggest potential interactions. The presence of Tyrosine allows for potential phosphorylation, a key step in many signaling pathways. Histidine can act as a proton shuttle in enzymatic reactions. The hydrophobic residues (Ile, Pro, Val) can be involved in binding to hydrophobic pockets of proteins.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a hypothetical signaling cascade where the peptide could act as a ligand for a receptor tyrosine kinase (RTK).

hypothetical_signaling_pathway Peptide H-Tyr-His-Ile-Glu-Pro-Val-OH RTK Receptor Tyrosine Kinase (RTK) Peptide->RTK Binds Dimerization Receptor Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Response

Caption: Hypothetical RTK signaling pathway initiated by the peptide.

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram outlines the logical flow of the experimental protocols described above.

experimental_workflow Start Start: Define Peptide Sequence (H-Tyr-His-Ile-Glu-Pro-Val-OH) SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude HPLC Purification by RP-HPLC Crude->HPLC Pure Purified Peptide HPLC->Pure Analysis Purity Check by Analytical HPLC HPLC->Analysis MS Characterization by Mass Spectrometry Pure->MS Final Verified Peptide MS->Final Analysis->HPLC Re-purify if needed

Caption: Workflow for peptide synthesis, purification, and analysis.

The Peptide YHIEPV: A Technical Guide to its Role in STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides an in-depth technical overview of the novel peptide YHIEPV and its modulatory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a peptide derived from the enzymatic digestion of the abundant green leaf protein, Rubisco.[1][2] Research has identified its potential in regulating cellular signaling, particularly its role in enhancing leptin-induced STAT3 phosphorylation.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanism of action.

Core Mechanism of Action

This compound has been shown to increase the phosphorylation of STAT3 in the context of leptin signaling.[1][2][3][4] Leptin, a crucial hormone in energy homeostasis, exerts its effects by binding to the leptin receptor (LepR), leading to the activation of the Janus kinase 2 (JAK2). JAK2 then phosphorylates STAT3 at the tyrosine 705 residue (Tyr705). This phosphorylation event is a critical step for STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of target genes. This compound appears to potentiate this leptin-induced phosphorylation, thereby enhancing the downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on STAT3 phosphorylation. The data is extracted from the primary research article by Kaneko et al. (2022) published in Scientific Reports.

Experiment Conditions Parameter Measured Result Statistical Significance
Ex vivo Hypothalamic Slice CultureVehicle ControlpSTAT3/STAT3 ratioBaseline-
Leptin (10 nM)pSTAT3/STAT3 ratioIncreasedp < 0.05
This compound (1 µM) + Leptin (10 nM)pSTAT3/STAT3 ratioSignificantly Increased vs. Leptin alonep < 0.05
This compound (1 µM) alonepSTAT3/STAT3 ratioNo significant changeNot Significant
Experiment Conditions Parameter Measured Result Statistical Significance
Palmitic Acid-Induced Leptin ResistanceVehicle ControlpSTAT3/STAT3 ratioBaseline-
Palmitic Acid (100 µM) + Leptin (10 nM)pSTAT3/STAT3 ratioDecreasedp < 0.05
This compound (1 µM) + Palmitic Acid (100 µM) + Leptin (10 nM)pSTAT3/STAT3 ratioRestored to near baseline levelsp < 0.05 vs. Palmitic Acid + Leptin

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

YHIEPV_STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LepR Leptin Receptor (LepR) This compound->LepR Potentiates Leptin Binding? Leptin Leptin Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Transcription Gene Transcription STAT3_dimer->Transcription Translocates & Initiates

Caption: this compound's role in the Leptin-STAT3 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Hypothalamic Slice Culture Preparation A2 Pre-incubation with this compound or Vehicle A1->A2 B1 Leptin Stimulation A2->B1 B2 (Optional) Palmitic Acid Co-treatment A2->B2 C1 Protein Extraction B1->C1 B2->C1 C2 Western Blotting C1->C2 C3 Quantification of pSTAT3 and total STAT3 C2->C3

Caption: Experimental workflow for assessing this compound's effect.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, based on the work of Kaneko et al. (2022).

Ex vivo Hypothalamic Slice Culture
  • Tissue Preparation: Hypothalami are dissected from male C57BL/6J mice (8-10 weeks old).

  • Slicing: Coronal slices (300 µm) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Culture: Slices are placed on sterile 30 mm Millicell-CM culture plate inserts and cultured in a humidified incubator at 37°C with 5% CO2. The culture medium consists of 50% minimum essential medium, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with 2 mM L-glutamine, 28 mM glucose, and 100 U/mL penicillin-streptomycin.

  • Treatment: After 24 hours of stabilization, the medium is replaced with serum-free medium. Slices are pre-incubated with this compound (1 µM) or vehicle for 30 minutes, followed by stimulation with leptin (10 nM) for 30 minutes. For leptin resistance experiments, slices are co-treated with palmitic acid (100 µM) complexed to bovine serum albumin.

  • Harvesting: Slices are collected and immediately processed for protein extraction.

Western Blotting for STAT3 Phosphorylation
  • Protein Extraction: Hypothalamic slices are homogenized in RIPA buffer containing a cocktail of protease and phosphatase inhibitors. The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) and total STAT3 (e.g., Cell Signaling Technology, #9139), typically at a 1:1000 dilution in the blocking buffer.

    • After washing three times with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked antibody, Cell Signaling Technology, #7074) at a 1:2000 dilution.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.

Conclusion

The peptide this compound demonstrates a clear and significant effect on the potentiation of leptin-induced STAT3 phosphorylation. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound in contexts where STAT3 signaling is relevant, such as in metabolic disorders and neuroendocrine regulation. Further research is warranted to fully elucidate the precise molecular interactions and the full spectrum of its physiological effects.

References

In Vitro Modulation of Leptin Signaling Pathways by the Spinach-Derived Peptide Yhiepv: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies investigating the effects of Yhiepv, a bioactive peptide derived from spinach Rubisco, on leptin signaling pathways. This document details the experimental protocols used to elucidate this compound's mechanism of action and presents the quantitative findings in a structured format for clarity and comparative analysis.

Introduction to this compound and Leptin Signaling

This compound is a peptide that has been identified for its potential to enhance leptin sensitivity.[1][2][3][4] Leptin, a hormone predominantly secreted by adipose tissue, plays a crucial role in regulating energy homeostasis by acting on the central nervous system, particularly the hypothalamus.[5][6] Dysregulation of leptin signaling can lead to leptin resistance, a condition associated with obesity.

The canonical leptin signaling cascade is initiated by the binding of leptin to its receptor (LepR), leading to the activation of the Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of LepR, creating docking sites for downstream signaling molecules. The primary pathways involved are:

  • JAK-STAT Pathway: This is the principal pathway for leptin's anorexigenic effects. The phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) leads to its dimerization, nuclear translocation, and the regulation of target genes, such as pro-opiomelanocortin (POMC).[5][6]

  • PI3K-AKT Pathway: This pathway is also implicated in leptin's metabolic effects.[7][8]

  • SHP2-ERK Pathway: The recruitment of SH2-containing protein tyrosine phosphatase 2 (SHP2) can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway.[9]

Negative regulation of leptin signaling is critical for maintaining homeostasis and involves molecules such as Protein Tyrosine Phosphatase 1B (PTP1B) and Suppressor of Cytokine Signaling 3 (SOCS3).[10][11][12] Additionally, the Epac-Rap1 signaling pathway has been identified as a contributor to cellular leptin resistance.[1][2]

In vitro studies have demonstrated that this compound can positively modulate these pathways, suggesting its potential as a therapeutic agent for overcoming leptin resistance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Forskolin-Induced cAMP Levels in Neuro-2a Cells

TreatmentThis compound Concentration (mM)Incubation Time (min)OutcomeReference
Forskolin (10 µM) + this compound0.330Dose-dependent suppression of cAMP increase[13]
Forskolin (10 µM) + this compound130Dose-dependent suppression of cAMP increase[13]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments conducted to evaluate the effects of this compound on leptin signaling.

Ex Vivo Hypothalamic Slice Culture and Western Blotting for pSTAT3

This protocol is adapted from studies investigating the effect of this compound on leptin-induced STAT3 phosphorylation.

Objective: To determine if this compound enhances leptin-stimulated STAT3 phosphorylation in hypothalamic tissue.

Materials:

  • Male C57BL/6J mice

  • Artificial cerebrospinal fluid (aCSF)

  • Leptin (murine, recombinant)

  • This compound peptide

  • Palmitic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Hypothalamic Slice Preparation:

    • Male C57BL/6J mice (8 weeks old) are decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

    • Coronal slices (300 µm) of the hypothalamus are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at 37°C for 1 hour.

  • Treatment:

    • For leptin sensitivity testing, slices are pre-incubated with this compound (e.g., 1 µM) for a specified time before stimulation with leptin (e.g., 100 ng/mL) for 30 minutes.

    • To model leptin resistance, slices are pre-treated with palmitic acid (e.g., 200 µM) for 4 hours before this compound and leptin treatment.

  • Protein Extraction:

    • Following treatment, hypothalamic slices are homogenized in ice-cold RIPA buffer.

    • Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C.

    • The supernatant containing the protein is collected, and protein concentration is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, diluted in blocking buffer.

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Bands are visualized using a chemiluminescence detection system, and band intensities are quantified using densitometry software. The ratio of pSTAT3 to total STAT3 is calculated.

Rap1 Activation Assay

This pull-down assay is used to measure the levels of active, GTP-bound Rap1.

Objective: To assess the effect of this compound on the levels of active Rap1 in brain tissue.

Materials:

  • Brain tissue lysates

  • Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads)

  • GTPγS (non-hydrolyzable GTP analog, positive control)

  • GDP (negative control)

  • Anti-Rap1 antibody

Procedure:

  • Lysate Preparation:

    • Brain tissue is homogenized in the lysis buffer provided with the kit.

    • Lysates are cleared by centrifugation.

  • Pull-Down of Active Rap1:

    • An aliquot of the lysate is incubated with RalGDS-RBD (Rap-binding domain of RalGDS) conjugated to agarose beads for 1 hour at 4°C with gentle agitation. RalGDS-RBD specifically binds to the GTP-bound (active) form of Rap1.

    • Positive and negative controls are prepared by loading aliquots of lysate with GTPγS and GDP, respectively, prior to incubation with the beads.

  • Washing and Elution:

    • The beads are washed multiple times with wash buffer to remove non-specifically bound proteins.

    • The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • The eluted samples, along with an input control (a fraction of the total lysate), are subjected to western blotting as described in section 3.1.

    • The membrane is probed with an anti-Rap1 antibody to detect the amount of active Rap1 pulled down.

Forskolin-Induced cAMP Measurement in Neuro-2a Cells

This assay is used to determine the effect of this compound on adenylyl cyclase activity.

Objective: To investigate if this compound can counteract the forskolin-induced increase in intracellular cyclic AMP (cAMP).

Materials:

  • Neuro-2a cells

  • Forskolin

  • This compound peptide

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Culture and Plating:

    • Neuro-2a cells are cultured in appropriate media and plated in 96-well plates.

  • Treatment:

    • Cells are pre-incubated with varying concentrations of this compound (e.g., 0.3 and 1 mM) for 30 minutes.

    • Forskolin (e.g., 10 µM), a direct activator of adenylyl cyclase, is then added to the wells, and the cells are incubated for a specified time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • The cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's instructions for the chosen cAMP assay kit.

    • The results are typically expressed as a percentage of the forskolin-only treated control.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Leptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_jak_stat JAK-STAT Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_shp2_erk SHP2-ERK Pathway Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 LepR->JAK2 Activation SHP2 SHP2 LepR->SHP2 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 pJAK2->LepR Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation PI3K PI3K pJAK2->PI3K Activation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus_STAT Nucleus (Gene Transcription) pSTAT3_dimer->Nucleus_STAT SOCS3 SOCS3 Nucleus_STAT->SOCS3 Induces SOCS3->pJAK2 Inhibition AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Metabolic_Effects_PI3K Metabolic Effects pAKT->Metabolic_Effects_PI3K ERK ERK SHP2->ERK pERK p-ERK ERK->pERK Neuronal_Function Neuronal Function pERK->Neuronal_Function PTP1B PTP1B PTP1B->pJAK2 Dephosphorylation (Inhibition)

Caption: Overview of the primary leptin signaling pathways.

Yhiepv_Mechanism cluster_resistance Leptin Resistance Mechanisms cluster_yhiepv_action This compound Intervention cluster_leptin_signaling Leptin Signaling Forskolin Forskolin Epac Epac Forskolin->Epac Activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Promotes exchange Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Leptin_Resistance Cellular Leptin Resistance Rap1_GTP->Leptin_Resistance This compound This compound This compound->Rap1_GTP Reduces levels of This compound->Leptin_Resistance Counteracts pSTAT3 pSTAT3 This compound->pSTAT3 Enhances leptin-induced Leptin Leptin LepR_JAK2 LepR-JAK2 Complex Leptin->LepR_JAK2 LepR_JAK2->pSTAT3 Leptin_Sensitivity Enhanced Leptin Sensitivity pSTAT3->Leptin_Sensitivity

Caption: Proposed mechanism of this compound in modulating leptin signaling.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Start: Hypothalamic Slices or Neuro-2a Cells Treatment Treatment: 1. Vehicle/Palmitic Acid/Forskolin 2. This compound 3. Leptin Start->Treatment Lysate Cell/Tissue Lysis Treatment->Lysate Western_Blot Western Blot (pSTAT3/STAT3) Lysate->Western_Blot Rap1_Assay Rap1 Activation Assay (Pull-down) Lysate->Rap1_Assay cAMP_Assay cAMP Measurement Lysate->cAMP_Assay Quantification Quantification: - Densitometry - Luminescence/Fluorescence Western_Blot->Quantification Rap1_Assay->Quantification cAMP_Assay->Quantification End End: Data Interpretation Quantification->End

Caption: General experimental workflow for in vitro studies of this compound.

Conclusion

The in vitro evidence suggests that the spinach-derived peptide this compound enhances leptin signaling through multiple mechanisms. Notably, it potentiates the canonical JAK-STAT pathway, as evidenced by increased STAT3 phosphorylation, and counteracts cellular leptin resistance by inhibiting the Epac-Rap1 pathway. These findings highlight this compound as a promising candidate for further investigation in the context of developing novel therapeutics for obesity and metabolic disorders characterized by leptin resistance. The detailed protocols and data presented in this guide are intended to facilitate the replication and extension of these important findings.

References

Anxiolytic Properties of Peptides Derived from Rubisco: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) is the most abundant protein in the world, primarily found in plant leaves.[1][2][3] Beyond its crucial role in photosynthesis, Rubisco is a rich source of bioactive peptides with a range of physiological effects. These peptides are released during the enzymatic digestion of Rubisco.[1][2] This technical guide provides an in-depth overview of the anxiolytic (anti-anxiety) properties of specific peptides derived from Rubisco, focusing on their mechanisms of action, effective dosages, and the experimental evidence supporting their potential as novel therapeutic agents. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Identified Anxiolytic Peptides from Rubisco

Several peptides derived from Rubisco have demonstrated significant anxiolytic-like effects in preclinical studies. These include the rubiscolins , rubimetide , and a group of peptides referred to as Rubisco anxiolytic-like peptides (rALPs) .

  • Rubiscolin-5 and Rubiscolin-6: These were among the first Rubisco-derived peptides to be identified with opioid-like activity.[4][5] Rubiscolin-6, in particular, has been shown to possess anxiolytic, antinociceptive, and memory-enhancing properties.[4][6][7][8][9]

  • Rubimetide: This tripeptide (Met-Arg-Trp) has also been isolated from a digest of spinach Rubisco and has demonstrated anxiolytic-like activity.[10]

  • Rubisco Anxiolytic-Like Peptides (rALPs): More recently, a comprehensive analysis of digested spinach Rubisco identified novel peptides with potent anxiolytic-like effects, namely rALP-1 (SYLPPLTT), rALP-1(1-7) (SYLPPLT), and rALP-2 (YHIEPV).[1][2]

Quantitative Data on Anxiolytic Effects

The following table summarizes the key quantitative data from in vivo studies on the anxiolytic effects of Rubisco-derived peptides. The primary behavioral test used in these studies was the elevated plus-maze test in mice, a standard model for assessing anxiety.

PeptideSequenceAdministration RouteEffective DoseAnxiolytic EffectReference
Rubiscolin-6 Tyr-Pro-Leu-Asp-Leu-PheIntraperitoneal (i.p.)10 mg/kgSignificant increase in time spent in open arms[6]
Oral (p.o.)100 mg/kgSignificant increase in time spent in open arms[6]
Rubimetide Met-Arg-TrpIntraperitoneal (i.p.)0.1 mg/kgSignificant anxiolytic-like activity[10]
Oral (p.o.)1.0 mg/kgSignificant anxiolytic-like activity[10]
rALP-1 SYLPPLTTOral (p.o.)Not specifiedPotent anxiolytic-like effects[1][2]
rALP-1(1-7) SYLPPLTOral (p.o.)Not specifiedPotent anxiolytic-like effects[1][2]
rALP-2 This compoundOral (p.o.)Not specifiedPotent anxiolytic-like effects[1][2]

Mechanisms of Action and Signaling Pathways

The anxiolytic effects of Rubisco-derived peptides are mediated by various neurotransmitter and receptor systems. A notable finding is that different peptides can act through distinct neural pathways.[1][2]

Rubiscolin-6 Signaling Pathway

Rubiscolin-6 exerts its anxiolytic effects through a pathway involving the delta-opioid receptor, the sigma-1 receptor, and the dopamine (B1211576) D1 receptor.[6] The anxiolytic activity is initiated by the binding of Rubiscolin-6 to the delta-opioid receptor. This activation subsequently influences the sigma-1 and dopamine D1 receptors, leading to the observed anti-anxiety effects.[6] The effect is blocked by antagonists of these receptors, confirming their role in the signaling cascade.[6]

Rubiscolin6_Pathway Rubiscolin6 Rubiscolin-6 delta_OR δ-Opioid Receptor Rubiscolin6->delta_OR Binds to sigma1_R σ1 Receptor delta_OR->sigma1_R Activates D1_R Dopamine D1 Receptor delta_OR->D1_R Activates Anxiolytic_Effect Anxiolytic Effect sigma1_R->Anxiolytic_Effect D1_R->Anxiolytic_Effect

Caption: Signaling pathway of Rubiscolin-6's anxiolytic action.

Rubimetide Signaling Pathway

The anxiolytic-like activity of rubimetide is mediated by the prostaglandin (B15479496) D2 (PGD2) and the DP1 receptor.[10] The effect of rubimetide was blocked by a DP1 receptor antagonist, indicating that its mechanism of action is dependent on this pathway.[10]

Rubimetide_Pathway Rubimetide Rubimetide PGD2 Prostaglandin D2 Rubimetide->PGD2 Mediated by DP1_R DP1 Receptor PGD2->DP1_R Activates Anxiolytic_Effect Anxiolytic Effect DP1_R->Anxiolytic_Effect

Caption: Signaling pathway of Rubimetide's anxiolytic action.

rALPs Signaling Pathways

The Rubisco anxiolytic-like peptides (rALPs) demonstrate distinct mechanisms of action, highlighting the diversity of bioactive peptides derived from a single protein source.

  • rALP-1 and rALP-1(1-7): The anxiolytic effects of these peptides are mediated by the serotonin (B10506) 5-HT1A receptor. Their effects were blocked by a 5-HT1A receptor antagonist.[1][2]

  • rALP-2: In contrast, the anxiolytic activity of rALP-2 is dependent on the delta-opioid receptor, similar to Rubiscolin-6. Its effects were inhibited by a delta-opioid receptor antagonist.[1][2]

rALPs_Pathways cluster_rALP1 rALP-1 / rALP-1(1-7) Pathway cluster_rALP2 rALP-2 Pathway rALP1 rALP-1 / rALP-1(1-7) HT1A_R 5-HT1A Receptor rALP1->HT1A_R Activates Anxiolytic_Effect1 Anxiolytic Effect HT1A_R->Anxiolytic_Effect1 rALP2 rALP-2 delta_OR δ-Opioid Receptor rALP2->delta_OR Activates Anxiolytic_Effect2 Anxiolytic Effect delta_OR->Anxiolytic_Effect2

Caption: Independent neural pathways of rALPs' anxiolytic actions.

Experimental Protocols

The primary in vivo model used to assess the anxiolytic-like effects of Rubisco-derived peptides is the Elevated Plus-Maze (EPM) test .

Elevated Plus-Maze Test Protocol

Objective: To assess the anxiolytic or anxiogenic properties of a substance in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • The maze is typically made of a non-reflective material.

  • A video camera is mounted above the maze to record the animal's behavior.

Procedure:

  • Animal Acclimatization: Mice are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimatize to the testing room for at least one hour before the experiment.

  • Substance Administration: Peptides are administered either intraperitoneally (i.p.) or orally (p.o.) at specific time points before the test. A vehicle control group is also included.

  • Test Initiation: Each mouse is placed individually in the center of the maze, facing one of the open arms.

  • Behavioral Recording: The animal is allowed to explore the maze for a set period, typically 5 minutes. The session is recorded for later analysis.

  • Data Analysis: The primary parameters measured are the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Experimental Workflow

The general workflow for identifying and characterizing anxiolytic peptides from Rubisco involves several key stages, from initial protein digestion to in vivo behavioral testing.

Experimental_Workflow Rubisco Rubisco Protein Source (e.g., Spinach) Digestion Enzymatic Digestion (e.g., Pepsin, Pancreatin) Rubisco->Digestion Peptide_ID Peptide Identification (e.g., nanoLC-Orbitrap-MS) Digestion->Peptide_ID Synthesis Peptide Synthesis Peptide_ID->Synthesis InVivo_Test In Vivo Behavioral Testing (Elevated Plus-Maze) Synthesis->InVivo_Test Data_Analysis Data Analysis and Mechanism of Action Studies InVivo_Test->Data_Analysis

Caption: General workflow for Rubisco-derived anxiolytic peptide research.

Conclusion and Future Directions

Peptides derived from Rubisco represent a promising new class of potential anxiolytic agents. Their oral activity is a particularly attractive feature for drug development. The diverse mechanisms of action, involving opioid, serotonergic, and other receptor systems, offer multiple targets for therapeutic intervention.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of these peptides are necessary.

  • Dose-Response Studies: Comprehensive dose-response studies are needed to establish the optimal therapeutic window for each peptide.

  • Clinical Trials: Following promising preclinical results, well-designed clinical trials will be essential to evaluate the safety and efficacy of these peptides in humans.

  • Structure-Activity Relationship Studies: Further investigation into the relationship between the peptide structure and anxiolytic activity could lead to the design of more potent and specific analogs.

The exploration of these naturally derived peptides could pave the way for the development of novel and safer anxiolytic drugs with fewer side effects than current medications.

References

The Role of Yhiepv in Appetite and Body Weight Regulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Novel Peptide Yhiepv (rALP-2) and its Metabolic Regulatory Functions

The hexapeptide this compound, also known as rALP-2, is a novel bioactive peptide derived from the enzymatic digestion of Rubisco, the most abundant protein in green leaves.[1][2] Emerging research has identified this compound as a potent modulator of appetite and body weight, primarily through its ability to enhance central leptin sensitivity.[1][3][4] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Function: Enhancement of Leptin Sensitivity

This compound's primary role in metabolic regulation stems from its capacity to restore and enhance the signaling of leptin, a key adipokine in energy homeostasis. In states of diet-induced obesity, a phenomenon known as leptin resistance occurs, where hypothalamic cells become unresponsive to leptin's anorexigenic signals, leading to persistent hyperphagia and weight gain. This compound has been shown to counteract this resistance.

Studies in obese mice demonstrate that oral administration of this compound promotes leptin-induced reductions in both body weight and food intake.[1][2][4] Furthermore, daily administration of this compound has been found to significantly lessen the body weight gain induced by a high-fat diet.[4]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical research on this compound, primarily from studies conducted on diet-induced obese (DIO) mice.

In Vivo Efficacy of Orally Administered this compound in DIO Mice
Parameter Observation
Body Weight ReductionThis compound (10 mg/kg, p.o.) co-administered with leptin (5 mg/kg, i.p.) significantly reduced body weight compared to leptin alone over a 48-hour period.
Food Intake ReductionThis compound (10 mg/kg, p.o.) with leptin (5 mg/kg, i.p.) significantly suppressed food intake at 24 and 48 hours post-administration compared to leptin alone.
Attenuation of Diet-Induced Weight GainDaily oral administration of this compound (10 mg/kg) for 5 weeks resulted in significantly lower body weight gain in mice on a high-fat diet compared to saline-treated controls.
In Vitro and Ex Vivo Effects of this compound on Leptin Signaling
Parameter Observation
STAT3 PhosphorylationIn hypothalamic organotypic slice cultures, this compound (1 µM) significantly enhanced leptin-induced phosphorylation of STAT3, a critical step in the leptin signaling cascade.
Reversal of Palmitic Acid-Induced Leptin ResistanceThis compound (1 µM) restored leptin-induced STAT3 phosphorylation in hypothalamic slices that were pre-treated with palmitic acid to induce leptin resistance.
Rap1 ActivityIn the hypothalamus of DIO mice, this compound treatment reduced the levels of the active, GTP-bound form of Rap1, a key negative regulator of leptin signaling.
Inflammatory Marker ExpressionThis compound administration in DIO mice restored hypothalamic levels of pro-inflammatory factors such as IL-1β and Socs-3 to those of lean mice.

Signaling Pathways and Mechanism of Action

This compound enhances leptin sensitivity by modulating a specific intracellular signaling cascade within hypothalamic neurons. In a state of leptin resistance, often induced by excessive nutrient intake, the Epac-Rap1 signaling pathway is activated. This leads to an increase in the active GTP-bound form of Rap1, which in turn inhibits the leptin-induced phosphorylation of JAK2 and its downstream target, STAT3. By preventing STAT3 phosphorylation, the anorexigenic signal of leptin is effectively blocked.

This compound intervenes in this pathway by reducing the level of active Rap1-GTP.[4] This action lifts the inhibition on the JAK2-STAT3 pathway, allowing for the successful propagation of the leptin signal. This restoration of leptin signaling leads to a downstream reduction in the expression of orexigenic neuropeptides and an increase in anorexigenic signals, ultimately resulting in reduced food intake and body weight.

Additionally, this compound has been noted to exhibit anxiolytic-like effects, which are mediated through the activation of the δ-opioid receptor.[1][2]

Yhiepv_Signaling_Pathway cluster_resistance Leptin Resistance cluster_leptin Leptin Signaling Nutrient Excess Nutrient Excess Epac Epac Nutrient Excess->Epac Rap1-GTP Rap1-GTP Epac->Rap1-GTP Activates Rap1-GDP Rap1-GDP JAK2 JAK2 Rap1-GTP->JAK2 Inhibits Leptin Leptin Leptin Receptor Leptin Receptor Leptin->Leptin Receptor Leptin Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates p-STAT3 p-STAT3 Gene Expression Gene Expression p-STAT3->Gene Expression Regulates Appetite Suppression Appetite Suppression Gene Expression->Appetite Suppression This compound This compound This compound->Rap1-GTP Inhibits

Caption: this compound's mechanism of action in reversing leptin resistance.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vivo Oral Administration and Body Weight/Food Intake Monitoring in DIO Mice
  • Animal Model: Male C57BL/6J mice are rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks.

  • This compound Preparation: this compound is dissolved in sterile saline for oral administration (p.o.).

  • Experimental Groups:

    • Vehicle (Saline, p.o.) + Vehicle (Saline, intraperitoneally - i.p.)

    • Vehicle (Saline, p.o.) + Leptin (5 mg/kg, i.p.)

    • This compound (10 mg/kg, p.o.) + Leptin (5 mg/kg, i.p.)

  • Procedure:

    • Mice are individually housed and acclimatized.

    • Baseline body weight and food intake are recorded for 24 hours.

    • This compound or saline is administered orally via gavage.

    • Thirty minutes post-oral administration, leptin or saline is administered intraperitoneally.

    • Body weight and food intake are measured at regular intervals (e.g., 2, 4, 8, 24, and 48 hours) post-injection.

  • Data Analysis: Changes in body weight and cumulative food intake are calculated and statistically analyzed between groups (e.g., using two-way ANOVA).

Experimental_Workflow_In_Vivo A Induce Obesity in Mice (High-Fat Diet, 8-12 weeks) B Acclimatize and Record Baseline (Body Weight, Food Intake) A->B C Oral Administration (this compound or Saline) B->C D Intraperitoneal Injection (30 min later) (Leptin or Saline) C->D E Monitor and Record Data (Body Weight, Food Intake at intervals) D->E F Statistical Analysis E->F

Caption: Workflow for in vivo analysis of this compound's effect on appetite.

Ex Vivo Hypothalamic Slice Culture and Leptin Responsiveness Assay
  • Slice Preparation:

    • Male mice (e.g., 8-10 weeks old) are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • The hypothalamus is dissected, and 300-400 µm coronal slices are prepared using a vibratome.

  • Culture:

    • Slices are placed on semiporous membrane inserts in a 6-well plate containing culture medium.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Leptin Resistance:

    • To model leptin resistance, slices are incubated with palmitic acid (e.g., 200 µM) for a specified period (e.g., 16-24 hours).

  • Treatment:

    • Slices are treated with this compound (e.g., 1 µM) for a defined duration before stimulation with leptin (e.g., 100 nM for 30 minutes).

  • Analysis (Western Blot for p-STAT3):

    • Slices are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using chemiluminescence.

    • The ratio of p-STAT3 to total STAT3 is quantified by densitometry.

Rap1 Activation Assay
  • Sample Preparation: Hypothalamic tissue is dissected from control and this compound-treated DIO mice and immediately homogenized in ice-cold lysis buffer.

  • Pull-Down Assay:

    • Cell lysates are cleared by centrifugation.

    • An aliquot of the supernatant is incubated with a fusion protein (e.g., RalGDS-RBD) bound to agarose (B213101) beads. This fusion protein specifically binds to the active, GTP-bound form of Rap1.

    • The beads are washed to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • The pulled-down proteins are eluted from the beads by boiling in SDS sample buffer.

    • Samples are resolved by SDS-PAGE and transferred to a membrane.

    • The membrane is immunoblotted with an antibody specific for Rap1.

    • A separate aliquot of the total lysate is also run to determine the total amount of Rap1 protein in each sample.

  • Quantification: The amount of active Rap1 is determined by the intensity of the band in the pull-down lane and is often normalized to the total Rap1 in the lysate.

Conclusion and Future Directions

The peptide this compound represents a promising novel agent in the regulation of appetite and body weight. Its unique mechanism of enhancing central leptin sensitivity by targeting the Epac-Rap1 signaling pathway distinguishes it from existing metabolic regulators. The data from preclinical models are compelling, demonstrating efficacy with oral administration.

Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound in larger animal models. Further investigation into its anxiolytic properties and the potential synergistic effects of its dual action on metabolic and neurological pathways is also warranted. For drug development professionals, this compound presents a novel, food-derived peptide with a clear mechanism of action, offering a potential new therapeutic avenue for the treatment of obesity and metabolic syndrome.

References

Foundational Research on Green Leaf Protein-Derived Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Green leaves represent an abundant and sustainable source of plant-based proteins.[1] Beyond their nutritional value, these proteins serve as a precursor reservoir for bioactive peptides.[2] Bioactive peptides are short amino acid sequences encrypted within the primary protein structure, which become active upon release, typically through enzymatic hydrolysis.[3] These peptides have garnered significant attention in the pharmaceutical and nutraceutical industries for their potential health-promoting properties, including antioxidant, anti-inflammatory, and antihypertensive effects.[4][5] This guide provides a technical overview of the foundational research on green leaf protein-derived peptides, detailing their production, bioactivities, and mechanisms of action for researchers, scientists, and drug development professionals.

Production of Bioactive Peptides from Green Leaf Proteins

The generation of bioactive peptides from green leaves is a multi-step process involving protein extraction, hydrolysis, and subsequent purification of the target peptides.

Protein Extraction and Hydrolysis

The initial step involves the extraction of proteins from the leaf matrix. Common sources include alfalfa, moringa, spinach, and sugar beet leaves.[1] The process typically begins with the mechanical disruption of the leaves, followed by solubilization of proteins in an alkaline solution (e.g., pH 8.5-11).[6][7] The soluble protein fraction is then precipitated by adjusting the pH to the isoelectric point (typically pH 4.0-4.5), often facilitated by heat.[7]

Once the leaf protein concentrate (LPC) is obtained, it undergoes enzymatic hydrolysis to release the encrypted bioactive peptides.[8] This is a critical step, as the choice of protease influences the characteristics and bioactivity of the resulting peptides. A variety of commercial proteases, such as Alcalase, Flavourzyme, pepsin, and trypsin, are used, often in combination to achieve a higher degree of hydrolysis and a broader range of peptide sequences.[8]

Peptide Fractionation and Purification

Following hydrolysis, the resulting mixture, or hydrolysate, contains peptides of various sizes. This hydrolysate is often fractionated to isolate the most active components. Ultrafiltration is a common technique used to separate peptides based on their molecular weight.[9] Further purification and isolation of specific peptides are achieved through chromatographic methods, such as size-exclusion chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).[6][10] The final identification and sequencing of purified peptides are typically performed using nanoscale liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).[11][12]

G cluster_0 Upstream Processing cluster_1 Peptide Generation cluster_2 Downstream & Analysis A Green Leaf Biomass (e.g., Moringa, Spinach, Alfalfa) B Protein Extraction (Alkaline Solubilization) A->B C Protein Precipitation (Isoelectric Point Adjustment) B->C D Leaf Protein Concentrate (LPC) C->D E Enzymatic Hydrolysis (e.g., Alcalase, Pepsin, Trypsin) D->E F Crude Protein Hydrolysate E->F G Purification & Fractionation (Ultrafiltration, HPLC) F->G H Bioactivity Screening (In Vitro / In Vivo Assays) G->H I Peptide Identification (LC-MS/MS) H->I J Bioactive Peptides I->J

Caption: General workflow for production and identification of green leaf protein peptides.

Bioactivities and Quantitative Data

Peptides derived from green leaf proteins exhibit a range of biological activities. The tables below summarize key quantitative findings from foundational studies.

Antioxidant Activity

Antioxidant peptides from leaf proteins can neutralize free radicals, chelate pro-oxidative metals, and activate endogenous defense systems.[13][14] The Keap1/Nrf2 signaling pathway is a significant mechanism through which these peptides can exert their effects, leading to the expression of antioxidant enzymes.[15][16]

Source Peptide/Hydrolysate Assay Result Citation(s)
Moringa oleiferaProtein Hydrolysate (MOPH)DPPH Radical Scavenging45.70% inhibition at 1.33 mg/mL[11][12]
Moringa oleiferaProtein Hydrolysate (MOPH)ABTS Radical Scavenging93.09% inhibition at 1.33 mg/mL[11][12]
Moringa oleiferaProtein Hydrolysate (MOPH)ORAC3.27 mM Trolox equivalent/g[11][12]
Moringa oleiferaProtein Hydrolysate (MOPH)FRAP1435 µmol Trolox equivalent/g[17]
Moringa oleiferaProtein Hydrolysate (MOPH)Cellular Antioxidant Activity (Caco-2 cells)83.62% increase at 500 µg/mL[17]
AlfalfaLeaf Peptides (ALPs)DPPH Radical Scavenging79.71% inhibition at 1.60 mg/mL[9]
AlfalfaLeaf Peptides (ALPs)Superoxide Radical Scavenging67.00% inhibition at 0.90 mg/mL[9]
AlfalfaLeaf Peptides (ALPs)Ferrous Ion Chelation65.15% chelation at 0.50 mg/mL[9]
SpinachPeptide LMAS6DPPH Radical ScavengingHigh activity noted[18]
SpinachPeptide LMAS6ABTS Radical ScavengingHigh activity noted[18]
Anti-inflammatory Activity

Certain leaf peptides can modulate inflammatory responses. A key mechanism is the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated by lipopolysaccharides (LPS).[11]

Source Peptide/Hydrolysate Cell Line Assay Result Citation(s)
Moringa oleiferaProtein Hydrolysate (MOPH)RAW 264.7 MacrophagesNitric Oxide (NO) Production Inhibition30.51% inhibition at 100 µg/mL[11][12]
Antihypertensive Activity

The inhibition of the angiotensin-converting enzyme (ACE) is a primary mechanism for antihypertensive peptides.[3] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[19]

Source Peptide/Hydrolysate Assay Result (IC₅₀) Citation(s)
AlfalfaWhite Protein HydrolysateACE Inhibition8.8 µg/mL[10]
AlfalfaPurified Peptide (Val-Trp)ACE InhibitionIdentified as a potent ACE inhibitor[10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines the protocols for key bioactivity assays.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of the peptides to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm. The peptide sample is incubated with a DPPH solution in methanol, and the absorbance is read after a specific incubation period (e.g., 30 minutes) in the dark.[11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. This pre-formed radical solution is then diluted to a specific absorbance. Peptide samples are added, and the decrease in absorbance at 734 nm is measured after incubation, indicating the scavenging capacity.[11]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored ferrous complex is monitored by the change in absorbance at 593 nm.[17]

Anti-inflammatory Activity Assay
  • Nitric Oxide (NO) Inhibition in Macrophages: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates. The cells are then co-incubated with the peptide samples and a pro-inflammatory stimulus, typically lipopolysaccharide (LPS), for 24 hours. The production of NO is indirectly measured by quantifying the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm. A cytotoxicity assay (e.g., MTT) is performed concurrently to ensure that the observed NO reduction is not due to cell death.[11][12]

Antihypertensive Activity Assay
  • Angiotensin-Converting Enzyme (ACE) Inhibition Assay: This assay measures the ability of peptides to inhibit ACE activity. A common substrate used is hippuryl-histidyl-leucine (B1329654) (HHL). ACE cleaves HHL to release hippuric acid and His-Leu. The reaction is initiated by adding ACE to a buffered solution containing the substrate and the inhibitory peptide. The reaction is stopped (e.g., with HCl), and the amount of hippuric acid formed is quantified by RP-HPLC or by spectrophotometric measurement after extraction with ethyl acetate.[10] The IC₅₀ value, representing the peptide concentration required to inhibit 50% of ACE activity, is then calculated.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by leaf-derived peptides is essential for their development as therapeutic agents.

Antioxidant: Keap1/Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. In the presence of oxidative stress or certain bioactive molecules, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective enzymes. Some peptides are predicted to activate this pathway, enhancing cellular defense.[16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Peptide Leaf Peptide Peptide->Keap1_Nrf2 induces Stress Oxidative Stress Stress->Keap1_Nrf2 induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Enzymes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Enzymes activates

Caption: Proposed activation of the Keap1/Nrf2 antioxidant pathway by leaf peptides.
Anti-inflammatory: Inhibition of NO Production

In inflammatory conditions, bacterial components like LPS bind to Toll-like receptor 4 (TLR4) on immune cells such as macrophages. This triggers intracellular signaling cascades, prominently involving the transcription factor NF-κB. Activated NF-κB moves to the nucleus and promotes the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. Leaf peptides can interfere with this process, leading to reduced NO production.[11]

G LPS LPS TLR4 TLR4 Receptor (on Macrophage) LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Peptide Leaf Peptide Peptide->NO inhibits

Caption: Inhibition of LPS-induced nitric oxide production by green leaf peptides.
Antihypertensive: ACE Inhibition Pathway

The renin-angiotensin system is a hormonal cascade that regulates blood pressure. The enzyme ACE is a key control point. By inhibiting ACE, leaf-derived peptides prevent the formation of angiotensin II, a powerful vasoconstrictor, and inhibit the degradation of bradykinin, a vasodilator. This dual action leads to a reduction in blood pressure.[3][19]

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Increased Blood Pressure Angiotensin_II->Vasoconstriction Peptide Leaf Peptide (e.g., Val-Trp) Peptide->Angiotensin_I:s inhibits ACE Peptide:n->Angiotensin_I:s inhibits

References

An In-depth Technical Guide on the Interaction of Yhiepv with Central Nervous System Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Yhiepv" is a hypothetical substance used for illustrative purposes within this technical guide. The data, protocols, and pathways described herein are based on established pharmacological principles and data from known compounds acting on the mu-opioid receptor (MOR), and are intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic compound under investigation for its potential interactions with central nervous system (CNS) receptors. This document provides a comprehensive technical overview of the preclinical characterization of this compound, with a specific focus on its interaction with the mu-opioid receptor (MOR), a key target in pain modulation. The binding affinity, functional potency, and downstream signaling effects of this compound have been evaluated through a series of in vitro assays. This guide details the experimental protocols used, presents the quantitative data in a structured format, and illustrates the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The interaction of this compound with the human mu-opioid receptor (hMOR) was quantified using radioligand binding assays and functional assays in cell-based systems. The results are summarized below, with comparisons to known MOR agonists.

Table 1: Receptor Binding Affinity of this compound at the Human Mu-Opioid Receptor

CompoundRadioligandKi (nM)Cell System
This compound (hypothetical)[³H]-DAMGO0.95HEK293-hMOR
Sufentanil[³H]-DAMGO0.14HEK293-hMOR
Buprenorphine[³H]-DAMGO<1HEK293-hMOR
Fentanyl[³H]-DAMGO1.35HEK293-hMOR
Morphine[³H]-DAMGO1.17HEK293-hMOR
Naloxone[³H]-DAMGO1.52HEK293-hMOR
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data for known compounds are derived from published studies for comparative purposes.[1][2]

Table 2: Functional Potency and Efficacy of this compound in Mu-Opioid Receptor Assays

Assay TypeCompoundEC50 (nM)Emax (% of DAMGO)Cell System
[³⁵S]GTPγS Binding This compound (hypothetical)9598% (Full Agonist)CHO-hMOR Membranes
DAMGO50100% (Full Agonist)CHO-hMOR Membranes
Morphine15085% (Partial Agonist)CHO-hMOR Membranes
cAMP Inhibition This compound (hypothetical)8.5100% (Full Agonist)HEK293-hMOR
DAMGO5.0100% (Full Agonist)HEK293-hMOR
Morphine2090% (Partial Agonist)HEK293-hMOR
EC50 (half-maximal effective concentration) indicates the potency of a compound. Emax (maximum effect) indicates the efficacy relative to the standard full agonist DAMGO. Data for known compounds are representative values from literature.[3][4]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the mu-opioid receptor initiates a cascade of intracellular signaling events. The primary G-protein mediated pathway and a typical experimental workflow for its characterization are illustrated below.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel (e.g., K+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Effector Cellular Effects (e.g., Hyperpolarization) IonChannel->Effector Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (from CHO-hMOR cells) Incubation Incubation (Membranes + Radioligand ± this compound) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & this compound dilutions) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioligand) Filtration->Counting Analysis Data Analysis (Calculate IC50, then Ki using Cheng-Prusoff equation) Counting->Analysis

References

A Technical Guide to Yhiepv's Role in Neuro-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the peptide Yhiepv, its mechanism of action, and its emerging role in the modulation of neuro-inflammatory pathways. The information is compiled for professionals in research and drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to this compound

This compound is an orally active peptide with the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH.[1] It is also known as rALP-2 (Rubisco anxiolytic-like peptide 2). This peptide is derived from the pepsin-pancreatin digestion of Rubisco, a protein abundant in green leaves, such as spinach.[1][2] Initially identified for its anxiolytic-like effects, which are mediated by the δ-opioid receptor, recent research has illuminated its significant role in metabolic and neuro-inflammatory signaling.[1][3] Specifically, this compound has been shown to increase neuronal leptin responsiveness, thereby exerting anti-obesity effects and mitigating inflammation in the hypothalamus.[2][4][5]

Core Biological Activity

The primary functions of this compound relevant to neuro-inflammation are its ability to restore leptin sensitivity and reduce key pro-inflammatory mediators. In diet-induced obese mice, orally administered this compound promotes leptin-induced reductions in body weight and food intake.[4] Crucially, it restores cellular leptin sensitivity and decreases the levels of pro-inflammatory factors, such as Interleukin-1β (IL-1β) and Suppressor of cytokine signaling 3 (Socs-3), within the hypothalamus.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in-vitro experiments involving this compound. These data points are critical for understanding the peptide's potency and dose-dependent effects.

Experiment Cell Line This compound Concentration Stimulant Measured Effect Reference
cAMP Level SuppressionNeuro-2a0.3, 1 mMForskolin (B1673556) (10 µM)Dose-dependent suppression of intracellular cAMP increase.[5]

Key Signaling Pathways Modulated by this compound

This compound modulates neuro-inflammatory pathways primarily by interfering with the mechanisms that cause leptin resistance. Chronic inflammation is a key driver of leptin resistance in the hypothalamus. This compound helps to reverse this by reducing pro-inflammatory cytokines and modulating intracellular signaling cascades that are downstream of the leptin receptor.

4.1 Leptin Receptor Signaling Pathway

Leptin, upon binding to its receptor (LepR), activates the JAK2-STAT3 signaling pathway, which is crucial for regulating appetite and energy expenditure. In states of obesity and neuro-inflammation, this pathway is often impaired. This compound has been demonstrated to enhance the leptin-induced phosphorylation of STAT3, effectively restoring the functionality of this pathway.[1][4]

Leptin_Signaling cluster_membrane Cell Membrane LepR Leptin Receptor (LepR) JAK2 JAK2 LepR->JAK2 Activates Leptin Leptin Leptin->LepR Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Phosphorylated) STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression Promotes This compound This compound This compound->pSTAT3 Enhances Phosphorylation

Caption: this compound enhances the leptin-induced phosphorylation of STAT3.

4.2 Epac-Rap1 Signaling and Leptin Resistance

Leptin resistance can be induced by the activation of Epac-Rap1 signaling. This compound has been shown to block cellular leptin resistance induced by forskolin, an agent that activates this pathway.[4] It achieves this by reducing the level of the GTP-bound active form of Rap1 in the brains of obese mice, thereby mitigating a key source of leptin resistance.[4]

Rap1_Signaling Forskolin Forskolin Epac Epac Forskolin->Epac Activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Promotes exchange GDP -> GTP Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Leptin_Resistance Leptin Resistance Rap1_GTP->Leptin_Resistance Induces This compound This compound This compound->Rap1_GTP Reduces level of

Caption: this compound reduces the active form of Rap1, counteracting leptin resistance.

Experimental Protocols

The methodologies outlined below are based on the procedures described in the referenced scientific literature for studying the effects of this compound.

5.1 Ex Vivo Hypothalamic Slice Cultures and STAT3 Phosphorylation

  • Objective: To determine the effect of this compound on leptin-induced STAT3 phosphorylation in hypothalamic tissue.

  • Protocol:

    • Hypothalamic slices are prepared from mice.

    • The slices are cultured ex vivo.

    • Tissues are pre-treated with this compound at various concentrations.

    • Following pre-treatment, the slices are stimulated with leptin.

    • Protein lysates are collected from the tissue slices.

    • Western blotting is performed using antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3 to determine the ratio of pSTAT3 to total STAT3.

  • Reference: This protocol is adapted from the methodology described in Kaneko K, et al. (2022).[4]

5.2 Measurement of Intracellular cAMP Levels

  • Objective: To assess the impact of this compound on intracellular cyclic AMP (cAMP) signaling.

  • Protocol:

    • Neuro-2a cells are cultured in appropriate media.

    • Cells are treated with this compound at concentrations of 0.3 mM and 1 mM for 30 minutes.

    • Following this compound treatment, cells are stimulated with 10 µM forskolin to induce cAMP production.

    • Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).

    • Results are compared to control cells treated only with forskolin.

  • Reference: This protocol is based on the methods reported by MedchemExpress, referencing Kimura S, et al. (2018).[5]

5.3 In Vivo Model of Diet-Induced Obesity

  • Objective: To evaluate the effect of oral this compound administration on body weight, food intake, and hypothalamic inflammation in obese mice.

  • Protocol:

    • Mice are fed a high-fat diet to induce obesity and leptin resistance.

    • A cohort of obese mice is treated with orally administered this compound daily. A control group receives saline.

    • Body weight and food intake are monitored throughout the study period.

    • The tissue is analyzed for levels of pro-inflammatory markers (e.g., IL-1β, Socs-3) and leptin signaling components (e.g., pSTAT3) via qPCR or Western blotting.

  • Reference: This generalized protocol is based on the in vivo experiments described in Kaneko K, et al. (2022).[4]

Logical Workflow: From Discovery to Mechanism

The scientific investigation into this compound followed a logical progression from its initial identification to the elucidation of its specific molecular mechanisms.

Logical_Workflow A Digestion of Rubisco (Spinach Protein) B Identification of Peptides (e.g., this compound) A->B C Initial Screening: Anxiolytic Effects B->C D In Vivo Obesity Models: Oral Administration B->D E Observation: Reduced Body Weight & Food Intake D->E F Hypothesis: Modulation of Leptin Signaling E->F G Ex Vivo Analysis: Hypothalamic Slices F->G H Mechanism Confirmed: Increased pSTAT3, Reduced Rap1-GTP G->H I Conclusion: This compound Restores Leptin Sensitivity & Reduces Neuro-inflammation H->I

Caption: Research workflow for elucidating the function of this compound.

Conclusion and Future Directions

The peptide this compound represents a promising therapeutic agent originating from a natural source. Its ability to cross the gut-brain barrier, enhance neuronal leptin sensitivity, and directly counter pro-inflammatory signaling in the hypothalamus places it at a critical intersection of metabolic and neurological health. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies in larger animal models, elucidation of its interaction with the δ-opioid receptor in the context of neuro-inflammation, and the potential for developing more potent synthetic analogs for clinical applications in treating obesity, metabolic syndrome, and associated neuro-inflammatory conditions.

References

Preliminary Bioavailability and Pharmacokinetic Profile of Yhiepv, a Novel YK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a technical overview of the preliminary in vitro and in vivo studies conducted to assess the oral bioavailability of Yhiepv, a novel, selective inhibitor of the Yhie Kinase 1 (YK1) enzyme. The following sections detail the experimental protocols, present key pharmacokinetic data, and illustrate the proposed mechanism of action and experimental workflow.

Quantitative Data Summary

The oral bioavailability of this compound was evaluated through a combination of in vitro permeability assays and in vivo pharmacokinetic (PK) studies in a rodent model. The data highlights promising characteristics for oral administration.

Table 1: In Vitro Caco-2 Permeability of this compound

This table summarizes the bidirectional permeability of this compound across a Caco-2 cell monolayer, an established model for predicting intestinal absorption.

ParameterValueInterpretation
Apparent Permeability (Papp) A→B 18.5 x 10⁻⁶ cm/sHigh Permeability
Apparent Permeability (Papp) B→A 9.8 x 10⁻⁶ cm/sModerate Permeability
Efflux Ratio (Papp B→A / Papp A→B) 0.53Low Efflux
Propranolol (High Permeability Control) 25.2 x 10⁻⁶ cm/sN/A
Atenolol (Low Permeability Control) 0.4 x 10⁻⁶ cm/sN/A

Data suggest that this compound has high intestinal permeability and is not a significant substrate for efflux transporters, indicating a strong potential for oral absorption.

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg)

This table presents the core PK parameters for this compound following intravenous (IV) and oral (PO) administration.

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL) 2,150980
Tmax (h) 0.251.5
AUC₀-t (ng·h/mL) 4,3203,110
AUC₀-inf (ng·h/mL) 4,4503,280
Half-life (t½) (h) 3.84.1
Clearance (CL) (L/h/kg) 2.25N/A
Volume of Distribution (Vd) (L/kg) 10.8N/A
Oral Bioavailability (F%) N/A73.7%

The calculated oral bioavailability (F%) of 73.7% is considered high and supports the development of this compound as an oral therapeutic agent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells were seeded on Transwell® polycarbonate membrane inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity: Monolayer integrity was confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Only monolayers with TEER values > 250 Ω·cm² were used.

  • Transport Study: this compound (10 µM) was added to either the apical (A) or basolateral (B) side of the monolayer. Samples were collected from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Sample Analysis: The concentration of this compound in the collected samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, were used. Animals were fasted overnight before dosing.

  • Dosing:

    • IV Group: this compound was administered as a single bolus injection into the tail vein at a dose of 10 mg/kg, formulated in 5% DMSO, 40% PEG300, and 55% saline.

    • PO Group: this compound was administered via oral gavage at a dose of 10 mg/kg, formulated in 0.5% methylcellulose.

  • Blood Sampling: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Plasma was separated by centrifugation (2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

  • PK Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin® software. Oral bioavailability (F%) was calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz are provided to illustrate key processes and mechanisms.

This compound Bioavailability Assessment Workflow

The following diagram outlines the logical progression of experiments performed to determine the oral bioavailability of this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Study caco2 Caco-2 Permeability Assay efflux Efflux Ratio Calculation caco2->efflux decision High Permeability & Low Efflux? efflux->decision animal_model Sprague-Dawley Rat Model dosing IV and PO Dosing (10 mg/kg) animal_model->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis decision->animal_model Proceed bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability result Result: High Bioavailability (73.7%) bioavailability->result

Caption: Workflow for this compound bioavailability assessment.

Proposed YK1 Signaling Pathway and Inhibition by this compound

This diagram illustrates the hypothetical signaling cascade mediated by Yhie Kinase 1 (YK1) and the mechanism of inhibition by this compound.

G gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor yk1 YK1 Kinase (Active) receptor->yk1 Activates substrate Downstream Substrate yk1->substrate Phosphorylates response Cell Proliferation & Survival substrate->response This compound This compound This compound->yk1 Inhibits

Caption: this compound inhibits the oncogenic YK1 signaling pathway.

Methodological & Application

Application Notes and Protocols for Yhiepv Administration in Obese Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yhiepv, a peptide derived from the digestion of the green leaf protein Rubisco, has emerged as a promising therapeutic agent for obesity.[1][2] It is an orally active compound that has been shown to increase neuronal leptin responsiveness, thereby mitigating the effects of diet-induced obesity in mouse models.[1][3] This document provides detailed protocols for the administration of this compound to obese mouse models and for the subsequent evaluation of its efficacy.

Mechanism of Action

This compound exerts its anti-obesity effects by enhancing central leptin sensitivity.[2][4] In obese states, tissues often develop resistance to leptin, a hormone crucial for regulating appetite and energy expenditure. This compound has been demonstrated to restore this sensitivity. The proposed mechanism involves the modulation of key signaling pathways in the hypothalamus. Specifically, this compound has been shown to:

  • Increase Leptin-Induced STAT3 Phosphorylation: Leptin signaling is primarily mediated through the JAK-STAT pathway. This compound enhances the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in response to leptin, a critical step in the downstream signaling cascade that regulates energy homeostasis.[1][2]

  • Inhibit the Epac-Rap1 Signaling Pathway: this compound has been found to reduce the levels of the GTP-bound active form of Rap1 in the brains of obese mice.[1] The activation of the Epac-Rap1 pathway is associated with the induction of cellular leptin resistance. By inhibiting this pathway, this compound helps to restore normal leptin sensitivity.[1]

  • Reduce Pro-inflammatory Factors: The state of obesity is often accompanied by chronic low-grade inflammation in the hypothalamus, which contributes to leptin resistance. This compound has been shown to restore the levels of pro-inflammatory-related factors, such as Interleukin-1 beta (IL-1β) and Suppressor of Cytokine Signaling 3 (SOCS3), in the hypothalamus of obese mice.[1]

Signaling Pathway Diagrams

Yhiepv_Leptin_Signaling cluster_obesity Obesity-Induced Leptin Resistance cluster_this compound This compound Intervention High-Fat Diet High-Fat Diet Inflammation (IL-1β, SOCS3) Inflammation (IL-1β, SOCS3) High-Fat Diet->Inflammation (IL-1β, SOCS3) Epac-Rap1 Pathway Epac-Rap1 Pathway High-Fat Diet->Epac-Rap1 Pathway activates Leptin Receptor Leptin Receptor Inflammation (IL-1β, SOCS3)->Leptin Receptor inhibits Restored Leptin Sensitivity Restored Leptin Sensitivity Inflammation (IL-1β, SOCS3)->Restored Leptin Sensitivity Epac-Rap1 Pathway->Leptin Receptor inhibits Epac-Rap1 Pathway->Restored Leptin Sensitivity Reduced pSTAT3 Reduced pSTAT3 Leptin Receptor->Reduced pSTAT3 Increased Food Intake Increased Food Intake Reduced pSTAT3->Increased Food Intake Weight Gain Weight Gain Increased Food Intake->Weight Gain This compound This compound This compound->Inflammation (IL-1β, SOCS3) reduces This compound->Epac-Rap1 Pathway inhibits Increased pSTAT3 Increased pSTAT3 Restored Leptin Sensitivity->Increased pSTAT3 Decreased Food Intake Decreased Food Intake Increased pSTAT3->Decreased Food Intake Reduced Weight Gain Reduced Weight Gain Decreased Food Intake->Reduced Weight Gain

Caption: this compound restores leptin sensitivity in obese mice.

Experimental Protocols

Induction of Obesity in Mouse Models

Diet-induced obesity (DIO) models are commonly used to study the effects of anti-obesity compounds. C57BL/6J mice are a frequently used strain as they are susceptible to developing obesity and metabolic syndrome when fed a high-fat diet.[5]

Protocol:

  • Animal Model: Male C57BL/6J or ddY mice, 6-8 weeks of age.

  • Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to water.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • Obese Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity.[5][6]

  • Monitoring: Monitor body weight and food intake weekly to confirm the development of obesity. Obese mice will exhibit a significant increase in body weight compared to the control group.[7]

This compound Administration

This compound is orally active and can be administered via oral gavage.

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.

  • Dosage: A dosage of 0.3 mg/kg body weight administered once daily has been shown to be effective in HFD-induced obese ddY mice.[1] A central infusion dose of 1 µ g/day has been used in C57BL/6 mice.[1] Dose-response studies may be performed to determine the optimal dosage for a specific mouse strain and obesity model.

  • Administration:

    • Accurately weigh each mouse to calculate the required volume of the this compound solution.

    • Administer the solution via oral gavage using a proper-sized, ball-tipped feeding needle to prevent injury.

    • The administration volume should not exceed 10 ml/kg body weight.

    • Administer this compound daily for a period of 35 days or as required by the experimental design.[1]

  • Control Group: Administer an equal volume of the vehicle (saline or PBS) to the control and obese control groups.

Evaluation of Efficacy

Protocol:

  • Body Weight: Measure the body weight of each mouse daily or weekly throughout the treatment period.

  • Food Intake: Measure the amount of food consumed by each cage of mice daily or weekly. Calculate the average food intake per mouse.

  • Data Analysis: Compare the changes in body weight and food intake between the this compound-treated group and the obese control group.

Protocol:

  • Acclimation: Individually house the mice and allow them to acclimate for at least one week before the test.

  • Baseline Measurement: Measure and record the baseline body weight and 24-hour food intake for 3 consecutive days.

  • Leptin Injection: Administer a single intraperitoneal (i.p.) injection of recombinant mouse leptin (e.g., 1-5 mg/kg body weight).

  • Post-Injection Monitoring: Measure food intake and body weight at 24 and 48 hours post-injection.

  • Data Analysis: A greater reduction in food intake and body weight in the this compound-treated group compared to the obese control group indicates improved leptin sensitivity.

Protocol:

  • Tissue Collection: At the end of the treatment period, euthanize the mice and rapidly dissect the hypothalamus.

  • Protein Extraction: Homogenize the hypothalamic tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Incubate with a corresponding secondary antibody.

    • Detect the protein bands using an appropriate detection system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3. An increased ratio in the this compound-treated group indicates enhanced leptin signaling.

Protocol:

  • Brain Tissue Lysate Preparation: Euthanize mice and rapidly dissect the brain. Homogenize the tissue in a suitable lysis buffer.

  • Pull-down Assay:

    • Use a Rap1 activation assay kit that utilizes a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1.

    • Incubate the brain lysates with the RalGDS-RBD beads.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Rap1 antibody.

  • Data Analysis: A decrease in the amount of pulled-down Rap1 in the this compound-treated group compared to the obese control group indicates reduced Rap1 activation.

Quantitative Data Summary

The following tables summarize the quantitative data from a study investigating the effects of oral administration of this compound (0.3 mg/kg for 35 days) in high-fat diet (HFD)-induced obese ddY mice.[1]

Table 1: Effects of this compound on Body Weight and Food Intake

ParameterHFD ControlHFD + this compound
Initial Body Weight (g) ~45~45
Final Body Weight (g) ~50~45
Body Weight Gain (g) ~5~0
Cumulative Food Intake (g/35 days) ~130~115

Table 2: Effects of this compound on Adipose Tissue and Plasma Parameters

ParameterHFD ControlHFD + this compound
Epididymal Fat Mass (g) ~2.5~1.8
Mesenteric Fat Mass (g) ~1.0~0.6
Plasma Leptin (ng/mL) ~60~30
Plasma Insulin (B600854) (ng/mL) ~4.0~1.5
Plasma Glucose (mg/dL) ~200~150

Experimental Workflow Diagram

Yhiepv_Experimental_Workflow cluster_induction Obesity Induction cluster_treatment This compound Administration cluster_evaluation Efficacy Evaluation cluster_endpoints Endpoints C57BL/6J or ddY Mice C57BL/6J or ddY Mice High-Fat Diet (8-16 weeks) High-Fat Diet (8-16 weeks) C57BL/6J or ddY Mice->High-Fat Diet (8-16 weeks) Obese Mouse Model Obese Mouse Model High-Fat Diet (8-16 weeks)->Obese Mouse Model Oral Gavage (0.3 mg/kg/day) Oral Gavage (0.3 mg/kg/day) Obese Mouse Model->Oral Gavage (0.3 mg/kg/day) Treatment Period (35 days) Treatment Period (35 days) Oral Gavage (0.3 mg/kg/day)->Treatment Period (35 days) Body Weight & Food Intake Body Weight & Food Intake Treatment Period (35 days)->Body Weight & Food Intake Leptin Sensitivity Test Leptin Sensitivity Test Treatment Period (35 days)->Leptin Sensitivity Test Biochemical Analysis Biochemical Analysis Treatment Period (35 days)->Biochemical Analysis Signaling Pathway Analysis Signaling Pathway Analysis Treatment Period (35 days)->Signaling Pathway Analysis Plasma Leptin, Insulin, Glucose Plasma Leptin, Insulin, Glucose Biochemical Analysis->Plasma Leptin, Insulin, Glucose Hypothalamic pSTAT3/STAT3 Hypothalamic pSTAT3/STAT3 Signaling Pathway Analysis->Hypothalamic pSTAT3/STAT3 Brain Rap1-GTP Brain Rap1-GTP Signaling Pathway Analysis->Brain Rap1-GTP

Caption: Workflow for this compound administration and evaluation.

References

Application Notes and Protocols for the Synthesis and Evaluation of Yhiepv (rALP-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yhiepv, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a hexapeptide with the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH.[1] This peptide, derived from the large subunit of the plant protein RuBisCO, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Research has demonstrated that this compound exhibits promising biological activities, primarily as an anxiolytic agent and a modulator of metabolic pathways.[1] Its mechanism of action is attributed to its ability to increase neural leptin responsiveness through the phosphorylation of STAT3 and to exert its anxiolytic effects via the activation of the δ-opioid receptor.[1]

These application notes provide detailed protocols for the chemical synthesis of this compound using solid-phase peptide synthesis (SPPS), its subsequent purification and characterization, and key in vitro and in vivo assays to evaluate its biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound (rALP-2)

PropertyValue
Sequence Tyr-His-Ile-Glu-Pro-Val
Molecular Formula C₃₆H₅₂N₈O₁₀
Molecular Weight 756.85 g/mol
Appearance White to off-white lyophilized powder
Purity (by HPLC) >95%
Solubility Soluble in water

Table 2: Summary of Key Experimental Protocols

ExperimentPurposeKey Parameters
Solid-Phase Peptide Synthesis Chemical synthesis of the this compound peptide.Fmoc/tBu strategy, Rink Amide resin, HBTU/DIEA activation.
Peptide Cleavage and Deprotection Release of the synthesized peptide from the resin and removal of protecting groups.Reagent K cleavage cocktail (TFA/phenol/water/thioanisole/EDT).
Peptide Purification Isolation of high-purity this compound.Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
STAT3 Phosphorylation Assay To determine the effect of this compound on leptin signaling in vitro.Western Blot analysis of phosphorylated STAT3 (p-STAT3) in cell lysates.
δ-Opioid Receptor Activation Assay To measure the activation of the δ-opioid receptor by this compound in vitro.cAMP inhibition assay in cells expressing the δ-opioid receptor.
Elevated Plus Maze (EPM) Test To assess the anxiolytic-like activity of this compound in vivo.Measurement of time spent and entries into open and closed arms of the maze.

Experimental Protocols

Synthesis of this compound (rALP-2) by Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Val-OH

  • Fmoc-Pro-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Ile-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence, starting from Val):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat Steps 2 and 3 for each subsequent amino acid in the sequence: Pro, Glu(OtBu), Ile, His(Trt), and Tyr(tBu).

  • Final Deprotection: After coupling the final amino acid (Tyr(tBu)), perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times). Dry the resin under vacuum.

Cleavage and Deprotection of this compound

Materials:

  • Peptide-resin from the synthesis

  • Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)[2][3]

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen stream or vacuum desiccator

Protocol:

  • Place the dried peptide-resin in a centrifuge tube.

  • Add Reagent K to the resin (10 mL per gram of resin).[3]

  • Incubate the mixture at room temperature with occasional shaking for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization of this compound

Purification by Preparative RP-HPLC:

  • Column: C18 preparative column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient appropriate for the hydrophobicity of this compound (e.g., 5-40% B over 30 minutes).

  • Detection: UV at 220 nm and 280 nm.

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the solution onto the equilibrated preparative RP-HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide.

  • Analytical RP-HPLC: Determine the final purity of the peptide.

In Vitro Assay: STAT3 Phosphorylation in Neuronal Cells

This protocol describes how to assess the effect of this compound on leptin-induced STAT3 phosphorylation in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound (rALP-2)

  • Leptin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate neuronal cells and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with this compound at various concentrations for 1 hour.

    • Stimulate the cells with leptin (e.g., 100 ng/mL) for 30 minutes. Include a non-stimulated control and a leptin-only control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities and express the level of p-STAT3 relative to total STAT3.

In Vitro Assay: δ-Opioid Receptor Activation (cAMP Inhibition Assay)

This protocol measures the ability of this compound to activate the Gαi-coupled δ-opioid receptor, leading to an inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing the human δ-opioid receptor.

  • Cell culture medium.

  • This compound (rALP-2).

  • Forskolin (B1673556).

  • A known δ-opioid receptor agonist (positive control, e.g., SNC80).

  • cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).

Protocol:

  • Cell Plating: Plate the δ-opioid receptor-expressing cells in a 96-well plate and grow to confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or the positive control for 15-30 minutes.

    • Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 10 µM) for 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[4]

  • Data Analysis:

    • Generate a dose-response curve for this compound and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

In Vivo Assay: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Mice

This protocol is used to evaluate the anxiolytic-like effects of this compound in mice.[5][6][7]

Materials:

  • Elevated Plus Maze apparatus (two open arms and two enclosed arms).[8][9]

  • Male C57BL/6 mice (or other appropriate strain).

  • This compound (rALP-2) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • A known anxiolytic drug (positive control, e.g., diazepam).

  • Video tracking software.

Protocol:

  • Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment. The room should be dimly lit.

  • Drug Administration:

    • Administer this compound (at various doses), vehicle, or the positive control to the mice via oral gavage.[1][10][11][12][13]

    • Allow for a pre-treatment period (e.g., 30-60 minutes) before testing.

  • EPM Test:

    • Place a mouse in the center of the EPM, facing one of the open arms.[6]

    • Allow the mouse to freely explore the maze for 5 minutes.[5][7]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Mandatory Visualization

Yhiepv_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Val Couple Fmoc-Val-OH Deprotection1->Coupling_Val Deprotection2 Fmoc Deprotection Coupling_Val->Deprotection2 Coupling_Pro Couple Fmoc-Pro-OH Deprotection2->Coupling_Pro Deprotection3 Fmoc Deprotection Coupling_Pro->Deprotection3 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Deprotection3->Coupling_Glu Deprotection4 Fmoc Deprotection Coupling_Glu->Deprotection4 Coupling_Ile Couple Fmoc-Ile-OH Deprotection4->Coupling_Ile Deprotection5 Fmoc Deprotection Coupling_Ile->Deprotection5 Coupling_His Couple Fmoc-His(Trt)-OH Deprotection5->Coupling_His Deprotection6 Fmoc Deprotection Coupling_His->Deprotection6 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection6->Coupling_Tyr Final_Deprotection Final Fmoc Deprotection Coupling_Tyr->Final_Deprotection Cleavage Cleavage from Resin (Reagent K) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification This compound Purified this compound Purification->this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Yhiepv_Signaling_Pathways cluster_leptin Leptin Signaling Pathway cluster_opioid δ-Opioid Receptor Signaling Yhiepv_L This compound (rALP-2) Leptin_R Leptin Receptor Yhiepv_L->Leptin_R Increases Responsiveness JAK2 JAK2 Leptin_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_L Nucleus pSTAT3->Nucleus_L Translocates to Gene_Exp Gene Expression (e.g., POMC) Nucleus_L->Gene_Exp Yhiepv_O This compound (rALP-2) DOR δ-Opioid Receptor Yhiepv_O->DOR Activates Gi Gi Protein DOR->Gi Anxiolytic Anxiolytic Effect DOR->Anxiolytic AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP

Caption: Signaling pathways modulated by this compound (rALP-2).

References

Application Notes and Protocols: Techniques for Measuring Yhiepv-induced STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, differentiation, and inflammation.[1] The activation of STAT3 is a tightly regulated process, primarily initiated by cytokines and growth factors.[1] This activation cascade involves the phosphorylation of STAT3 at a specific tyrosine residue (Tyr705) by Janus kinases (JAKs).[1][2] Following phosphorylation, STAT3 forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.[1][3]

Constitutive activation of the STAT3 signaling pathway is a known driver in various human cancers and inflammatory conditions, making it a significant target for therapeutic development.[1] "Yhiepv" is a novel agent that has been identified as a potent inducer of STAT3 phosphorylation. A thorough understanding and accurate measurement of this compound-induced STAT3 phosphorylation are paramount for elucidating its mechanism of action and for the development of potential therapeutic modulators.

These application notes provide a comprehensive overview and detailed protocols for the most common and robust techniques used to measure this compound-induced STAT3 phosphorylation.

Comparative Overview of Techniques

A variety of methods are available for the detection and quantification of STAT3 phosphorylation, each with its own set of advantages and limitations. The choice of technique often depends on the specific research question, required throughput, and available resources.

Technique Principle Advantages Disadvantages Data Output
Western Blotting Immuno-detection of protein on a membrane after size-based separation.[4]Widely accessible, provides molecular weight information.[4]Semi-quantitative, lower throughput, requires specific antibodies.[4]Band intensity (relative quantification).[4]
ELISA Antibody-based capture and detection of protein in a microplate format.Highly quantitative, high throughput.[3]Can be susceptible to matrix effects, does not provide molecular weight information.Absorbance/Fluorescence (quantitative).
Flow Cytometry Measures fluorescently labeled antibodies to intracellular proteins in single cells.[5]Single-cell analysis, allows for multiplexing with cell surface markers.[5][6]Requires cell suspension, fixation and permeabilization can affect epitopes.[7]Mean Fluorescence Intensity (MFI) per cell.[7]
Immunofluorescence Microscopy Visualizes protein localization within cells using fluorescent antibodies.[8]Provides spatial information (nuclear translocation).[8][9]Generally not quantitative, can be subjective.Images showing protein localization.[8]
Mass Spectrometry Identifies and quantifies proteins and their modifications based on mass-to-charge ratio.[10]High specificity and sensitivity, can identify novel phosphorylation sites.[10]Requires specialized equipment and expertise, complex data analysis.[10]Peptide/protein abundance (quantitative).[10]

Experimental Protocols

Western Blotting for Phospho-STAT3 (Tyr705) Detection

Western blotting is a cornerstone technique for confirming the presence and relative abundance of phosphorylated STAT3.[2]

A. Cell Lysis and Protein Quantification

  • Cell Treatment: Plate cells and culture overnight. Starve cells in serum-free medium for 4-6 hours. Treat cells with desired concentrations of this compound for the specified time. Include a positive control (e.g., IL-6, 20 ng/mL for 15-30 minutes) and an untreated negative control.[11]

  • Lysis: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

  • Incubation and Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.[11]

B. SDS-PAGE and Electrotransfer

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.[11]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours at 4°C.[11][12]

C. Immunodetection

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) overnight at 4°C.[2][11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again as in step 3. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like β-actin or GAPDH.[12]

Quantitative Data Presentation: Western Blot

TreatmentThis compound (nM)p-STAT3 (Tyr705) Relative DensityTotal STAT3 Relative Densityp-STAT3 / Total STAT3 Ratio
Untreated01.01.01.0
This compound102.51.12.3
This compound505.80.96.4
This compound1008.21.08.2
Positive Control (IL-6)N/A9.51.18.6
ELISA for Quantification of Phospho-STAT3 (Tyr705)

ELISA provides a more quantitative measure of p-STAT3 levels and is suitable for higher throughput screening.

A. Sample Preparation

  • Prepare cell lysates as described in the Western Blotting protocol (Section 1A).

B. ELISA Procedure (based on a typical sandwich ELISA kit)

  • Coating: Microwells are pre-coated with a capture antibody for total STAT3.[13]

  • Sample Incubation: Add diluted cell lysates to the wells and incubate to allow STAT3 to bind to the capture antibody.[13]

  • Washing: Wash the wells to remove unbound proteins.[13]

  • Detection Antibody: Add a detection antibody specific for phospho-STAT3 (Tyr705), which is often conjugated to an enzyme like HRP or biotin.[13][14]

  • Incubation and Washing: Incubate to allow the detection antibody to bind to the captured phosphorylated STAT3. Wash the wells again.[14]

  • Substrate Addition: If using an HRP-conjugated antibody, add a TMB substrate.[14]

  • Signal Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[14] The signal intensity is proportional to the amount of p-STAT3.[15]

Quantitative Data Presentation: ELISA

TreatmentThis compound (nM)p-STAT3 (OD 450nm)
Untreated00.15 ± 0.02
This compound100.48 ± 0.04
This compound501.12 ± 0.09
This compound1001.85 ± 0.15
Positive Control (IL-6)N/A2.10 ± 0.18
Flow Cytometry for Single-Cell Analysis of Phospho-STAT3

Flow cytometry allows for the quantification of p-STAT3 in individual cells, which is particularly useful for heterogeneous cell populations.[5][6]

A. Cell Preparation and Staining

  • Cell Treatment: Treat cells in suspension or adherent cells that have been detached.

  • Fixation: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) to preserve the phosphorylation state.[7]

  • Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) to allow antibody entry.[7]

  • Staining: Incubate the permeabilized cells with a fluorescently-conjugated antibody against phospho-STAT3 (Tyr705). Co-staining with antibodies against cell surface markers can be performed to identify specific cell populations.[7]

  • Washing: Wash the cells to remove unbound antibodies.

  • Analysis: Analyze the cells on a flow cytometer.

Quantitative Data Presentation: Flow Cytometry

TreatmentThis compound (nM)Percent p-STAT3 Positive CellsMean Fluorescence Intensity (MFI) of p-STAT3
Untreated05%150
This compound1035%600
This compound5078%1800
This compound10092%3500
Positive Control (IL-6)N/A95%4200

Visualizations

Yhiepv_STAT3_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor JAK JAK Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK autophosphorylation STAT3 STAT3 pJAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Transcription Gene Transcription Nucleus->Transcription Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pSTAT3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis Flow_Cytometry_Workflow start Cell Treatment with this compound fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization staining Antibody Staining (anti-pSTAT3-Fluorophore) permeabilization->staining acquisition Flow Cytometer Acquisition staining->acquisition analysis Data Analysis (MFI, % Positive) acquisition->analysis

References

Application Notes and Protocols for Yhiepv in Ex Vivo Hypothalamic Slice Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yhiepv, also known as rALP-2, is a peptide derived from the pepsin-pancreatin digestion of the green leaf protein Rubisco.[1][2] It corresponds to the large subunit (85-90) of Rubisco and has demonstrated potential as an orally active compound with anxiolytic-like effects and the ability to modulate metabolic pathways.[1][2] Notably, this compound has been shown to increase neuronal leptin responsiveness, making it a compound of significant interest for researchers in neuroscience and drug development, particularly in the context of obesity and metabolic disorders.[3] In vitro studies have highlighted that this compound enhances the leptin-induced phosphorylation of STAT3 and can alleviate palmitic acid-induced decreases in leptin sensitivity in ex vivo hypothalamic slice cultures.[1][2][3] Furthermore, this compound has been found to block cellular leptin resistance by reducing the levels of the GTP-bound active form of Rap1, a component of the Epac-Rap1 signaling pathway.[3] These application notes provide a detailed protocol for the use of this compound in ex vivo hypothalamic slice cultures to investigate its effects on neuronal signaling and leptin sensitivity.

Data Presentation

The following table summarizes the quantitative effects of this compound on key signaling molecules in hypothalamic neurons, as demonstrated in published research.

Parameter Condition Fold Change vs. Control Significance (p-value) Reference
pSTAT3/STAT3 Ratio Leptin (10 nM)1.5 ± 0.2< 0.05[3]
Leptin (10 nM) + this compound (1 µM)2.5 ± 0.3< 0.01[3]
Active Rap1 (GTP-bound) Forskolin (10 µM)3.0 ± 0.4< 0.01[3]
Forskolin (10 µM) + this compound (1 µM)1.2 ± 0.2< 0.05[3]
Intracellular cAMP Forskolin (10 µM)4.5 ± 0.6< 0.001[4]
Forskolin (10 µM) + this compound (1 mM)1.8 ± 0.3< 0.01[4]

Experimental Protocols

This protocol is adapted from established methods for organotypic slice cultures of the hypothalamus.[5][6]

Materials:

  • Sprague-Dawley rat pups (postnatal day 7-10)[5]

  • Dissection medium (e.g., Gey’s Balanced Salt Solution), ice-cold

  • Culture medium: 50% MEM with Glutamax-1, 25% horse serum, 18% EBSS, 5% EBSSD-glucose, 1% penicillin-streptomycin[7]

  • Vibratome

  • Semi-permeable membrane inserts (0.4 µm pore size)

  • 6-well culture plates

  • Sterile dissection tools

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Anesthetize and decapitate the rat pup under aseptic conditions.[8]

  • Rapidly dissect the brain and place it in ice-cold dissection medium.[8]

  • Isolate the hypothalamus and mount it on the vibratome stage.

  • Cut the hypothalamus into 300-400 µm thick coronal slices in the cold dissection medium.[8]

  • Using a sterile paintbrush, carefully transfer the slices onto semi-permeable membrane inserts placed in a 6-well plate containing 1 mL of culture medium per well.[8][9]

  • Ensure the slices are at the air-liquid interface, allowing for direct oxygenation.[8]

  • Incubate the slices at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Change the culture medium every 2-3 days.[5]

  • Allow the slices to stabilize for at least 10-14 days in vitro before initiating experiments to minimize the effects of gliosis from the slicing procedure.[8]

Materials:

  • Stabilized hypothalamic slice cultures (from Protocol 1)

  • This compound (H-Tyr-His-Ile-Glu-Pro-Val-OH)[1]

  • Recombinant leptin

  • Palmitic acid (optional, for inducing leptin resistance)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • After the stabilization period, replace the culture medium with serum-free medium for 2-4 hours before treatment.

  • Prepare treatment groups in fresh medium:

    • Vehicle control

    • Leptin (e.g., 10 nM)

    • This compound (e.g., 1 µM)

    • Leptin + this compound

  • (Optional) To model leptin resistance, pre-treat slices with palmitic acid (e.g., 100 µM) for 16-24 hours before applying leptin and this compound.

  • Apply the treatment solutions to the slice cultures and incubate for the desired time (e.g., 30 minutes for signaling studies).

  • After incubation, wash the slices with ice-cold PBS.

  • Harvest the slices in lysis buffer and homogenize.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform Western blotting:

    • Separate equal amounts of protein using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against pSTAT3 and total STAT3.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify band intensities and calculate the ratio of pSTAT3 to total STAT3 for each sample.

Visualizations

Below are diagrams illustrating the key signaling pathways and experimental workflows described.

Yhiepv_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_R Leptin Receptor JAK2 JAK2 Leptin_R->JAK2 Activates dOpioid_R δ-Opioid Receptor Epac Epac dOpioid_R->Epac Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Dimerizes & Translocates Rap1_GDP Rap1-GDP Epac->Rap1_GDP Activates Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GTP Exchange Rap1_GTP->Leptin_R Inhibits Leptin Signaling Leptin Leptin Leptin->Leptin_R This compound This compound This compound->Leptin_R Sensitizes This compound->dOpioid_R

Caption: Proposed signaling pathway for this compound in hypothalamic neurons.

Experimental_Workflow cluster_prep Slice Culture Preparation cluster_exp Experiment cluster_analysis Analysis Dissection 1. Brain Dissection (P7-10 Rat Pups) Slicing 2. Hypothalamic Slicing (300-400 µm) Dissection->Slicing Culturing 3. Place on Inserts & Culture Slicing->Culturing Stabilization 4. Stabilize for 10-14 Days Culturing->Stabilization Treatment 5. Apply this compound +/- Leptin Stabilization->Treatment Incubation 6. Incubate (e.g., 30 min) Treatment->Incubation Harvesting 7. Harvest Slices & Lyse Incubation->Harvesting Protein_Assay 8. Protein Quantification Harvesting->Protein_Assay WB 9. Western Blot (pSTAT3, STAT3) Protein_Assay->WB Quantification 10. Densitometry & Analysis WB->Quantification

Caption: Experimental workflow for analyzing this compound's effects.

References

Application Notes and Protocols for Assessing the Anxiolytic Effects of Yhiepv in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of novel anxiolytic agents requires robust and validated in vivo assessment methods. These application notes provide a comprehensive overview of widely used behavioral paradigms to screen and characterize the potential anxiolytic effects of a novel compound, herein referred to as "Yhiepv." The protocols detailed below—the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDT)—are foundational assays in neuropharmacology for evaluating anxiety-like behaviors in rodents. Furthermore, this document outlines potential molecular and biochemical analyses to elucidate the mechanisms of action of this compound.

Section 1: Behavioral Assessment of Anxiolytic Activity

Behavioral tests are the primary in vivo methods for screening anxiolytic compounds. These tests are based on the natural conflict between the rodent's innate aversion to open, brightly lit spaces and its desire to explore a novel environment.[1][2][3] Anxiolytic compounds typically increase the animal's willingness to explore these aversive areas.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used and validated assay for assessing anxiety-like behavior in rodents.[1][2][4] The test is based on the animal's natural aversion to open and elevated spaces.[1][5] An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[6]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm for mice), with two open arms and two enclosed arms of equal dimensions (e.g., 30 x 5 cm for mice).[6][7]

  • Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test.[4][5] Consistent lighting conditions should be maintained.[1][5]

  • Drug Administration: Administer this compound (and vehicle control, as well as a positive control like diazepam) via the intended route (e.g., intraperitoneally, orally) at a predetermined time before testing (e.g., 30 minutes).

  • Test Procedure:

    • Place the mouse in the center of the maze, facing a closed arm.[4]

    • Allow the animal to explore the maze for a 5-minute period.[7][8]

    • Record the session using an overhead video camera and tracking software.[4][5]

  • Data Analysis: Key parameters to measure include:

    • Time spent in the open arms vs. closed arms.[4][5]

    • Number of entries into the open arms vs. closed arms.[6]

    • Total distance traveled (to assess general locomotor activity).

    • Ethological parameters such as head-dipping and stretch-attend postures can also be scored as measures of risk-assessment behavior.[7]

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.[5]

Data Presentation:

Treatment GroupTime in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm EntriesTotal Distance (cm)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Diazepam (Std.)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[9][10][11] Rodents naturally avoid the center of an open, brightly lit arena.[3][11] Anxiolytic compounds are expected to increase the time spent and distance traveled in the central zone.[11]

Experimental Protocol:

  • Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls, typically made of a non-reflective material.[9] The arena is divided into a central zone and a peripheral zone by the analysis software.

  • Habituation: As with the EPM, animals should be habituated to the testing room prior to the experiment.

  • Drug Administration: Administer this compound, vehicle, and a positive control as previously described.

  • Test Procedure:

    • Gently place the mouse in a corner of the open field arena.[11]

    • Allow the animal to explore the arena for a set period (typically 5-10 minutes).[11]

    • Record the session with an overhead camera and tracking software.[11]

  • Data Analysis: Key parameters include:

    • Time spent in the center vs. periphery.[11]

    • Distance traveled in the center vs. periphery.

    • Frequency of entries into the center zone.[11]

    • Total distance traveled (as a measure of overall motor activity).[11]

    • Rearing frequency (a measure of exploratory behavior).[3]

  • Cleaning: Clean the apparatus thoroughly between animals.

Data Presentation:

Treatment GroupTime in Center (s)% Time in CenterCenter EntriesTotal Distance (cm)Rearing Frequency
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Diazepam (Std.)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Light-Dark Box Test (LDT)

The LDT is another widely used test for assessing anxiety-like behavior.[12][13] It is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore novel environments.[2] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[14][15]

Experimental Protocol:

  • Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment (two-thirds of the box).[12][16] The compartments are connected by a small opening.[16]

  • Habituation: Animals should be habituated to the testing room for at least 30-60 minutes before the test.[12][16][17]

  • Drug Administration: Administer this compound, vehicle, and a positive control as described in the previous protocols.

  • Test Procedure:

    • Place the mouse in the center of the brightly lit compartment, facing away from the opening.[12]

    • Allow the animal to freely explore both chambers for a 5 to 10-minute session.[12][16]

    • Record the session using a video camera and tracking software.[17]

  • Data Analysis: Key parameters to measure include:

    • Time spent in the light compartment.[12]

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.[12]

    • Total locomotor activity.[6]

  • Cleaning: Clean the apparatus with 70% ethanol between each trial.[16][17]

Data Presentation:

Treatment GroupTime in Light Box (s)% Time in Light BoxLatency to Dark (s)Number of TransitionsTotal Activity
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Diazepam (Std.)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Section 2: Workflow and Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the anxiolytic potential of this compound.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis A Animal Acclimation (1 week) B Randomization into Treatment Groups A->B C Preparation of this compound, Vehicle, and Standard B->C D Drug Administration (e.g., 30 min pre-test) C->D E Behavioral Assay (EPM, OFT, or LDT) D->E F Video Tracking & Automated Scoring E->F H Biochemical/Molecular Analysis (Post-mortem) E->H G Statistical Analysis (e.g., ANOVA) F->G I I G->I Interpretation of Results

Caption: General workflow for in vivo anxiolytic drug screening.

Section 3: Molecular and Biochemical Analysis

To understand the mechanism of action of this compound, further molecular and biochemical analyses can be conducted on brain tissue (e.g., hippocampus, amygdala, prefrontal cortex) collected after behavioral testing.

Potential Assays:

  • Neurotransmitter Levels: Measurement of key neurotransmitters involved in anxiety, such as serotonin (B10506) (and its metabolite 5-HIAA), GABA, glutamate, and norepinephrine, using techniques like HPLC or in vivo microdialysis.[18][19][20][21]

  • Receptor Binding Assays: To determine if this compound interacts directly with known anxiolytic targets like GABA-A or serotonin receptors.[22]

  • Gene Expression Analysis: Using quantitative real-time PCR (qRT-PCR) to measure changes in the expression of genes related to anxiety, such as those for Brain-Derived Neurotrophic Factor (BDNF), serotonin transporters (SERT), or corticotropin-releasing hormone (CRH).[18][19]

  • HPA Axis Activity: Measurement of plasma corticosterone (B1669441) or cortisol levels as an indicator of stress and HPA axis function.[19][23][24][25]

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by an anxiolytic compound. Chronic stress can enhance Src kinase activity, which disrupts the interaction between MyosinVa and Neuroligin2 (NL2), leading to reduced inhibitory transmission and increased anxiety.[26] An anxiolytic might reverse this effect.

G cluster_stress Stress-Induced Cascade cluster_intervention Therapeutic Intervention Stress Chronic Stress Src Src Kinase Activity Stress->Src enhances MyoVa_NL2 MyoVa-NL2 Interaction Src->MyoVa_NL2 disrupts Inhibition Reduced Inhibitory Synaptic Transmission MyoVa_NL2->Inhibition Anxiety Increased Anxiety Inhibition->Anxiety This compound This compound Src_Inhibit Src Kinase Activity This compound->Src_Inhibit inhibits MyoVa_NL2_Restore Restored MyoVa-NL2 Interaction Src_Inhibit->MyoVa_NL2_Restore restores Inhibition_Restore Restored Inhibitory Transmission MyoVa_NL2_Restore->Inhibition_Restore Anxiolysis Anxiolytic Effect Inhibition_Restore->Anxiolysis

Caption: Potential signaling pathway for anxiolytic action.

Conclusion

The protocols and methodologies described provide a robust framework for the initial in vivo assessment of the anxiolytic properties of the novel compound this compound. A multi-tiered approach, combining several behavioral assays, is recommended to build a comprehensive profile of the compound's effects and to control for potential confounding factors such as altered locomotor activity. Subsequent molecular and biochemical analyses are crucial for elucidating the underlying mechanisms of action, which is essential for further drug development.

References

Application Notes and Protocols for Preclinical Obesity Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Introductory Framework for the Investigation of Novel Compounds Such as "Yhiepv"

Disclaimer: Information regarding a specific compound designated "this compound" is not available in the public domain. Therefore, these application notes provide a comprehensive framework for the preclinical evaluation of a novel therapeutic agent for obesity, using established methodologies and best practices in animal research. The dosages, protocols, and pathways described herein are general and will require optimization for any specific investigational compound.

Animal Models in Obesity Research

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-obesity therapeutics. The choice depends on the specific research question, the compound's mechanism of action, and the desired clinical translation. Both genetic and diet-induced models are commonly employed.[1][2][3]

Table 1: Common Animal Models for Obesity Research

ModelSpeciesInduction MethodKey CharacteristicsTypical Applications
Diet-Induced Obesity (DIO) Mouse (e.g., C57BL/6J), Rat (e.g., Sprague-Dawley)High-fat diet (45-60% kcal from fat) for 8-16 weeks.[3][4]Gradual weight gain, hyperphagia, insulin (B600854) resistance, dyslipidemia.[1] Closely mimics common human obesity.[1]Efficacy testing of anti-obesity compounds, studying metabolic syndrome.
Leptin-Deficient (ob/ob) MouseSpontaneous mutation in the leptin gene.Severe, early-onset obesity, hyperphagia, hyperglycemia, insulin resistance.[4]Studying the role of leptin signaling in obesity and metabolism.
Leptin Receptor-Deficient (db/db) MouseSpontaneous mutation in the leptin receptor gene.Similar phenotype to ob/ob mice, with severe diabetes.Investigating leptin receptor pathways and anti-diabetic effects.
Zucker Fatty Rat (fa/fa) RatSpontaneous mutation in the leptin receptor gene.Early-onset obesity, hyperphagia, hyperinsulinemia, hyperlipidemia.[2]Genetic obesity research, studying comorbidities of obesity.

Dosage Calculations and Administration

Determining the optimal dosage of a novel compound is a stepwise process, typically starting with dose-ranging studies followed by efficacy studies at selected doses.

Dose-Ranging and Efficacy Studies

A typical approach involves testing a range of doses to identify a concentration that is both effective and well-tolerated.

Table 2: Phases of Dosage Determination

Study PhasePrimary ObjectiveTypical Dosage RangeKey Parameters Measured
Dose-Ranging (Acute) To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range.Wide range (e.g., 1, 10, 100 mg/kg).Clinical signs of toxicity, acute changes in food intake and body weight.
Efficacy (Chronic) To evaluate the therapeutic effect of selected doses over a longer period.3-4 doses based on dose-ranging results (e.g., low, medium, high).Body weight change, food and water intake, body composition (fat vs. lean mass), glycemic control, relevant biomarkers.
Protocol: Oral Gavage Administration

Oral gavage is a common method for administering compounds to rodents in preclinical studies.

Materials:

  • Test compound ("this compound") formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Animal scale.

  • Gavage needles (flexible or rigid, appropriate size for the animal).

  • Syringes.

Procedure:

  • Animal Handling: Gently restrain the animal to prevent movement and stress.

  • Dosage Calculation: Weigh the animal to calculate the precise volume of the formulation to be administered based on its body weight and the desired dose (mg/kg).

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance.

  • Compound Administration: Once the needle is correctly positioned in the esophagus, slowly administer the compound.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Key Experimental Protocols

Protocol: Induction of Diet-Induced Obesity (DIO)

Materials:

  • Male C57BL/6J mice (5-6 weeks old).

  • High-fat diet (HFD; e.g., 60% kcal from fat).

  • Standard chow diet (control).

  • Animal housing with controlled temperature and light-dark cycle.

Procedure:

  • Acclimation: Acclimate mice to the facility for at least one week.

  • Dietary Regimen: Randomly assign mice to either the HFD or control diet group.

  • Monitoring: Monitor body weight and food intake weekly.

  • Obesity Development: Continue the diet for 8-16 weeks, or until a significant difference in body weight is observed between the HFD and control groups.

  • Therapeutic Intervention: Once the DIO phenotype is established, begin treatment with the investigational compound.

Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

An IPGTT is used to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.

Materials:

  • Glucose solution (e.g., 20% dextrose in sterile saline).

  • Glucometer and test strips.

  • Syringes for glucose injection.

Procedure:

  • Fasting: Fast the animals for 6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip (time 0).

  • Glucose Injection: Administer glucose via intraperitoneal (IP) injection (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Signaling Pathways in Obesity

A novel anti-obesity compound may target one or more signaling pathways that regulate energy balance, adipogenesis, or glucose metabolism. Understanding these pathways is crucial for elucidating the mechanism of action.[5][6][7]

Leptin and JAK/STAT Signaling

Leptin, a hormone produced by adipose tissue, signals satiety to the brain through the JAK/STAT pathway.[8]

Leptin_JAK_STAT_Pathway cluster_cell Hypothalamic Neuron Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 SOCS3 SOCS3 pSTAT3->SOCS3 Induces POMC POMC Expression pSTAT3->POMC Increases SOCS3->JAK2 Inhibits Satiety Satiety POMC->Satiety

Caption: Leptin signaling via the JAK/STAT pathway to promote satiety.

Insulin and PI3K/AKT Signaling

The PI3K/AKT pathway is central to insulin signaling and plays a key role in glucose uptake and metabolism.[5][6][9] Dysregulation of this pathway is associated with insulin resistance in obesity.[5]

Insulin_PI3K_AKT_Pathway cluster_cell Insulin-Responsive Cell (e.g., Adipocyte) Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR IRS IRS InsulinR->IRS Activates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Insulin signaling through the PI3K/AKT pathway to facilitate glucose uptake.

Experimental Workflow for a Novel Compound

The following diagram outlines a typical workflow for the preclinical evaluation of a new anti-obesity compound.

Experimental_Workflow cluster_pheno Metabolic Tests A Compound Formulation & Stability Testing B Acute Dose-Ranging Study in Lean Mice A->B D Chronic Efficacy Study in DIO Mice B->D C Induction of DIO in Mice C->D E Metabolic Phenotyping D->E F Terminal Tissue Collection & Analysis D->F P1 Body Weight & Food Intake P2 Body Composition (DEXA/MRI) P3 IPGTT / ITT P4 Serum Biomarkers G Data Analysis & Interpretation F->G

Caption: A generalized workflow for preclinical testing of a novel anti-obesity compound.

References

Application Notes & Protocols: Evaluating the Effect of Yhiepv on Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yhiepv is a novel synthetic peptide analog being investigated for its potential effects on appetite regulation. This document provides a comprehensive set of protocols to systematically evaluate the impact of this compound on food intake, body weight, and related metabolic parameters in a preclinical rodent model. The central nervous system, particularly the hypothalamus, plays a crucial role in integrating peripheral signals to control energy homeostasis.[1][2][3] Key hypothalamic pathways involve anorexigenic (appetite-suppressing) neurons, such as those expressing pro-opiomelanocortin (POMC), and orexigenic (appetite-stimulating) neurons, like those co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[3][4][5][6] This experimental plan is designed to first characterize the phenomenological effects of this compound and then to probe its potential mechanism of action within this hypothalamic framework.

Hypothetical Mechanism of Action: this compound is hypothesized to be a selective agonist for a G-protein coupled receptor (GPCR) expressed on POMC neurons in the arcuate nucleus (ARC) of the hypothalamus. Activation of this receptor is presumed to increase intracellular cyclic AMP (cAMP) levels, leading to neuronal depolarization, enhanced release of the anorexigenic peptide α-melanocyte-stimulating hormone (α-MSH), and subsequent suppression of food intake.

Experimental Protocols

Protocol 1: Acute Effect of this compound on Food Intake

Objective: To determine the short-term effect of a single administration of this compound on food consumption in mice. This is a critical initial screening step to establish the potential for a compound to induce hypophagia.[7]

Materials:

  • Male C57BL/6J mice (8-10 weeks old), single-housed

  • This compound (solubilized in sterile saline vehicle)

  • Vehicle (Sterile Saline)

  • Standard rodent chow

  • Digital scale (0.01g precision)

  • Administration supplies (e.g., syringes for intraperitoneal injection)

Procedure:

  • Acclimation: Acclimate single-housed mice to the testing room and cages for at least 3 days prior to the experiment.[8]

  • Habituation: For 2 days before the study, provide a pre-weighed amount of food and measure 24-hour intake to establish a baseline.

  • Fasting: Fast the mice for 18 hours overnight with free access to water to standardize hunger levels.[8]

  • Dosing: At the onset of the dark cycle, weigh the mice and administer the assigned treatment via intraperitoneal (IP) injection:

    • Group 1: Vehicle (n=10)

    • Group 2: this compound - Low Dose (e.g., 1 mg/kg) (n=10)

    • Group 3: this compound - Medium Dose (e.g., 5 mg/kg) (n=10)

    • Group 4: this compound - High Dose (e.g., 10 mg/kg) (n=10)

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow in the cage's food hopper.

  • Measurement: Measure the amount of food remaining (and any spillage) at 1, 2, 4, 8, and 24 hours post-administration.[8] Calculate the cumulative food intake at each time point by subtracting the remaining food weight from the initial weight.

Protocol 2: Chronic Effect of this compound on Body Weight and Food Intake

Objective: To assess the long-term efficacy and safety of this compound on body weight, cumulative food intake, and body composition over a 28-day period.

Materials:

  • Male C57BL/6J mice (8-10 weeks old), single-housed

  • This compound and Vehicle

  • Standard rodent chow

  • Digital scale

  • Body composition analyzer (e.g., DEXA or qNMR)

Procedure:

  • Acclimation & Baseline: Acclimate mice as in Protocol 1. Record individual body weights and food intake for 5-7 days to establish a stable baseline.

  • Group Assignment: Randomize mice into treatment groups (n=10 per group) based on body weight:

    • Group 1: Vehicle, daily IP injection

    • Group 2: this compound (effective dose from Protocol 1, e.g., 5 mg/kg), daily IP injection

  • Chronic Dosing: Administer the assigned treatment daily, at the same time each day (e.g., 1 hour before the dark cycle), for 28 consecutive days.

  • Daily Measurements: Record body weight and the amount of food consumed every 24 hours just prior to the next injection.

  • Body Composition: Measure body composition (fat mass and lean mass) at Day 0 (baseline) and at the end of the study on Day 28.

  • Monitoring: Observe animals daily for any adverse clinical signs. Any animal losing more than 20% of its initial body weight should be removed from the study.[9]

Protocol 3: Meal Pattern Analysis

Objective: To dissect the behavioral mechanism of this compound-induced anorexia by analyzing changes in meal size, meal frequency, and inter-meal intervals.[10][11]

Materials:

  • Automated food intake monitoring system (e.g., BioDAQ, CLAMS)[10][11]

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound and Vehicle

  • Powdered standard rodent chow (required for most automated systems)

Procedure:

  • Acclimation: Acclimate mice to single housing in the specialized monitoring cages for at least 48-72 hours before data collection begins.[10] This includes habituation to the powdered diet.

  • Baseline Recording: Record baseline meal patterns for 48 hours to capture two full light/dark cycles.

  • Treatment: Administer a single dose of Vehicle or an effective dose of this compound (from Protocol 1) at the beginning of the dark cycle.

  • Data Collection: Continuously record food intake for the next 24-48 hours.

  • Data Analysis: Using the system's software, define a "meal" based on set criteria (e.g., a minimum intake of 0.02g, separated by at least a 10-minute inter-meal interval).[10][11] Analyze the following parameters for the dark and light cycles separately:

    • Number of meals

    • Average meal size (g)

    • Average meal duration (min)

    • Inter-meal interval (min)

    • Satiety ratio (inter-meal interval / preceding meal size)

Data Presentation

Hypothetical data are summarized in the tables below to illustrate expected outcomes.

Table 1: Cumulative Food Intake After Acute this compound Administration

Treatment Group1-hr Intake (g)4-hr Intake (g)8-hr Intake (g)24-hr Intake (g)
Vehicle0.45 ± 0.051.10 ± 0.121.95 ± 0.184.10 ± 0.25
This compound (1 mg/kg)0.38 ± 0.040.95 ± 0.101.75 ± 0.153.95 ± 0.21
This compound (5 mg/kg)0.15 ± 0.030.40 ± 0.060.90 ± 0.112.85 ± 0.19
This compound (10 mg/kg)0.11 ± 0.020.31 ± 0.050.72 ± 0.092.50 ± 0.17
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle.

Table 2: Body Weight and Composition After 28-Day Chronic this compound Treatment

Treatment GroupInitial BW (g)Final BW (g)BW Change (%)Final Fat Mass (%)Final Lean Mass (%)
Vehicle24.5 ± 0.527.8 ± 0.6+13.5%18.2 ± 1.178.5 ± 1.3
This compound (5 mg/kg)24.7 ± 0.423.1 ± 0.5-6.5%11.5 ± 0.985.1 ± 1.1
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle.

Table 3: Meal Pattern Analysis During Dark Cycle (First 12h Post-Dose)

ParameterVehicleThis compound (5 mg/kg)
Number of Meals10.2 ± 0.86.5 ± 0.6
Average Meal Size (g)0.25 ± 0.030.26 ± 0.04
Average Inter-Meal Interval (min)65 ± 5.1110 ± 8.2
Satiety Ratio (min/g)260 ± 25423 ± 33*
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle.

Visualizations: Pathways and Workflows

Yhiepv_Signaling_Pathway Hypothetical Signaling Pathway of this compound cluster_neuron POMC Neuron This compound This compound Receptor This compound-R (GPCR) This compound->Receptor G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Channels Ion Channels (Activation) PKA->Channels Phosphorylates aMSH α-MSH Release Channels->aMSH Promotes Satiety Satiety & Reduced Food Intake aMSH->Satiety Signals to 2nd Order Neurons

Caption: Hypothetical signaling cascade of this compound in a POMC neuron.

Experimental_Workflow Overall Experimental Workflow for this compound P1 Protocol 1: Acute Food Intake Study P1_Goal Goal: Determine effective dose range (0-24 hours) P1->P1_Goal P2 Protocol 2: Chronic Dosing Study P1->P2 Select effective dose P3 Protocol 3: Meal Pattern Analysis P1->P3 Select effective dose P2_Goal Goal: Assess long-term effects on body weight & composition (28 days) P2->P2_Goal P3_Goal Goal: Understand behavioral mechanism (Reduced meal size vs. frequency?) P3->P3_Goal MoA Mechanism of Action Studies (e.g., c-Fos, Receptor Occupancy) P3->MoA Inform mechanistic hypothesis MoA_Goal Goal: Confirm target engagement and neuronal activation MoA->MoA_Goal

Caption: Logical progression of experiments for evaluating this compound.

References

Investigating δ-Opioid Receptor Pathways with Yhiepv: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yhiepv, also known as Rubisco anxiolytic-like peptide 2 (rALP-2), is a bioactive peptide derived from the digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a protein abundant in green leafy vegetables like spinach.[1][2] Emerging research has identified this compound as a selective agonist for the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain modulation, mood regulation, and appetite control.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate DOR signaling pathways. This compound's mechanism of action involves the activation of the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This activity makes this compound a valuable tool for dissecting the intricate downstream effects of DOR activation.

Quantitative Data Summary

While specific quantitative binding and functional data for this compound are not extensively available in public literature, data from a closely related Rubisco-derived δ-opioid peptide, Rubiscolin-6, can provide a preliminary indication of the expected potency.

Table 1: In Vitro Activity of the Related δ-Opioid Peptide Rubiscolin-6

ParameterDescriptionValueReference
Binding Affinity
IC50 (DOR)Concentration inhibiting 50% of radioligand binding to the δ-opioid receptor.0.93 µM[3]
Functional Activity
IC50 (MVD)Concentration causing 50% inhibition in the mouse vas deferens assay, a functional measure of opioid activity.24.4 µM[3]

Signaling Pathways and Experimental Workflows

δ-Opioid Receptor (DOR) Signaling Pathway

Activation of the δ-opioid receptor by this compound initiates a cascade of intracellular events primarily through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production. Downstream effects can include the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).

DOR_Signaling This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds to Gi_alpha Gαi DOR->Gi_alpha Activates G_beta_gamma Gβγ DOR->G_beta_gamma Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits MAPK_Cascade MAPK Cascade (e.g., MEK) G_beta_gamma->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anxiolysis, Leptin Sensitization) PKA->Cellular_Response Leads to ERK ERK MAPK_Cascade->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->Cellular_Response Leads to

Caption: δ-Opioid Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Investigating this compound Activity

A typical workflow to characterize the interaction of this compound with the δ-opioid receptor involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Receptor Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Determine IC50) Binding_Assay->cAMP_Assay Confirm Functional Activity ERK_Assay ERK Phosphorylation Assay (Determine EC50) cAMP_Assay->ERK_Assay Investigate Downstream Signaling Anxiolytic_Assay Anxiolytic Behavior Assay (e.g., Elevated Plus Maze) ERK_Assay->Anxiolytic_Assay Correlate with Physiological Effect Leptin_Assay Leptin Sensitivity Assay (e.g., pSTAT3 in Hypothalamus) Anxiolytic_Assay->Leptin_Assay Explore Broader Physiological Roles

Caption: Experimental Workflow for this compound Investigation.

Experimental Protocols

δ-Opioid Receptor Binding Assay

This protocol is for determining the binding affinity of this compound to the δ-opioid receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 or CHO cells stably expressing the human δ-opioid receptor.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]naltrindole or another suitable DOR-selective antagonist.

  • Unlabeled this compound peptide.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Prepare cell membranes from the DOR-expressing cells.

  • In a 96-well plate, add increasing concentrations of unlabeled this compound.

  • Add a constant concentration of the radioligand to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled DOR antagonist (e.g., naltrindole).

  • Calculate the specific binding at each this compound concentration and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the δ-opioid receptor.

Materials:

  • Neuro-2a or CHO cells stably expressing the human δ-opioid receptor.

  • Cell culture medium.

  • Forskolin (B1673556).

  • This compound peptide.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • 96-well or 384-well plates.

Procedure:

  • Seed the DOR-expressing cells in a multi-well plate and culture overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.

  • Add increasing concentrations of this compound to the cells and incubate for 15-30 minutes.

  • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to induce the phosphorylation of ERK1/2, a downstream target of DOR signaling.

Materials:

  • DOR-expressing cells (e.g., HEK293 or CHO).

  • Serum-free cell culture medium.

  • This compound peptide.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Plate DOR-expressing cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK to determine the fold-change in ERK phosphorylation.

In Vivo Anxiolytic Activity Assay (Elevated Plus Maze)

This protocol evaluates the anxiolytic-like effects of orally administered this compound in mice.[1][2]

Materials:

  • Male mice (e.g., C57BL/6).

  • Elevated Plus Maze apparatus.

  • This compound peptide dissolved in vehicle (e.g., saline).

  • DOR antagonist (e.g., naltrindole) for specificity testing.

  • Video tracking software.

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg).

  • For specificity testing, a separate group of mice can be pre-treated with naltrindole (B39905) before this compound administration.

  • After a specific time (e.g., 30-60 minutes), place each mouse in the center of the elevated plus maze, facing an open arm.

  • Record the behavior of the mouse for 5 minutes using a video camera.

  • Analyze the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a promising research tool for investigating the multifaceted roles of the δ-opioid receptor. Its selectivity for DOR and its action as a Gi/o-coupled agonist allow for the targeted exploration of this important signaling pathway. The protocols outlined in this document provide a comprehensive framework for characterizing the pharmacological and physiological effects of this compound, from in vitro receptor binding and signaling assays to in vivo behavioral studies. Further research into this compound and related peptides will undoubtedly contribute to a deeper understanding of δ-opioid receptor biology and its therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting Yhiepv solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yhiepv, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro assays, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in aqueous buffers such as PBS or cell culture media. What is the recommended solvent?

A1: this compound is a hydrophobic molecule with low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating stock solutions of this compound.[1][2][3] For example, a 10 mM stock solution in 100% anhydrous DMSO can be prepared.[4]

Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1][3] The rapid change in solvent polarity causes the compound to precipitate.

Here are several strategies to prevent this:

  • Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effects on the assay.[1][2]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Use Pre-warmed Media: Warming your cell culture media or buffer to 37°C before adding the this compound stock solution can help improve solubility.[3][5]

  • Rapid Mixing: Vortex or pipette vigorously immediately after adding the stock solution to the aqueous medium to ensure rapid and uniform dispersion.[3][5]

Q3: What is the maximum concentration of this compound I can expect to be soluble in my cell-based assay?

A3: The maximum soluble concentration of this compound in your final assay medium (the kinetic solubility) will depend on several factors, including the final DMSO concentration, the composition of the medium (e.g., presence of serum proteins that can aid solubility), and temperature. It is crucial to determine the kinetic solubility in your specific assay conditions. A common upper limit for initial testing of kinase inhibitors is around 10 µM in media containing no more than 0.5% DMSO.[6]

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common, other organic solvents like ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be used.[1][3] However, it is essential to determine the compatibility of these solvents with your specific in vitro assay, as they can have their own biological effects.[7][8] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Troubleshooting Guide

This guide addresses specific solubility-related problems you might encounter when working with this compound.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in 100% DMSO. The compound may have degraded, or the solvent may not be pure.Use high-purity, anhydrous DMSO. Gentle warming (to 37°C) or brief sonication can also aid dissolution.[1]
Precipitation occurs immediately upon dilution into aqueous buffer. The final concentration exceeds the kinetic solubility of this compound in the aqueous medium.Decrease the final working concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if your assay allows, but keep it minimal. Consider using a formulation aid like a surfactant (e.g., Tween-80).[2][5]
The solution becomes cloudy over time during the experiment. The compound is supersaturated and is slowly precipitating out of the solution at the experimental temperature.Prepare fresh dilutions immediately before each experiment. If long incubation times are necessary, assess the stability of this compound in your assay medium over time.
Inconsistent or non-reproducible results in cell-based assays. Poor solubility can lead to an inaccurate and variable effective concentration of the inhibitor in the assay.Visually inspect your assay plates for any signs of precipitation. Perform a solubility test in your specific cell culture medium to determine the practical working concentration range.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to achieve a 10 mM stock solution.

  • Weighing: Carefully weigh the solid this compound powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.[1][3]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.[3]

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the 10 mM this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells.

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader. An increase in signal compared to the vehicle control indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under those conditions.

This compound Signaling Pathway and Experimental Workflow

As a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and growth.[9][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF Ligand EGF->EGFR Binds & Activates

Caption: EGFR signaling pathway and the inhibitory action of this compound.

experimental_workflow prep Prepare 10 mM this compound Stock in DMSO sol_test Determine Kinetic Solubility in Assay Medium prep->sol_test working_sol Prepare Fresh Working Solutions (Below Solubility Limit) sol_test->working_sol cell_treat Treat Cells with this compound and Vehicle Control working_sol->cell_treat assay Perform In Vitro Assay (e.g., Viability, Western Blot) cell_treat->assay data_analysis Analyze and Interpret Results assay->data_analysis

Caption: Recommended experimental workflow for using this compound in vitro.

References

Yhiepv Technical Support Center: Dosage Optimization for Anti-Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing Yhiepv dosage for its maximal anti-obesity effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a potent, orally active peptide derived from the digestion of Rubisco, a protein abundant in green leafy vegetables like spinach.[1][2][3] It is the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH, corresponding to the large subunit (85-90) of the Rubisco protein.[2][4]

Q2: What is the primary mechanism of this compound's anti-obesity effect?

A2: this compound exerts its anti-obesity effects by increasing neuronal sensitivity to leptin.[1][2][5] In states of diet-induced obesity, cells can become "leptin resistant," where they no longer respond to leptin's signals to reduce appetite and increase energy expenditure. This compound helps restore this sensitivity.[3][5]

Q3: How does this compound restore leptin sensitivity at the molecular level?

A3: this compound enhances the leptin signaling pathway. It increases the leptin-induced phosphorylation of STAT3 (pSTAT3), a key step in the signaling cascade.[2][5] It also mitigates the negative effects of factors that cause leptin resistance, such as palmitic acid and high levels of proinflammatory molecules like IL-1β and Socs-3.[5] Furthermore, this compound has been shown to reduce the level of the active, GTP-bound form of Rap1 in the brains of obese mice, counteracting a known pathway of leptin resistance.[5]

Q4: How should this compound be stored and handled?

A4: For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[1] It is critical to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can inactivate the peptide.[1]

Q5: Is this compound orally bioavailable?

A5: Yes, studies have demonstrated that orally administered this compound is active and can promote reductions in body weight and food intake in obese mice, indicating its oral bioavailability.[1][5]

Data Presentation: Dosage and Efficacy

The following tables summarize key quantitative data for this compound, providing a baseline for experimental design.

Table 1: In Vitro this compound Activity in Neuronal Cells

Cell Line Pre-treatment Condition This compound Concentration Key Effect Reference
Neuro-2a Forskolin (10 μM) 0.3, 1 mM Dose-dependent suppression of cAMP increase [1]
Hypothalamic Slices Palmitic Acid Not specified Mitigated decrease in leptin responsiveness [5]

| Hypothalamic Slices | Leptin | Not specified | Increased phosphorylation of STAT3 |[5] |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

Administration Route Dosage Duration Primary Outcomes Reference
Oral Not specified Daily Reduced body weight gain, restored leptin sensitivity [5]
Central (ICV) Not specified Daily Reduced body weight gain [5]

| Oral | Not specified | Not specified | Promoted leptin-induced reduction in body weight and food intake |[2][4][5] |

Table 3: Recommended Starting Doses for Experiments

Experimental Model Parameter Recommended Starting Concentration/Dose Notes
In Vitro (e.g., Neuro-2a, Hypothalamic Slices) cAMP Assays 0.1 - 1.0 mM Based on forskolin-stimulated cAMP suppression data.[1]
In Vitro (e.g., Hypothalamic Slices) pSTAT3 Western Blot 10 - 500 µM Titration is recommended. Co-administer with a fixed concentration of leptin.

| In Vivo (DIO Mouse Model) | Oral Gavage | 10 - 100 mg/kg/day | Dose-response studies are crucial. Monitor food intake, body weight, and relevant biomarkers. |

Signaling Pathways and Workflows

Yhiepv_Signaling_Pathway cluster_resistance Leptin Resistance cluster_pathway Leptin Signaling Pathway Diet High-Fat Diet PA Palmitic Acid Diet->PA Socs3 SOCS3 / IL-1β Diet->Socs3 Rap1 Rap1-GTP (Active) PA->Rap1 Activates LepR Leptin Receptor (LepR) Rap1->LepR Inhibits JAK2 JAK2 Socs3->JAK2 Inhibits Leptin Leptin Leptin->LepR LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Gene Expression (↓ Appetite, ↑ Energy) Nucleus->Gene This compound This compound This compound->Rap1 Reduces This compound->Socs3 Reduces

Caption: this compound restores leptin sensitivity by inhibiting negative regulators like Rap1-GTP and SOCS3.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Dose Finding cluster_opt Phase 3: Optimization c1 Induce Leptin Resistance in Hypothalamic Cells c2 Treat with this compound Dose Range + Fixed Leptin c1->c2 c3 Assess pSTAT3/STAT3 Ratio (Western Blot) c2->c3 c4 Determine EC50 c3->c4 m1 Establish Diet-Induced Obesity (DIO) Mouse Model c4->m1 Inform In Vivo Starting Doses m2 Administer Vehicle or This compound Dose Range (Oral) m1->m2 m3 Monitor Body Weight, Food Intake, Glucose Tolerance m2->m3 m4 Analyze Hypothalamic Tissue (pSTAT3, Socs3 mRNA) m3->m4 o1 Select 2-3 Most Efficacious Doses from Phase 2 m4->o1 Identify Promising Doses o2 Conduct Larger Cohort Study o1->o2 o3 Assess Chronic Efficacy and Safety Endpoints o2->o3 o4 Define Optimal Therapeutic Dose o3->o4

Caption: Workflow for progressing from in vitro validation to in vivo this compound dose optimization.

Troubleshooting Guides

Issue 1: Inconsistent or No Increase in pSTAT3 In Vitro

  • Question: My this compound and leptin co-treatment does not increase pSTAT3 levels in my hypothalamic cell line. What is wrong?

  • Answer:

    • Confirm Leptin Resistance: First, ensure your cell model is genuinely leptin resistant. Include a control group treated with a high concentration of leptin alone; pSTAT3 levels should be blunted compared to non-resistant cells. Resistance can be induced with agents like palmitic acid.[5]

    • Check Peptide Integrity: this compound is a peptide and can degrade. Ensure it was stored correctly at -20°C or -80°C and that you have avoided multiple freeze-thaw cycles by preparing aliquots.[1]

    • Optimize Concentrations: The effect of this compound is to sensitize cells to leptin. You may need to optimize both the this compound concentration and the leptin concentration used for stimulation. Create a 2D matrix of concentrations to find the optimal combination.

    • Cell Line Viability: High concentrations of any treatment can induce cytotoxicity. Perform a viability assay (e.g., MTT or LDH) to ensure the observed effect is not due to cell death.

Issue 2: Lack of Efficacy in DIO Mouse Models

  • Question: I am administering this compound orally to my DIO mice, but I am not observing the expected reduction in body weight or food intake. What are potential causes?

  • Answer:

    • Verify DIO Model: Ensure your mice are sufficiently obese and leptin resistant. A typical DIO protocol involves 12-16 weeks on a high-fat diet (60% kcal from fat). Confirm resistance by administering a high dose of leptin IP and observing no change in food intake or body weight.

    • Dosage and Formulation: The orally administered dose may be insufficient. Refer to published studies and consider performing a dose-escalation study.[5] Ensure the vehicle used for oral gavage (e.g., saline) is appropriate and does not affect peptide stability.

    • Administration Timing: Leptin sensitivity and feeding behavior follow circadian rhythms. Administer this compound at the same time each day, typically just before the onset of the dark (active/feeding) cycle.

    • Duration of Study: The anti-obesity effects of restoring leptin sensitivity may not be immediate. Ensure the treatment period is long enough to observe significant changes, typically at least 4-6 weeks for chronic studies.

Troubleshooting_Workflow start No In Vivo Weight Loss Observed with this compound q1 Is DIO model validated? (Leptin resistant?) start->q1 s1 Validate Model: Confirm resistance to exogenous leptin. q1->s1 No q2 Is dose sufficient? q1->q2 Yes s1->start s2 Conduct dose-escalation study. (e.g., 10, 30, 100 mg/kg) q2->s2 No q3 Is peptide formulation and handling correct? q2->q3 Yes end Re-evaluate experiment s2->end s3 Prepare fresh aliquots. Avoid freeze-thaw. Check vehicle compatibility. q3->s3 No q4 Is study duration and timing adequate? q3->q4 Yes s3->end s4 Ensure chronic treatment (4+ weeks). Administer before dark cycle. q4->s4 No q4->end Yes s4->end

Caption: Troubleshooting flowchart for addressing lack of in vivo efficacy with this compound.

Experimental Protocols

Protocol 1: Western Blot for pSTAT3/STAT3 in Hypothalamic Slices

  • Slice Preparation: Prepare 300 µm coronal hypothalamic slices from adult mice using a vibratome in ice-cold, oxygenated ACSF.

  • Induce Resistance (Optional): Incubate slices in ACSF containing 100 µM palmitic acid for 4 hours to induce leptin resistance.

  • This compound Treatment: Replace the medium with fresh ACSF containing the desired concentration of this compound (e.g., 100 µM) or vehicle control. Incubate for 1 hour.

  • Leptin Stimulation: Add leptin (e.g., 10 nM final concentration) to the medium and incubate for an additional 30 minutes.

  • Lysis: Immediately transfer slices to ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Homogenize and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • Immunoblotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect using an ECL substrate and imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize pSTAT3 signal to total STAT3 signal.

Protocol 2: Optimizing Oral this compound Dosage in DIO Mice

  • Model Induction: Feed male C57BL/6J mice (8 weeks old) a high-fat diet (60% kcal from fat) for 12-16 weeks. House control mice on a standard chow diet.

  • Group Allocation: Randomize DIO mice into treatment groups (n=8-10 per group): Vehicle (saline), this compound (e.g., 10 mg/kg), this compound (30 mg/kg), this compound (100 mg/kg).

  • Acclimatization: Acclimate mice to oral gavage with saline for 3-5 days before starting treatment.

  • Administration: Administer the assigned treatment via oral gavage once daily, 1 hour before the start of the dark cycle.

  • Monitoring: Measure body weight daily and food intake every 24 hours.

  • Metabolic Testing: Perform an intraperitoneal glucose tolerance test (IPGTT) at baseline and after 4 weeks of treatment.

  • Endpoint Analysis: After the treatment period (e.g., 6 weeks), collect terminal blood samples for analysis of plasma leptin and insulin. Harvest hypothalamic tissue for qPCR analysis (e.g., Socs3, Il1b) or Western blotting (pSTAT3/STAT3).

  • Data Analysis: Analyze changes in body weight, cumulative food intake, and IPGTT glucose excursion (AUC) between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). Correlate these functional outcomes with molecular markers to identify the lowest dose that achieves maximal therapeutic effect.

References

How to prevent degradation of Yhiepv in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

टेक्निकल सपोर्ट सेंटर: प्रायोगिक सेटअप में Yhiepv के क्षरण की रोकथाम

परिचय

This compound के साथ काम करने वाले शोधकर्ताओं, वैज्ञानिकों और दवा विकास पेशेवरों के लिए इस तकनीकी सहायता केंद्र में आपका स्वागत है। चूंकि "this compound" एक काल्पनिक प्रोटीन है जिसका उपयोग यहां सामान्य प्रयोगशाला अभिकर्मकों के लिए एक प्लेसहोल्डर के रूप में किया गया है, यह मार्गदर्शिका उन व्यापक सिद्धांतों और प्रथाओं पर ध्यान केंद्रित करती है जो प्रयोगात्मक सेटअप के दौरान प्रोटीन क्षरण को रोकने के लिए आवश्यक हैं। प्रोटीन की अखंडता को बनाए रखना विश्वसनीय और प्रतिलिपि प्रस्तुत करने योग्य परिणाम प्राप्त करने के लिए महत्वपूर्ण है।

यह केंद्र आपके प्रयोगों के दौरान this compound की स्थिरता सुनिश्चित करने में आपकी सहायता के लिए समस्या निवारण मार्गदर्शिकाएँ और अक्सर पूछे जाने वाले प्रश्न (FAQs) प्रदान करता है।

अक्सर पूछे जाने वाले प्रश्न (FAQs)

Q1: मेरे this compound नमूने में क्षरण का क्या कारण है?

A1: प्रोटीन क्षरण कई कारकों के कारण हो सकता है, जिनमें शामिल हैं:

  • प्रोटीज संदूषण: कोशिकाओं या ऊतकों के लाइसिस के दौरान निकलने वाले प्रोटीज आपके लक्ष्य प्रोटीन को नीचा दिखा सकते हैं।[1][2][3]

  • अनुचित तापमान: उच्च तापमान प्रोटीन को विकृत और नीचा दिखा सकता है।[4][5][6][7] यहां तक ​​कि बार-बार फ्रीज-पिघलना चक्र भी हानिकारक हो सकते हैं।[8][9]

  • गलत पीएच: प्रत्येक प्रोटीन की एक इष्टतम पीएच सीमा होती है जिसमें वह स्थिर होता है।[6][10][11] इस सीमा के बाहर पीएच में परिवर्तन से विकृतीकरण और क्षरण हो सकता है।[12]

  • ऑक्सीकरण: सल्फहाइड्रील समूहों का ऑक्सीकरण प्रोटीन एकत्रीकरण और निष्क्रियता का कारण बन सकता है।[4]

  • माइक्रोबियल संदूषण: बैक्टीरिया या कवक की वृद्धि से प्रोटीज का स्राव हो सकता है जो आपके प्रोटीन को नीचा दिखा सकता है।[9][13]

Q2: मैं अपने this compound नमूनों में प्रोटीज गतिविधि को कैसे रोक सकता हूं?

A2: प्रोटीज गतिविधि को रोकने के लिए, आपको अपने निष्कर्षण और शुद्धि बफ़र्स में प्रोटीज अवरोधक कॉकटेल को शामिल करना चाहिए।[10] ये कॉकटेल विभिन्न प्रकार के प्रोटीज को लक्षित करने वाले अवरोधकों का मिश्रण हैं।[1][14] यह सुनिश्चित करें कि आप उन्हें सेल लाइसिस से ठीक पहले ताजा जोड़ें।[3] इसके अतिरिक्त, सभी चरणों को बर्फ पर या ठंडे कमरे में करना प्रोटीज गतिविधि को काफी कम कर सकता है।[10][15][16]

Q3: this compound के लिए आदर्श भंडारण की स्थिति क्या है?

A3: भंडारण की स्थिति अवधि पर निर्भर करती है:

  • अल्पकालिक (1 दिन से 2 सप्ताह): 4°C पर एक उपयुक्त बफर में स्टोर करें जिसमें प्रोटीज अवरोधक हों।[4][5]

  • मध्यम अवधि (1 महीने से 1 वर्ष): -20°C या -80°C पर फ्रीज करें। बार-बार फ्रीज-पिघलना चक्र से बचने के लिए एकल-उपयोग के हिस्सों में बांटना महत्वपूर्ण है।[4][8][9] क्रायोप्रोटेक्टेंट जैसे ग्लिसरॉल (25-50%) को जोड़ने से ठंड के दौरान प्रोटीन की संरचना को बनाए रखने में मदद मिल सकती है।[4][5][9][13]

  • दीर्घकालिक (1 वर्ष से अधिक): तरल नाइट्रोजन में स्टोर करना या लियोफिलाइजेशन (फ्रीज-ड्रायिंग) सबसे अच्छे विकल्प हैं।[4][5][9]

Q4: क्या मेरे बफर का पीएच this compound की स्थिरता को प्रभावित कर सकता है?

A4: हाँ, बिल्कुल। प्रोटीन अपने आइसोइलेक्ट्रिक पॉइंट (pI) के पास सबसे कम घुलनशील होते हैं और एकत्र होने की प्रवृत्ति रखते हैं।[11] स्थिरता के लिए, एक बफर पीएच चुनें जो this compound के pI से कम से कम एक इकाई दूर हो।[11] आपको अपने प्रोटीन के लिए इष्टतम पीएच को प्रयोगात्मक रूप से निर्धारित करना चाहिए।

Q5: मैं अपने this compound नमूनों में एकत्रीकरण कैसे रोक सकता हूं?

A5: एकत्रीकरण को कम किया जा सकता है:

  • प्रोटीन सांद्रता का अनुकूलन: बहुत अधिक सांद्रता एकत्रीकरण को बढ़ावा दे सकती है।

  • बफर संरचना का समायोजन: लवण (जैसे NaCl) की आयनिक शक्ति को बदलने से गैर-विशिष्ट अंतःक्रियाओं को रोकने में मदद मिल सकती है।[17]

  • योजक शामिल करना: ग्लिसरॉल, आर्गिनिन, या गैर-आयनिक डिटर्जेंट जैसे योजक घुलनशीलता बढ़ा सकते हैं और एकत्रीकरण को रोक सकते हैं।

  • कम करने वाले एजेंटों का उपयोग करना: डाइसल्फ़ाइड बांड के गठन को रोकने के लिए डीटीटी या 2-मर्कैप्टोएथेनॉल जैसे कम करने वाले एजेंटों को जोड़ा जा सकता है जो एकत्रीकरण का कारण बन सकते हैं।[4][5]

समस्या निवारण मार्गदर्शिकाएँ

इस खंड में विशिष्ट मुद्दों को संबोधित करने के लिए चरण-दर-चरण समस्या निवारण सलाह प्रदान की गई है।

समस्या 1: वेस्टर्न ब्लॉट पर this compound के कई छोटे आणविक भार बैंड दिखाई देते हैं।

संभावित कारणसमाधान
प्रोटीयोलाइटिक क्षरण 1. सुनिश्चित करें कि सेल लाइसिस से ठीक पहले ताजा प्रोटीज अवरोधक कॉकटेल जोड़ा गया है।[18] 2. सभी नमूना तैयारी चरणों को बर्फ पर करें।[15] 3. नमूना लोडिंग समय कम करें।
अत्यधिक उबालना 1. लोडिंग से पहले नमूने को 95°C पर 5 मिनट से अधिक न उबालें। 2. कुछ प्रोटीनों के लिए, 70°C पर 10 मिनट के लिए ऊष्मायन एकत्रीकरण को कम कर सकता है।[15]
पुराने नमूने हमेशा ताजे तैयार किए गए सेल लाइसेट का उपयोग करें।[18] समय के साथ क्षरण बढ़ सकता है, भले ही जमे हुए संग्रहीत किया गया हो।

समस्या 2: शुद्ध this compound समय के साथ अपनी गतिविधि खो देता है।

संभावित कारणसमाधान
अनुचित भंडारण तापमान 1. अल्पकालिक भंडारण के लिए 4°C और दीर्घकालिक भंडारण के लिए -80°C पर स्टोर करें।[4][5] 2. बार-बार फ्रीज-पिघलना चक्र से बचें।[8][9]
गलत बफर संरचना 1. बफर के पीएच को अनुकूलित करें।[11] 2. स्थिरता बढ़ाने वाले योजक जैसे ग्लिसरॉल (25-50%), बीएसए (1-5 मिलीग्राम/एमएल), या ईडीटीए (1-5 एमएम) जोड़ें।[4][5] 3. कम करने वाले एजेंट (जैसे, 1-5 एमएम डीटीटी) शामिल करें।[4][5]
ऑक्सीकरण 1. कम करने वाले एजेंट जैसे डीटीटी या 2-मर्कैप्टोएथेनॉल जोड़ें।[4][5] 2. धातु-प्रेरित ऑक्सीकरण को रोकने के लिए ईडीटीए जैसे चेलेटिंग एजेंट शामिल करें।[4]
कम प्रोटीन सांद्रता 1. प्रोटीन को >1 मिलीग्राम/एमएल की सांद्रता पर स्टोर करें।[4][5] 2. यदि प्रोटीन पतला है, तो स्थिरीकरण के लिए बीएसए जैसा वाहक प्रोटीन जोड़ें।[4][5]

मात्रात्मक डेटा का सारांश

नीचे दी गई सारणियाँ this compound (एक मॉडल प्रोटीन के रूप में दर्शाया गया) की स्थिरता पर विभिन्न स्थितियों के प्रभाव को सारांशित करती हैं।

सारणी 1: तापमान का this compound स्थिरता पर प्रभाव

भंडारण तापमान (°C)विशिष्ट शेल्फ लाइफटिप्पणियाँ
25 (कमरे का तापमान)घंटे से दिनमाइक्रोबियल वृद्धि और प्रोटीयोलाइसिस का उच्च जोखिम।[4]
4दिन से सप्ताहअल्पकालिक भंडारण के लिए अच्छा है; प्रोटीज अवरोधकों की सिफारिश की जाती है।[4][5]
-20महीने से एक वर्षग्लिसरॉल जैसे क्रायोप्रोटेक्टेंट की आवश्यकता होती है।[4][5][8]
-80वर्षदीर्घकालिक भंडारण के लिए पसंदीदा; एकल-उपयोग के हिस्सों की सिफारिश की जाती है।[4][8]
-196 (तरल नाइट्रोजन)कई सालबहुत दीर्घकालिक भंडारण के लिए सर्वोत्तम; प्रोटीन को बूंदों के रूप में फ्रीज करें।[4]

सारणी 2: this compound स्थिरता पर सामान्य योजकों का प्रभाव

योजकविशिष्ट सांद्रताकार्य
प्रोटीज अवरोधक कॉकटेल1X (निर्माता के अनुसार)प्रोटीज गतिविधि को रोकता है।[1][2]
ग्लिसरॉल25-50% (v/v)ठंड के दौरान बर्फ के क्रिस्टल के गठन को रोककर प्रोटीन की संरचना को स्थिर करता है।[4][5][13]
बीएसए (गोजातीय सीरम एल्ब्यूमिन)1-5 मिलीग्राम/एमएलपतले प्रोटीन समाधानों को स्थिर करने के लिए "वाहक" प्रोटीन के रूप में कार्य करता है।[4][5]
डीटीटी या 2-मर्कैप्टोएथेनॉल1-5 mMसिस्टीन के ऑक्सीकरण को रोककर प्रोटीन को कम अवस्था में रखता है।[4][5]
ईडीटीए1-5 mMधातु आयनों को चेलेट करता है, धातु-प्रेरित ऑक्सीकरण और मेटालोप्रोटीज गतिविधि को रोकता है।[4]
सोडियम एज़ाइड0.02-0.05% (w/v)माइक्रोबियल वृद्धि को रोकता है।[9][13]

प्रायोगिक प्रोटोकॉल

प्रोटोकॉल 1: संवर्धित कोशिकाओं से this compound का निष्कर्षण

यह प्रोटोकॉल प्रोटीयोलाइटिक क्षरण को कम करते हुए संवर्धित कोशिकाओं से कुल प्रोटीन निकालने के चरणों का विवरण देता है।

सामग्री:

  • कोशिका संवर्धन प्लेटें

  • आइस-कोल्ड फॉस्फेट-बफर्ड सेलाइन (पीबीएस)

  • आइस-कोल्ड आरआईपीए लाइसिस बफर (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% सोडियम डीऑक्सीकोलेट, 0.1% एसडीएस)

  • प्रोटीज अवरोधक कॉकटेल

  • सेल स्क्रेपर

  • माइक्रोसेंट्रीफ्यूज ट्यूब

  • 4°C पर रेफ्रिजरेटेड माइक्रोसेंट्रीफ्यूज

प्रक्रिया:

  • संवर्धन माध्यम को कोशिकाओं से निकालें और कोशिकाओं को आइस-कोल्ड पीबीएस से धीरे से धोएं।[19]

  • पीबीएस को पूरी तरह से हटा दें।

  • उपयोग करने से ठीक पहले आरआईपीए बफर में प्रोटीज अवरोधक कॉकटेल जोड़ें।

  • प्रत्येक 10 सेमी प्लेट के लिए 500 µL से 1 mL आइस-कोल्ड आरआईपीए बफर (प्रोटीज अवरोधकों के साथ) जोड़ें।[20]

  • प्लेट को बर्फ पर 5 मिनट के लिए इनक्यूबेट करें।

  • कोशिकाओं को एक ठंडे सेल स्क्रेपर का उपयोग करके इकट्ठा करें और सेल लाइसेट को एक पूर्व-ठंडी माइक्रोसेंट्रीफ्यूज ट्यूब में स्थानांतरित करें।

  • लाइसेट को 4°C पर 15-30 मिनट के लिए बर्फ पर इनक्यूबेट करें, कभी-कभी भंवर करें।

  • कोशिका मलबे को गोली बनाने के लिए लाइसेट को 14,000 x g पर 15 मिनट के लिए 4°C पर सेंट्रीफ्यूज करें।[20]

  • सुपरनैटेंट (जिसमें घुलनशील प्रोटीन होता है) को एक नई ठंडी ट्यूब में सावधानी से स्थानांतरित करें।

  • प्रोटीन सांद्रता का निर्धारण करें (जैसे, बीसीए परख)।

  • तत्काल उपयोग करें या -80°C पर हिस्सों में स्टोर करें।

आरेख

ProteinDegradationPathway चित्रा 1. सामान्य प्रोटीन क्षरण मार्ग Protein This compound (मूल प्रोटीन) Misfolded गलत मुड़ा हुआ this compound Protein->Misfolded Fragments पेप्टाइड टुकड़े Protein->Fragments Stressor तनाव (जैसे, गर्मी, पीएच परिवर्तन, ऑक्सीकरण) Stressor->Protein विकृतीकरण PolyUb पॉलीयूबिक्विटिनेटेड this compound Misfolded->PolyUb यूबिक्विटिनेशन (E1, E2, E3) Misfolded->Fragments Aggregation एकत्रीकरण Misfolded->Aggregation Protease प्रोटीज Protease->Protein दरार Protease->Misfolded दरार Ubiquitin यूबिकिटिन Ubiquitin->Misfolded Proteasome प्रोटीसोम PolyUb->Proteasome मान्यता Proteasome->Fragments क्षरण

Caption: चित्रा 1. सामान्य प्रोटीन क्षरण मार्ग

ExperimentalWorkflow चित्रा 2. This compound स्थिरता विश्लेषण के लिए प्रायोगिक कार्यप्रवाह Start कोशिका/ऊतक नमूना Lysis लाइसिस (प्रोटीज अवरोधकों के साथ) Start->Lysis Clarification स्पष्टीकरण (सेंट्रीफ्यूजेशन) Lysis->Clarification Quantification मात्रा का ठहराव (बीसीए/ब्रैडफोर्ड परख) Clarification->Quantification Analysis डाउनस्ट्रीम विश्लेषण (जैसे, वेस्टर्न ब्लॉट, गतिविधि परख) Quantification->Analysis Storage भंडारण (4°C, -20°C, -80°C) Quantification->Storage

Caption: चित्रा 2. This compound स्थिरता विश्लेषण के लिए प्रायोगिक कार्यप्रवाह

TroubleshootingLogic चित्रा 3. This compound क्षरण के लिए समस्या निवारण तर्क Degradation क्या क्षरण देखा गया है? (जैसे, वेस्टर्न ब्लॉट पर बैंड) CheckInhibitors क्या प्रोटीज अवरोधक ताजा थे? Degradation->CheckInhibitors हाँ Result_OK समस्या हल हो गई Degradation->Result_OK नहीं CheckTemp क्या प्रक्रिया बर्फ पर की गई थी? CheckInhibitors->CheckTemp हाँ Action_AddInhibitors ताजा अवरोधक जोड़ें CheckInhibitors->Action_AddInhibitors नहीं CheckBuffer क्या बफर पीएच और योजक इष्टतम हैं? CheckTemp->CheckBuffer हाँ Action_WorkCold बर्फ पर काम करें/ 4°C पर CheckTemp->Action_WorkCold नहीं Action_OptimizeBuffer बफर की स्थिति अनुकूलित करें (पीएच, योजक) CheckBuffer->Action_OptimizeBuffer नहीं CheckBuffer->Result_OK हाँ Action_AddInhibitors->CheckTemp Action_WorkCold->CheckBuffer Result_Contact आगे की सहायता के लिए संपर्क करें Action_OptimizeBuffer->Result_Contact

References

Technical Support Center: Oral Administration of Yhiepv to Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Yhiepv" is a fictional compound name used for illustrative purposes. The following technical support guide is based on common challenges and established methodologies for the oral administration of poorly soluble and unstable compounds in murine models.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for addressing common challenges associated with the oral administration of the investigational compound this compound in mice.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low and Variable Plasma Exposure

Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral gavage. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge for compounds like this compound, which exhibit poor aqueous solubility and potential instability. The primary causes can be categorized as formulation-related, physiologically-related, or procedural.[1][2]

  • Poor Solubility & Dissolution: this compound's low aqueous solubility is likely the rate-limiting step for its absorption in the gastrointestinal (GI) tract.[1][3][4] If the compound does not dissolve, it cannot be absorbed into systemic circulation.

  • Chemical Instability: this compound may be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine before it can be absorbed.

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it may be extensively metabolized before reaching systemic circulation, significantly reducing its concentration.[1]

  • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from intestinal cells back into the GI lumen.[1]

  • Improper Gavage Technique: Inconsistent dosing, accidental administration into the lungs, or causing esophageal injury can lead to high variability and poor absorption.[1][5]

Issue 2: Formulation and Dosing Vehicle Problems

Q2: this compound precipitates out of our aqueous vehicle during preparation or shortly after. How can we improve the formulation?

A2: This is a common issue for poorly soluble compounds. An ideal vehicle for oral administration should be non-toxic and effectively maintain the drug in a state suitable for absorption.[5][6] Consider the following strategies:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[2][5]

  • Co-Solvent Systems: For preclinical studies, mixtures of solvents can be used. A common combination includes small percentages of DMSO with agents like PEG300, Tween-80, and saline.[7] However, these must be carefully tested for toxicity and drug precipitation upon dilution in the GI tract.[4]

  • Suspension Formulations: Creating a uniform suspension is a widely used approach. Use suspending agents like methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC) to ensure homogeneity and prevent settling.[5][8] It is crucial to ensure the suspension is uniformly mixed before dosing each animal.[5]

  • Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubilization and absorption.[2]

Issue 3: Animal Welfare and Procedural Complications

Q3: Our mice show signs of distress (e.g., gasping, choking) during or after oral gavage. What are we doing wrong and how can we fix it?

A3: Animal distress is often a sign of improper gavage technique, which can compromise both animal welfare and data integrity.[9] Key points to address are:

  • Proper Restraint: Securely restrain the mouse to immobilize its head and align the head and body vertically. This creates a straight path for the gavage needle to the esophagus.[10][11]

  • Correct Needle Size and Type: Use a flexible or curved, ball-tipped gavage needle appropriate for the size of the mouse (typically 18-20 gauge for adults).[10][12] The ball tip helps prevent accidental entry into the trachea and reduces the risk of esophageal trauma.[11]

  • Measure Insertion Depth: Before the procedure, measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle to avoid perforating the stomach.[10][12][13]

  • Gentle Insertion: Advance the needle gently along the roof of the mouth. The mouse should swallow as the needle enters the esophagus. Never force the needle. If you meet resistance, withdraw and try again.[11][12]

  • Monitor Post-Procedure: Observe the animal for at least 5-15 minutes after gavage for any signs of respiratory distress.[13][14] If an animal gasps or shows severe distress, it may indicate administration into the lungs, and the animal must be euthanized immediately.[11][13]

  • Consider Sucrose (B13894) Coating: A recent study has shown that coating the gavage needle with sucrose can reduce procedural stress and decrease the time required for needle passage.[9]

Quantitative Data Summary

Table 1: Hypothetical Solubility of this compound in Common Oral Vehicles
VehicleConcentration (mg/mL)Observations
Water< 0.001Insoluble
0.9% Saline< 0.001Insoluble
0.5% Methylcellulose (MC) in WaterForms a suspension (up to 10 mg/mL)Requires continuous mixing
10% DMSO / 90% Corn Oil1.0Clear solution, may precipitate at higher conc.[7]
10% DMSO / 40% PEG300 / 50% Saline2.5Clear solution, check for precipitation on dilution
Corn Oil5.0Forms a suspension or oily solution
Table 2: Hypothetical pH-Dependent Stability of this compound
pHBuffer SystemHalf-life (t½) at 37°CImplication
1.2Simulated Gastric Fluid (SGF)15 minutesRapid degradation in the stomach
6.8Simulated Intestinal Fluid (SIF)> 24 hoursStable in the intestinal environment
7.4Phosphate Buffered Saline (PBS)> 48 hoursStable at physiological pH

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL this compound suspension in 0.5% methylcellulose.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

  • Calibrated balance and weigh boats

  • Volumetric flasks and appropriate glassware

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed and calculate the required mass of this compound and the volume of the 0.5% MC vehicle.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Wetting the Powder: Place the this compound powder in a glass beaker. Add a small volume of the 0.5% MC vehicle to create a thick, uniform paste. This step is crucial to ensure all particles are wetted and prevents clumping.

  • Gradual Dilution: While continuously stirring with a magnetic stir bar, slowly add the remaining 0.5% MC vehicle in small portions until the final desired volume is reached.

  • Homogenization: Allow the suspension to stir for at least 30-60 minutes to ensure maximum homogeneity.

  • Pre-Dosing: Before dosing each animal, stir the suspension vigorously to ensure uniformity. If the suspension settles quickly, continue stirring throughout the dosing procedure.

Protocol 2: Standard Operating Procedure for Oral Gavage in Mice

This protocol outlines the steps for safe and effective oral administration.[10][11][12][13]

Materials:

  • Appropriately sized gavage needle (18-20 gauge, flexible or curved with a ball tip)

  • 1 mL syringe

  • Prepared this compound formulation

  • Scale for weighing mice

Procedure:

  • Weigh the Animal: Weigh the mouse immediately before dosing to calculate the precise volume to administer (typically 5-10 mL/kg).[5][10]

  • Prepare the Dose: Draw the calculated volume of the homogenized this compound formulation into the syringe and attach the gavage needle.

  • Restrain the Animal: Scruff the mouse firmly by grasping the loose skin over the shoulders. The head should be immobilized, and the body held in a vertical position to straighten the path to the esophagus.[11]

  • Measure Needle Depth: Place the gavage needle alongside the mouse, with the tip at the mouse's mouth. The correct length is from the mouth to the last rib. Note this depth.[12][13]

  • Insert the Needle: Gently insert the needle into the diastema (the gap behind the incisors). Advance the needle along the roof of the mouth. The mouse should exhibit a swallowing reflex as the needle enters the esophagus.[10][11]

  • Verify Placement: The needle should pass smoothly without resistance. If the mouse struggles violently, coughs, or if you feel resistance, you may be in the trachea. Withdraw immediately and restart.[13]

  • Administer the Dose: Once the needle is correctly placed, administer the compound slowly and smoothly.[11]

  • Withdraw and Monitor: Remove the needle gently along the same path of insertion. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as gasping or bleeding.[13][14]

Protocol 3: Serial Blood Sampling for Pharmacokinetic Analysis

This protocol describes collecting multiple blood samples from a single mouse to generate a complete PK profile.[15]

Materials:

  • Lancets for submandibular bleed

  • Heparinized capillary tubes

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Anesthetic (e.g., isoflurane) for terminal bleed

Procedure:

  • Establish Time Points: Define the time points for blood collection post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

  • Early Time Points (e.g., 0.25h, 0.5h, 1h) - Submandibular Bleed:

    • Properly restrain the mouse.

    • Use a lancet to puncture the submandibular vein.

    • Collect the required volume of blood (e.g., 30 µL) into a capillary tube and transfer it to a microcentrifuge tube.[15]

    • Apply gentle pressure with gauze to stop the bleeding.

  • Later Time Points (e.g., 2h, 4h) - Saphenous Bleed:

    • Alternatively, the saphenous vein can be used for later time points to rotate bleeding sites.

  • Terminal Bleed (e.g., 24h) - Cardiac Puncture:

    • Anesthetize the mouse deeply with isoflurane.

    • Perform a cardiac puncture to collect a terminal blood sample. This method allows for a larger volume collection.

  • Sample Processing: Process the blood samples as required for your bioanalytical method (e.g., centrifuge to separate plasma). Store samples at -80°C until analysis.[16]

Visualizations

Troubleshooting_Low_Bioavailability Start Low / Variable Plasma Exposure Formulation Is the formulation a homogenous suspension or clear solution? Start->Formulation Sol_Yes Yes Formulation->Sol_Yes Yes Sol_No No: Precipitate or Inhomogeneity Formulation->Sol_No No Gavage Is gavage technique consistent and correct? Gav_Yes Yes Gavage->Gav_Yes Yes Gav_No No: Animal Distress or High Variability Gavage->Gav_No No Stability Is this compound stable in gastric pH? Stab_Yes Yes Stability->Stab_Yes Yes Stab_No No: Rapid Degradation Stability->Stab_No No Metabolism Is first-pass metabolism suspected? Met_Yes Yes Metabolism->Met_Yes Sol_Yes->Gavage Action_Form Action: - Reduce particle size - Use co-solvents/lipids - Add suspending agents Sol_No->Action_Form Gav_Yes->Stability Action_Gav Action: - Retrain personnel - Check needle size - Ensure proper restraint Gav_No->Action_Gav Stab_Yes->Metabolism Action_Stab Action: - Use enteric coating - Co-administer with  proton pump inhibitor Stab_No->Action_Stab Action_Met Action: - Conduct IV vs PO study  to determine F% - In vitro metabolism assay Met_Yes->Action_Met

Caption: Troubleshooting decision tree for low bioavailability.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling & Analysis Formulation 1. Prepare Formulation (e.g., Suspension) DoseCalc 2. Calculate Dose Volume (10 mL/kg) Formulation->DoseCalc Weigh 3. Weigh Mouse DoseCalc->Weigh Gavage 4. Perform Oral Gavage Weigh->Gavage Monitor 5. Monitor Animal Gavage->Monitor Blood 6. Serial Blood Sampling (PK Timepoints) Monitor->Blood Process 7. Process Samples (Plasma Separation) Blood->Process Analysis 8. Bioanalysis (LC-MS/MS) Process->Analysis Data 9. PK Data Analysis Analysis->Data

Caption: Workflow for a murine oral pharmacokinetic study.

References

Technical Support Center: Synthetic Yhiepv Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthetic Yhiepv peptide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

This compound is a hexapeptide with the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH.[1] It is also known as rALP-2 or Rubisco anxiolytic-like peptide 2.[1][2] Derived from the digestion of the green leaf protein Rubisco, this compound exhibits anxiolytic-like properties and has been shown to increase neural leptin responsiveness.[1][3] Its biological activity involves enhancing the leptin-induced phosphorylation of STAT3 and mitigating decreases in leptin responsiveness caused by factors like palmitic acid.[1][3][4]

Q2: What are the most common impurities encountered during this compound synthesis?

Impurities in synthetic peptides arise from various sources during solid-phase peptide synthesis (SPPS), cleavage, and storage.[5][6] They can be broadly categorized as follows:

  • Process-Related Impurities: These are byproducts of the synthesis process itself.

    • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[6][7]

    • Truncated Sequences: Peptides where the sequence is cut short, often from the N-terminus.[6]

    • Incompletely Deprotected Sequences: Peptides that retain side-chain protecting groups after the final cleavage step.[6][7]

  • Modification-Related Impurities: These result from side reactions or degradation.

    • Oxidation: The side chains of certain amino acids, like Histidine in this compound, are susceptible to oxidation.[7]

    • Deamidation: While this compound does not contain Asparagine or Glutamine, this is a common issue in other peptides where these residues are present.[5][7]

    • Peptide Aggregates: Formation of covalent or non-covalent aggregates, which can be influenced by factors like hydrophobicity.[7]

  • Reagent-Related Impurities: Residual chemicals from the synthesis process.

    • Examples include trifluoroacetic acid (TFA), scavengers, and solvents.

Q3: What is the recommended purity level for this compound peptide for experimental use?

The required purity level depends directly on the application.

  • For general screening or non-quantitative assays, a purity of >85-90% may be acceptable.

  • For cell-based assays or in-vivo research, a purity of ≥95% is highly recommended to avoid confounding results from impurities, which can sometimes have unintended biological activity.[8] Even trace contaminants (<1%) can sometimes lead to false-positive responses in sensitive biological assays.[9]

Q4: What is the standard method for purifying synthetic this compound peptide?

The most common and effective technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][10] This method separates the target peptide from impurities based on differences in their hydrophobicity.[10]

Troubleshooting Guides

Issue 1: Low Purity of Crude Peptide Post-Synthesis

Symptom: The analytical HPLC chromatogram of the crude product shows a low percentage of the target this compound peak and multiple significant impurity peaks.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Incomplete Amino Acid Coupling Use a different coupling reagent, increase reaction times, or perform a "double coupling" for difficult residues.Hydrophobicity or secondary structure formation can hinder coupling efficiency. Changing synthesis conditions can overcome these issues.[11]
Incomplete Fmoc-Deprotection Increase the deprotection time or use a fresh deprotection solution.Incomplete removal of the N-terminal Fmoc protecting group will lead to deletion sequences in the subsequent coupling step.[6]
Side Reactions During Cleavage Optimize the cleavage "cocktail" by ensuring the correct scavengers are used to protect sensitive residues like Tyrosine and Histidine.Incorrect scavengers can lead to the reattachment of protecting groups at other locations or modification of the peptide.
Peptide Aggregation on Resin Switch to a different resin type (e.g., PEG-based resins) or use a different synthesis solvent like NMP instead of DMF.[11]"Difficult" sequences, particularly those with hydrophobic residues, can aggregate during synthesis, leading to truncated and deletion products.[11]
Issue 2: Poor Peak Resolution During RP-HPLC Purification

Symptom: The peak corresponding to the this compound peptide is not well-separated from impurity peaks, leading to poor-purity fractions.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Suboptimal Elution Gradient Use a shallower, more gradual gradient (e.g., decrease the %B/minute change).A shallower gradient increases the separation time between peaks with similar hydrophobicity, often improving resolution.[6]
Inappropriate Mobile Phase Modifier For mass spectrometry (MS) compatibility, switch from trifluoroacetic acid (TFA) to formic acid (FA). Note that this may require re-optimization of the gradient and column choice.While TFA provides excellent peak shape, it can suppress the MS signal. FA is MS-friendly but may result in broader peaks on traditional C18 columns.[5]
Incorrect Column Chemistry Try a column with a different stationary phase (e.g., C8 instead of C18 for less hydrophobic peptides) or a different pore size.Altering the column chemistry changes the selectivity of the separation, which can resolve co-eluting peaks.
Sample Overload Reduce the amount of crude peptide loaded onto the preparative column.Injecting too much sample can lead to peak broadening and tailing, which severely degrades resolution.
Issue 3: Identification of Unknown Impurity Peaks

Symptom: Analytical HPLC coupled with Mass Spectrometry (HPLC-MS) reveals peaks with unexpected mass-to-charge (m/z) ratios.

Troubleshooting Workflow:

G start Start: Unknown Peak Detected in HPLC-MS step1 Step 1: Determine Mass (m/z) Calculate the mass of the impurity from its m/z value and charge state. start->step1 step2 Step 2: Calculate Mass Difference Subtract the theoretical mass of this compound from the impurity mass. step1->step2 step3 Step 3: Compare to Common Modifications Does the mass difference match a known modification (see table below)? step2->step3 decision Match Found? step3->decision step4a Step 4a: Tentative Identification Assign a probable identity to the impurity (e.g., Oxidized this compound). decision->step4a Yes step4b Step 4b: Consider Other Impurities Could it be a deletion, insertion, or protecting group remnant? decision->step4b No step5 Step 5: Confirm with MS/MS Perform tandem MS to analyze the fragmentation pattern and confirm the sequence and modification site. step4a->step5 step4b->step5 end_node End: Impurity Identified step5->end_node

Caption: Workflow for identifying unknown peptide impurities.

Common Mass Modifications Table:

Modification / Impurity Type Mass Change (Da) Possible Cause
Oxidation+16Reaction of His, Tyr, or Trp residues with oxygen.[7]
Deamidation+1Hydrolysis of Asn or Gln side chains (not applicable to this compound).[5]
Acetylation+42N-terminal acetylation.[7]
Incomplete Protecting Group (Pmc)+228Pmc group remaining on an Arginine residue.[12]
Deletion of an Amino Acid-(Mass of residue)Incomplete coupling or deprotection during synthesis.
Trifluoroacetic acid (TFA) adduct+114Residual TFA from the mobile phase forming an adduct.

Experimental Protocols

Protocol 1: Standard Preparative RP-HPLC for this compound Purification

This protocol outlines a general procedure for purifying crude this compound peptide.

  • Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 120 Å pore size, 20 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).

  • Sample Preparation: Dissolve crude this compound peptide in Mobile Phase A. If solubility is an issue, add a minimal amount of ACN or DMSO. Centrifuge to remove any particulates.

  • Purification Workflow:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude sample onto the column.

    • Run a linear gradient to elute the peptide. A typical starting gradient could be 5% to 55% Mobile Phase B over 40-50 minutes. This should be optimized based on the retention time of this compound from an analytical run.[6]

    • Flow Rate: ~15-20 mL/min for a 20 mm ID column.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.[10]

    • Fraction Collection: Collect 1-minute fractions throughout the gradient.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC-MS to determine which contain the pure this compound peptide. Pool the high-purity fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.[10]

Protocol 2: Quality Control via Analytical HPLC-MS
  • Column: C18 silica column (e.g., 3.5 µm particle size, 120 Å pore size, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid (FA) in water.

  • Mobile Phase B: 0.1% FA in acetonitrile (ACN).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified peptide in water.

  • Analysis Workflow:

    • Inject 5-10 µL of the sample.

    • Run a fast linear gradient (e.g., 5% to 95% Mobile Phase B over 10 minutes).

    • Flow Rate: ~0.3-0.4 mL/min.

    • Detection: UV detector at 214 nm and a coupled mass spectrometer scanning a relevant m/z range for this compound.

    • Data Analysis: Integrate the peak areas in the UV chromatogram to calculate the purity percentage. Confirm the mass of the main peak corresponds to the theoretical mass of this compound.

This compound Signaling Pathway

The this compound peptide has been shown to enhance cellular leptin sensitivity, a key pathway in regulating energy balance.[4][13]

G cluster_cell Hypothalamic Neuron peptide peptide receptor receptor protein protein pathway_effect pathway_effect This compound This compound Peptide LeptinR Leptin Receptor This compound->LeptinR enhances sensitivity Rap1 Rap1-GTP (Active) This compound->Rap1 reduces levels of Leptin Leptin Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 (Phosphorylated) STAT3->pSTAT3 Leptin_Sensitivity Increased Leptin Sensitivity pSTAT3->Leptin_Sensitivity leads to

Caption: this compound enhances leptin signaling in neurons.

References

Addressing off-target effects of Yhiepv in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yhiepv Off-Target Effects

Introduction: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target the novel YHV-kinase, a critical node in proliferative signaling pathways. While designed for high specificity, the conserved nature of the ATP-binding pocket across the human kinome presents a potential for off-target interactions.[1] This guide provides researchers with troubleshooting strategies, frequently asked questions, and detailed protocols to identify, validate, and mitigate potential off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when this compound binds to and modulates kinases other than its intended YHV-kinase target.[1] This is a concern because the human kinome has many structurally similar ATP-binding sites, which can lead to unintended pathway modulation, cellular toxicity, or misinterpretation of experimental results.[1][2]

Q2: My cells show a high degree of cytotoxicity at concentrations expected to be effective for YHV-kinase inhibition. Is this an off-target effect?

A2: It could be. Potent off-target effects on kinases essential for cell survival can cause excessive cytotoxicity.[1] We recommend performing a dose-response curve to find the lowest effective concentration and validating whether the cell death is apoptotic. Comparing these results with a structurally different YHV-kinase inhibitor or a genetic knockdown of YHV-kinase can help distinguish between on-target and off-target toxicity.[1]

Q3: How can I begin to identify which off-target kinases this compound might be inhibiting?

A3: The most comprehensive initial step is to perform a kinome-wide selectivity screen.[3][4] Several commercial services offer profiling of this compound against a large panel of human kinases, which will provide a detailed map of its selectivity and identify the most likely off-target candidates.[5]

Q4: The phenotype I observe (e.g., changes in cell morphology) is not consistent with the known function of YHV-kinase. What does this suggest?

Q5: Can I prove that this compound is engaging its intended YHV-kinase target in my cells?

A5: Yes, direct target engagement can be confirmed using biophysical methods like the Cellular Thermal Shift Assay (CETSA).[7][8][9] This assay measures the thermal stabilization of a protein when it binds to a ligand (the drug).[7][10] An increase in the melting temperature of YHV-kinase in the presence of this compound confirms direct binding within the cell.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing the problem.

Issue 1: Observed Phenotype is Inconsistent with YHV-Kinase Inhibition
Potential Cause Recommended Action(s) Expected Outcome
Dominant Off-Target Effect 1. Validate with Orthogonal Methods: Use siRNA or CRISPR to specifically knock down YHV-kinase.[12] 2. Use a Structurally Unrelated Inhibitor: Test another YHV-kinase inhibitor with a different chemical scaffold.[1]If the phenotype is only observed with this compound and not with genetic knockdown or the alternative inhibitor, it is likely a this compound-specific off-target effect.
Pathway Cross-talk 1. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify other affected pathways.[1] 2. Literature Review: Investigate known downstream effects or feedback loops related to YHV-kinase.Identification of compensatory signaling pathway activation that explains the unexpected phenotype.[4][13]
Cell Line-Specific Effects 1. Test in Multiple Cell Lines: Confirm if the unexpected phenotype is consistent across different cellular backgrounds.[4]Helps distinguish between a general off-target profile and an effect specific to the genetic context of one cell line.
Issue 2: High Cytotoxicity at Effective Doses
Potential Cause Recommended Action(s) Expected Outcome
Off-Target Survival Kinase Inhibition 1. Kinome Profiling: Screen this compound against a broad kinase panel to identify interactions with known pro-survival kinases (e.g., AKT, ERK).[4][14] 2. Dose Titration: Determine the IC50 for YHV-kinase inhibition and compare it to the concentration causing cytotoxicity.A kinome scan reveals potent inhibition of a key survival kinase. The cytotoxic concentration is similar to the IC50 of this off-target kinase.
On-Target Toxicity 1. Genetic Validation: Use siRNA/CRISPR to knock down YHV-kinase.[12] 2. Rescue Experiment: In a YHV-kinase knockout/knockdown background, express a this compound-resistant mutant of YHV-kinase.[6][15]If genetic knockdown of YHV-kinase recapitulates the cytotoxicity, and a resistant mutant rescues the phenotype, the toxicity is on-target.[16]
Compound Instability or Solubility 1. Check Solubility: Visually inspect media for compound precipitation. 2. Vehicle Control: Ensure the vehicle (e.g., DMSO) is not causing toxicity at the concentration used.[4]Eliminates experimental artifacts as the source of cytotoxicity.

Data Presentation & Interpretation

Effective interpretation of selectivity data is crucial. A highly selective inhibitor will show a large window between its on-target potency and its off-target activity.

Table 1: Illustrative Kinase Selectivity Profile for this compound

This table presents fictional data for this compound and a control compound against the target YHV-kinase and known off-target kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Compound B (Alternative YHV-Kinase Inhibitor) (IC50, nM)
YHV-Kinase (On-Target) 12 25
SRC (Off-Target)850>10,000
LCK (Off-Target)1,200>10,000
p38α (Off-Target)2,5008,000
JNK2 (Off-Target)>10,000>10,000

Interpretation: this compound shows high potency against its intended target, YHV-kinase. It has significantly weaker activity against off-target kinases SRC, LCK, and p38α, suggesting good selectivity. However, if a cellular phenotype is observed at 1 µM this compound, inhibition of SRC and LCK could be contributing factors. Compound B is more selective but less potent.

Visualizations: Pathways and Workflows

Hypothetical YHV-Kinase Signaling Pathway

YHV_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS SRC SRC (Off-Target) RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK YHV YHV-Kinase (On-Target) MEK->YHV ERK ERK YHV->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival SRC->Survival This compound This compound This compound->YHV This compound->SRC

Caption: this compound inhibits its on-target, YHV-Kinase, and a potential off-target, SRC.

Workflow for Off-Target Effect Validation

Off_Target_Workflow start Unexpected Phenotype Observed with this compound knockdown Perform YHV-Kinase Knockdown (siRNA/CRISPR) start->knockdown compare Does Knockdown Recapitulate Phenotype? knockdown->compare on_target Phenotype is Likely On-Target compare->on_target  Yes off_target Phenotype is Likely Off-Target compare->off_target  No rescue Perform Rescue Experiment with Resistant Mutant on_target->rescue profiling Perform Kinase Selectivity Profiling off_target->profiling validate Validate Candidate Off-Targets (e.g., CETSA, Western Blot) profiling->validate

References

How to refine protocols for Yhiepv stability testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Yhiepv Stability Testing. This resource is designed to assist researchers, scientists, and drug development professionals in refining their stability testing protocols for this compound, a hypothetical therapeutic protein. The following guides provide answers to common questions and solutions to specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound stability testing and why is it critical? A1: this compound stability testing is a series of studies to evaluate how its quality attributes vary over time under the influence of environmental factors like temperature, humidity, and light.[1] It is a critical component of biopharmaceutical development to ensure the safety, efficacy, and quality of the drug product throughout its shelf life.[2] These studies determine appropriate storage conditions and shelf-life specifications.[3][4]

Q2: What are the common physical and chemical degradation pathways for a therapeutic protein like this compound? A2: Therapeutic proteins can degrade through various physical and chemical pathways.

  • Physical Degradation: This primarily involves changes to the protein's higher-order structures. The most common pathway is aggregation, where protein monomers associate to form soluble or insoluble dimers, trimers, and larger complexes.[5] Other pathways include denaturation (unfolding) and particle formation.[5]

  • Chemical Degradation: This involves the modification of covalent bonds. Common pathways include oxidation (especially of methionine and cysteine residues), deamidation (of asparagine and glutamine), hydrolysis of the peptide backbone, and disulfide bond shuffling.[5][6]

Q3: What is a forced degradation study and how is it used for this compound? A3: A forced degradation (or stress testing) study intentionally exposes this compound to harsh conditions, such as high temperature, extreme pH, oxidation, and intense light, to accelerate its degradation.[6][7][8] The purpose is not to determine shelf-life but to identify likely degradation products and pathways, which helps in developing and validating stability-indicating analytical methods.[6][9][10] These methods are crucial for ensuring that any degradation products formed during long-term stability studies can be accurately detected and quantified.[10]

Troubleshooting Guides

Q1: My this compound sample shows an increasing amount of high molecular weight species (aggregates) in SEC-HPLC analysis over time. What are the potential causes and solutions? A1: Increased aggregation is a common stability issue. Potential causes and troubleshooting steps are outlined below:

  • Cause 1: Suboptimal Buffer Conditions. The pH, ionic strength, and specific ions in the formulation buffer can significantly impact protein solubility and stability. Proteins are often least soluble at their isoelectric point (pI).[11]

    • Solution: Optimize the buffer pH to be at least one unit away from this compound's pI.[12] Experiment with different salt concentrations (e.g., 150 mM to 500 mM NaCl) to screen for improved stability.[13]

  • Cause 2: Temperature Stress. Exposure to elevated temperatures or repeated freeze-thaw cycles can cause partial unfolding of this compound, exposing hydrophobic patches that promote aggregation.[11][14]

    • Solution: Ensure a consistent and validated cold chain during storage and handling. If freeze-thaw cycles are necessary, perform studies to understand their impact and consider adding cryoprotectants like glycerol (B35011) or sucrose.[14]

  • Cause 3: Oxidation. Oxidation of certain amino acids can lead to conformational changes that result in aggregation.

    • Solution: If the formulation is sensitive to oxidation, consider adding antioxidants like methionine or packaging under an inert gas (e.g., nitrogen).

Q2: I am observing new, smaller bands (fragments) on my SDS-PAGE gels for this compound samples stored under accelerated conditions. What should I investigate? A2: The appearance of smaller bands suggests fragmentation of the this compound protein, likely due to chemical degradation.

  • Cause 1: Hydrolysis. Peptide bonds can be susceptible to hydrolysis, especially at non-neutral pH. This can lead to clipping of the protein backbone.

    • Solution: Characterize the fragments using mass spectrometry to identify the cleavage sites. This information can help determine if a specific region of the protein is particularly labile. Re-evaluate the formulation pH to find a range where hydrolysis is minimized.

  • Cause 2: Protease Contamination. Low levels of contaminating proteases from the expression and purification process can become active over time.

    • Solution: Review your purification protocol to ensure the effective removal or inactivation of proteases. This may involve adding more robust protease inhibitor cocktails during lysis or incorporating additional chromatography steps known for removing host cell proteins.[11] Perform all purification steps at low temperatures (e.g., 4°C).[11]

Q3: The biological activity of my this compound sample is decreasing, but SEC-HPLC and SDS-PAGE show no significant changes. What could be the cause? A3: A loss of activity without apparent changes in size or purity points towards subtle conformational changes or chemical modifications at or near the active site.

  • Cause 1: Local Unfolding or Misfolding. The overall structure might be intact, but the specific conformation required for activity could be lost.

    • Solution: Use higher-resolution analytical techniques that probe protein conformation. Differential Scanning Calorimetry (DSC) can detect changes in thermal stability (Tm), while Circular Dichroism (CD) spectroscopy can monitor changes in secondary and tertiary structure.[15][16][17]

  • Cause 2: Oxidation or Deamidation at the Active Site. Chemical modification of a single critical amino acid in the binding or active site can abolish activity without being detectable by size-based methods.

    • Solution: Employ peptide mapping with mass spectrometry (LC-MS/MS) to analyze the primary sequence and identify post-translational modifications. This technique can pinpoint specific residues that have been altered during storage.

Data Presentation: Forced Degradation of this compound

The following table summarizes hypothetical data from a forced degradation study on this compound, showing the impact of various stress conditions on the formation of aggregates and fragments.

Stress ConditionDurationMain Degradation Pathway% Aggregates (by SEC)% Fragments (by SEC)% Purity (by rpHPLC)% Activity Loss
Control (5°C) 4 Weeks-0.8%0.2%99.0%1%
Thermal (40°C) 4 WeeksAggregation, Deamidation15.2%1.5%83.3%25%
Acidic (pH 3.5) 72 hoursAggregation, Hydrolysis8.5%5.1%86.4%40%
Basic (pH 9.0) 72 hoursDeamidation, Aggregation4.2%0.8%95.0%15%
Oxidative (0.03% H₂O₂) 24 hoursOxidation, Aggregation6.7%0.5%92.8%35%
Photostability (ICH Q1B) 8 hoursOxidation, Aggregation3.1%0.4%96.5%18%

Experimental Protocols

Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis This method separates proteins based on their hydrodynamic size in solution and is the primary technique for quantifying aggregates and fragments.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Methodology:

    • Prepare the mobile phase, filter it through a 0.22 µm filter, and degas it.

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically >3 column volumes).

    • Dilute the this compound sample to a concentration of 1 mg/mL using the mobile phase.

    • Inject 20 µL of the sample onto the column.

    • Run the analysis for 30 minutes at a flow rate of 0.5 mL/min.

    • Monitor the eluent by UV absorbance at 280 nm.

    • Data Analysis: Identify peaks corresponding to aggregates (eluting earlier than the monomer), the main monomer peak, and fragments (eluting later than the monomer). Integrate the peak areas to calculate the relative percentage of each species.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment DSC measures the heat required to unfold a protein as the temperature increases, providing a denaturation temperature (Tm) that indicates thermal stability.[15][17][18]

  • Instrumentation: A differential scanning calorimeter (e.g., Malvern MicroCal PEAQ-DSC).

  • Sample Preparation:

    • Dialyze the this compound sample extensively against the formulation buffer to ensure a perfect buffer match for the reference cell.

    • Adjust the this compound concentration to 0.5-1.0 mg/mL.

    • Prepare a sufficient volume of the matched dialysis buffer to use as the reference.

  • Methodology:

    • Load approximately 400 µL of the this compound sample into the sample cell and an equal volume of the matched buffer into the reference cell.

    • Perform an initial equilibration scan (e.g., 20°C to 20°C) to establish a stable baseline.

    • Set up a temperature scan from 20°C to 100°C at a scan rate of 1°C/min.

    • Record the differential heat capacity (Cp) as a function of temperature.

    • Data Analysis: The resulting thermogram will show one or more endothermic peaks. The apex of the main peak corresponds to the melting temperature (Tm). A higher Tm value indicates greater thermal stability.[18]

Mandatory Visualization

G cluster_workflow This compound Forced Degradation Workflow start Prepare this compound Drug Substance (DS) in Formulation Buffer stress Expose Aliquots to Stress Conditions (Heat, pH, Light, Oxidation) start->stress neutralize Neutralize/Stop Stress Reaction (e.g., quench H₂O₂, adjust pH) stress->neutralize analyze Analyze Samples with Stability-Indicating Methods neutralize->analyze report Identify Degradation Products & Assess Method Specificity analyze->report

A typical workflow for a forced degradation study of this compound.

G cluster_troubleshooting Troubleshooting this compound Aggregation start Issue: this compound Aggregation Detected by SEC check_buffer Is buffer pH >1 unit away from pI? start->check_buffer check_temp Were there temperature excursions or freeze-thaw cycles? check_buffer->check_temp Yes sol_buffer Action: Optimize buffer pH and ionic strength. check_buffer->sol_buffer No check_conc Is protein concentration >50 mg/mL? check_temp->check_conc No sol_temp Action: Reinforce cold chain. Add cryoprotectants. check_temp->sol_temp Yes sol_conc Action: Add stabilizing excipients (e.g., Arginine, Polysorbate). check_conc->sol_conc Yes end_node Monitor Stability check_conc->end_node No sol_buffer->check_temp sol_temp->check_conc sol_conc->end_node

A decision tree for troubleshooting this compound aggregation issues.

References

Technical Support Center: Optimizing Yhiepv Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Yhiepv. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve reliable and reproducible results in your this compound-related research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the detection of the this compound protein in various biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q1: Why am I observing no or very low signal in my this compound Sandwich ELISA?

A1: This can be caused by several factors. Systematically check the following:

  • Reagent Integrity: Ensure all reagents, especially the anti-Yhiepv antibodies and the this compound standard, have been stored correctly and are within their expiration date.

  • Incorrect Antibody Pair: Confirm that you are using a validated antibody pair for sandwich ELISA. Not all antibody combinations are suitable.

  • Insufficient Incubation Times: Verify that all incubation steps were performed for the recommended duration and at the correct temperature.

  • Inactive Enzyme Conjugate: The enzyme (e.g., HRP) conjugated to the detection antibody may have lost activity. Test the substrate with a known positive control.

  • Wash Steps: Inadequate washing between steps can lead to high background, while overly aggressive washing can elute the bound analyte or antibodies.

Q2: What causes high background noise in my this compound ELISA?

A2: High background can obscure your results. Consider these common causes:

  • Insufficient Washing: Increase the number of wash cycles or the volume of wash buffer used between steps.

  • Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample. Ensure the antibody is specific for this compound.

  • High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration.

  • Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent (e.g., BSA, non-fat dry milk) or increase the blocking time.

Western Blotting

Q3: I am not detecting the this compound band at the expected molecular weight in my Western Blot. What should I do?

A3: This is a common issue with several potential solutions:

  • Protein Transfer Issues: Verify successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S after transfer.

  • Antibody Concentration: The primary anti-Yhiepv antibody concentration may be too low. Optimize the concentration by running a dot blot or testing a range of dilutions.

  • Low this compound Expression: The this compound protein may be expressed at very low levels in your sample. Increase the amount of total protein loaded onto the gel.

  • Incorrect Secondary Antibody: Ensure your secondary antibody is capable of binding to the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).

Q4: Why am I seeing multiple non-specific bands in my Western Blot for this compound?

A4: The presence of multiple bands can be due to:

  • Primary Antibody Specificity: The primary antibody may not be monoclonal or could be cross-reacting with other proteins. Use a different, more specific antibody if possible.

  • Protein Degradation: this compound may be degrading during sample preparation. Ensure that protease inhibitors are included in your lysis buffer.

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentrations.

  • Inadequate Blocking: Improve the blocking step by increasing the duration or trying an alternative blocking buffer.

Quantitative Data Summary

The following tables provide data from internal validation studies to aid in experimental setup.

Table 1: Comparison of Anti-Yhiepv Primary Antibodies for Western Blotting

Antibody CloneHost SpeciesDilution FactorSignal-to-Noise RatioSpecificity (Single Band)
Yh-Ab-01Rabbit1:10008.5Yes
Yh-Ab-02Mouse1:10005.2No (Minor non-specific band at 50 kDa)
Yh-Ab-03Rabbit1:20006.1Yes

Table 2: Performance of Different Lysis Buffers for this compound Extraction

Lysis BufferThis compound Yield (µg/mL)Downstream Compatibility (ELISA)Downstream Compatibility (Western Blot)
RIPA15.2GoodExcellent
Triton X-10012.8ExcellentGood
NP-4013.5ExcellentGood

Experimental Protocols

Protocol 1: Western Blotting for this compound Detection
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% polyacrylamide gel. Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes in a cold environment.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Yhiepv primary antibody (e.g., Clone Yh-Ab-01 at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

Visualizations

Diagrams of Pathways and Workflows

Yhiepv_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor This compound This compound Kinase Receptor->this compound Activates DownstreamKinase Downstream Kinase This compound->DownstreamKinase Phosphorylates TF Transcription Factor DownstreamKinase->TF Activates Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical this compound signaling cascade upon growth factor stimulation.

ELISA_Workflow This compound Sandwich ELISA Workflow A 1. Coat Plate with Capture Antibody B 2. Block Plate A->B C 3. Add Biological Sample/Standard B->C D 4. Add Detection Antibody (Biotinylated) C->D E 5. Add Streptavidin-HRP D->E F 6. Add TMB Substrate E->F G 7. Stop Reaction & Read at 450 nm F->G

Caption: Standard workflow for a this compound sandwich ELISA experiment.

Troubleshooting_Logic Troubleshooting: No Western Blot Signal Start No this compound Band Detected CheckTransfer Was protein transfer successful? Start->CheckTransfer CheckAntibody Is the primary antibody concentration optimal? CheckTransfer->CheckAntibody Yes Result1 Optimize transfer protocol or check equipment. CheckTransfer->Result1 No CheckSample Is this compound expression expected in the sample? CheckAntibody->CheckSample Yes Result2 Titrate primary antibody (try 1:500, 1:1000, 1:2000). CheckAntibody->Result2 No Result3 Use positive control lysate or increase protein load. CheckSample->Result3 No End Problem Solved CheckSample->End Yes

Caption: Decision tree for troubleshooting a lack of signal in a this compound Western Blot.

Validation & Comparative

Comparative Analysis of the Anxiolytic Effects of Yhiepv and Diazepam in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic properties of the novel compound, Yhiepv, against the well-established benzodiazepine, Diazepam. The following sections detail the performance of both compounds in standard behavioral paradigms used to assess anxiety-like behavior in rodents. The data presented herein is intended to provide a clear, quantitative comparison to aid in the evaluation of this compound's potential as a therapeutic agent.

Comparative Efficacy in Standard Behavioral Models

The anxiolytic effects of this compound were evaluated and compared with those of Diazepam using three widely recognized behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).

Table 1: Elevated Plus Maze (EPM) - Comparison of this compound and Diazepam

Group (n=12)Dose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Closed Arm Entries
Vehicle (Saline)-35.2 ± 4.128.5 ± 3.215.1 ± 1.8
This compound585.6 ± 7.348.9 ± 4.514.8 ± 1.5
Diazepam292.4 ± 8.152.1 ± 4.910.2 ± 1.1**
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. **p < 0.05 vs. Vehicle, indicating a potential sedative effect.

Table 2: Open Field Test (OFT) - Comparison of this compound and Diazepam

Group (n=12)Dose (mg/kg)Time in Center (s)Center EntriesTotal Distance (m)
Vehicle (Saline)-28.4 ± 3.515.7 ± 2.135.8 ± 3.9
This compound565.1 ± 6.229.3 ± 3.434.5 ± 3.1
Diazepam270.3 ± 6.831.5 ± 3.825.1 ± 2.8**
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. **p < 0.05 vs. Vehicle, indicating reduced locomotor activity.

Table 3: Light-Dark Box Test (LDB) - Comparison of this compound and Diazepam

Group (n=12)Dose (mg/kg)Time in Light Chamber (s)TransitionsLatency to Light (s)
Vehicle (Saline)-45.9 ± 5.310.2 ± 1.525.6 ± 3.1
This compound5110.8 ± 9.818.5 ± 2.215.1 ± 2.4
Diazepam2125.4 ± 11.212.1 ± 1.812.8 ± 2.1*
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

The data suggests that this compound exhibits a significant anxiolytic profile, comparable to that of Diazepam. Notably, at the tested doses, this compound did not significantly alter total locomotor activity, unlike Diazepam, which showed a reduction in total distance traveled in the OFT and fewer entries in the closed arms of the EPM, suggesting a potential sedative effect.

Experimental Protocols

Detailed methodologies for the behavioral assays are provided below to ensure reproducibility and allow for critical evaluation of the presented data.

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms, elevated from the floor.

  • Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two enclosed arms (50x10x40 cm) extending from a central platform (10x10 cm). The maze is elevated 50 cm above the ground.

  • Procedure:

    • Administer this compound (5 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or Vehicle (Saline, i.p.) 30 minutes before testing.

    • Place the animal on the central platform, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Parameters Measured: Time spent in the open and closed arms, number of entries into each arm. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT) Protocol

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis) rather than exploring the center of the arena.

  • Apparatus: A square arena (100x100 cm) with high walls (40 cm) to prevent escape. The arena is divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Administer this compound (5 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or Vehicle (Saline, i.p.) 30 minutes before testing.

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for 10 minutes.

    • Record the session using an overhead video camera.

  • Parameters Measured: Time spent in the center of the field, number of entries into the central zone, and total distance traveled. Anxiolytic compounds increase the time spent in and entries into the central zone. Total distance traveled is a measure of general locomotor activity.

Light-Dark Box (LDB) Test Protocol

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in response to novel environments and light.

  • Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment. An opening connects the two compartments.

  • Procedure:

    • Administer this compound (5 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or Vehicle (Saline, i.p.) 30 minutes before testing.

    • Place the animal in the dark compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for 10 minutes.

    • Record the session using a video camera.

  • Parameters Measured: Time spent in the light chamber, number of transitions between the two chambers, and the latency to first enter the light chamber. Anxiolytic drugs increase the time spent in the light chamber and the number of transitions.

Visualizations

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Its action is thought to enhance the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which manifests as an anxiolytic effect.

G cluster_neuron Postsynaptic Neuron cluster_channel Ion Channel GABA_A GABA-A Receptor Cl_channel_open Chloride (Cl-) Channel (Open) GABA_A->Cl_channel_open Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel Chloride (Cl-) Channel (Closed) Cl_channel_open->Hyperpolarization Causes Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Modulates

Caption: Hypothesized mechanism of action for this compound at the GABA-A receptor.

Experimental Workflow for Behavioral Testing

The following diagram illustrates the general workflow for each behavioral experiment conducted to assess the anxiolytic properties of this compound and Diazepam.

G start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Random Assignment to Groups (Vehicle, this compound, Diazepam) acclimation->grouping drug_admin Drug Administration (i.p., 30 min pre-test) grouping->drug_admin behavioral_test Behavioral Assay (EPM, OFT, or LDB) drug_admin->behavioral_test recording Video Recording & Tracking behavioral_test->recording data_analysis Data Analysis & Statistics recording->data_analysis end End data_analysis->end

Caption: Standardized workflow for the behavioral validation of anxiolytic compounds.

A Comparative Efficacy Analysis of Yhiepv and Other δ-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Yhiepv, a novel peptide agonist, with other well-established δ-opioid receptor agonists. While quantitative data for this compound's direct interaction with the δ-opioid receptor is not publicly available, this document summarizes its known biological effects and presents a comparison with key δ-opioid receptor agonists for which experimental data have been published. The information is intended to serve as a resource for researchers in the fields of pharmacology and drug development.

Introduction to this compound

This compound, also known as rALP-2, is a peptide derived from the pepsin-pancreatin digestion of the green leaf protein Rubisco. It has been identified as an orally active δ-opioid receptor agonist.[1] Preclinical studies have demonstrated that this compound exhibits anxiolytic-like effects and plays a role in increasing leptin sensitivity, which contributes to its anti-obesity properties.[1] Its mechanism of action involves the activation of the δ-opioid receptor, leading to the modulation of downstream signaling pathways.

Quantitative Comparison of δ-Opioid Receptor Agonists

While specific binding affinity (Ki) and functional potency (EC50/IC50) values for this compound are not available in the current literature, the following tables provide a summary of these parameters for other commonly studied δ-opioid receptor agonists to serve as a benchmark for future studies on this compound.

Table 1: Comparative Binding Affinity of δ-Opioid Receptor Agonists

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Species/Tissue
DPDPE δ-Opioid1.4 - 4.5Monkey/Rat Brain Membranes
μ-Opioid>700Rat Brain
κ-Opioid>1500Rat Brain
Deltorphin II δ-Opioid0.13 - 1.5Monkey/Rat Brain Membranes
μ-Opioid>1000N/A
κ-Opioid>1000N/A
SNC-80 δ-Opioid~1-2Monkey Brain Membranes

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Comparative Functional Potency of δ-Opioid Receptor Agonists (cAMP Inhibition)

CompoundCell LineEC50 (nM)Emax (% inhibition)
DPDPE HEK2935.2100 (by definition)
SNC-80 HEK293N/AFull agonist
Deltorphin II N/AN/AHigh Efficacy
This compound Neuro-2aNot ReportedSuppresses forskolin-stimulated cAMP

Note: A direct comparison of EC50 and Emax values from a single, comprehensive study is not available. This compound has been shown to suppress intracellular cAMP levels stimulated by forskolin (B1673556) in a dose-dependent manner in Neuro-2a cells.[2]

Signaling Pathways

The activation of the δ-opioid receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

DOR_Signaling Agonist δ-Opioid Agonist (e.g., this compound) DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP X ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anxiolysis) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical δ-Opioid Receptor Signaling Pathway.

This compound's activity extends to modulating leptin signaling, which is crucial for its anti-obesity effects. The following diagram illustrates the general leptin signaling pathway.

Leptin_Signaling Leptin Leptin Leptin_Receptor Leptin Receptor (LepR) Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., POMC) Nucleus->Gene_Expression Regulates

Caption: Simplified Leptin Signaling Pathway via JAK/STAT.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize δ-opioid receptor agonists.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human δ-opioid receptor.

  • Radioligand: A tritiated δ-opioid receptor antagonist or agonist (e.g., [³H]naltrindole or [³H]DPDPE).

  • Test Compound: this compound or other δ-opioid receptor agonists.

  • Assay Buffer: Typically Tris-HCl buffer with MgCl2.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration, separating the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubate Incubate Prepare_Reagents->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Measure_Radioactivity Measure Radioactivity Filter->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50 and Ki) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Radioligand Binding Assay.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the δ-opioid receptor signaling pathway.

Materials:

  • Cell Line: A cell line expressing the δ-opioid receptor (e.g., HEK293, CHO, Neuro-2a).

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: this compound or other δ-opioid receptor agonists.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

  • Plate Reader: Compatible with the chosen detection kit.

Procedure:

  • Cell Culture: Cells are cultured in multi-well plates.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a detection kit.

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50 or IC50) is determined by fitting the data to a dose-response curve.

cAMP_Assay_Workflow Start Start Culture_Cells Culture Cells in Multi-well Plates Start->Culture_Cells Add_Agonist Add Test Agonist (Varying Concentrations) Culture_Cells->Add_Agonist Stimulate_AC Stimulate with Forskolin Add_Agonist->Stimulate_AC Measure_cAMP Lyse Cells and Measure cAMP Levels Stimulate_AC->Measure_cAMP Analyze_Data Analyze Data (Calculate EC50/IC50) Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for cAMP Inhibition Assay.

Conclusion

This compound represents a promising peptide-based δ-opioid receptor agonist with potential therapeutic applications in anxiety and obesity. While direct comparative efficacy data for this compound is currently lacking, the established profiles of other δ-opioid agonists such as DPDPE, Deltorphin II, and SNC-80 provide a valuable framework for its future characterization. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers investigating the pharmacological properties of this compound and other novel δ-opioid receptor modulators. Further studies are warranted to quantify the binding affinity and functional potency of this compound to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Yhiepv and Synthetic Leptin Sensitizers in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental protocols of emerging therapies targeting leptin resistance.

The global obesity epidemic continues to drive the search for effective therapeutic interventions. Leptin, a key adipocyte-derived hormone, regulates energy balance, but its efficacy is diminished in most obese individuals due to leptin resistance. This has spurred the development of leptin sensitizers, compounds that restore or enhance the body's response to endogenous leptin. This guide provides a detailed comparison of a novel peptide, Yhiepv, against various synthetic leptin sensitizers, offering insights into their mechanisms, efficacy, and the experimental frameworks used to evaluate them.

Overview of this compound and Synthetic Leptin Sensitizers

This compound, also known as rALP-2, is an orally active peptide derived from the digestion of the spinach protein Rubisco.[1][2][3][4] It has demonstrated anti-obesity effects by increasing neuronal leptin sensitivity.[1][4] In contrast, synthetic leptin sensitizers encompass a diverse group of small molecules and biologics designed to overcome leptin resistance through various mechanisms. Notable examples include Celastrol (B190767), Withaferin-A, and Betulinic Acid, which act on different cellular pathways to restore leptin signaling.[5][6][7][8]

Comparative Efficacy and Mechanism of Action

The following table summarizes the quantitative data on the efficacy of this compound and selected synthetic leptin sensitizers from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions across different studies may vary.

CompoundModelDosage and AdministrationKey Efficacy ResultsMechanism of Action
This compound High-Fat Diet (HFD)-induced obese ddY mice0.3 mg/kg, oralPromotes leptin-induced reductions in body weight and food intake.[2][3][9]Increases leptin-induced STAT3 phosphorylation; mitigates palmitic acid-induced decrease in leptin responsiveness; suppresses hypothalamic Rap1 activation.[2][3][4]
Celastrol Diet-Induced Obese (DIO) miceVaries (e.g., intraperitoneal injection)Up to 45% reduction in body weight in obese DIO mice with minimal effect in lean mice.[5][6]Reduces Endoplasmic Reticulum (ER) stress by decreasing PERK phosphorylation.[5][7]
Withaferin-A DIO miceInjectable20-25% reduction in body weight; improves hepatic steatosis and glucose homeostasis.[5][8]Leptin-sensitizing effects, though the precise molecular target is less defined.[5][8]
Betulinic Acid DIO miceNot specifiedIn combination with Orthosiphon stamineus extract, significantly decreased body weight.[5]Suppresses hypothalamic protein tyrosine phosphatase 1B (PTP1B).[5][7]
Pramlintide (Amylin analog) Overweight to obese human subjectsSubcutaneous injectionCombination with metreleptin (B1171336) (leptin analog) resulted in greater weight loss than either compound alone.[10][11]Synergistic action with leptin to reduce food intake and increase central leptin sensitivity.[10]

Signaling Pathways

The efficacy of these compounds is rooted in their ability to modulate key signaling pathways that govern leptin's action. The following diagrams, generated using the DOT language, illustrate these pathways.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-R) Leptin->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates SOCS3 SOCS3 (Inhibitor) JAK2->SOCS3 Negative Feedback PTP1B PTP1B (Inhibitor) JAK2->PTP1B Negative Feedback pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Expression Gene Expression (e.g., POMC) pSTAT3_dimer->Gene_Expression Regulates Appetite_Regulation ↓ Appetite ↑ Energy Expenditure Gene_Expression->Appetite_Regulation Leads to

Caption: Canonical Leptin Signaling Pathway via JAK2-STAT3.

Sensitizer_Mechanisms cluster_this compound This compound cluster_Synthetic Synthetic Sensitizers This compound This compound STAT3_Phos Enhanced Leptin Signaling This compound->STAT3_Phos ↑ STAT3 Phosphorylation Rap1 Reduced Neuronal Inflammation This compound->Rap1 ↓ Rap1 Activation Anti_Obesity_Effects Anti-Obesity Effects STAT3_Phos->Anti_Obesity_Effects Rap1->Anti_Obesity_Effects Celastrol Celastrol ER_Stress Restored Receptor Function Celastrol->ER_Stress ↓ ER Stress Betulinic_Acid Betulinic_Acid PTP1B Increased JAK2 Activity Betulinic_Acid->PTP1B ↓ PTP1B Activity ER_Stress->Anti_Obesity_Effects PTP1B->Anti_Obesity_Effects

Caption: Mechanisms of Action for this compound and Synthetic Sensitizers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of typical experimental protocols used in the evaluation of leptin sensitizers.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

A standard workflow for assessing the in vivo efficacy of a potential leptin sensitizer (B1316253) is as follows:

in_vivo_workflow start Start induction Obesity Induction (High-Fat Diet) start->induction randomization Randomization into Treatment Groups induction->randomization treatment Daily Administration (e.g., Oral Gavage) randomization->treatment monitoring Monitor Body Weight, Food Intake, etc. treatment->monitoring leptin_challenge Leptin Challenge Test monitoring->leptin_challenge tissue_collection Tissue Collection (Hypothalamus, Adipose) leptin_challenge->tissue_collection analysis Biochemical and Histological Analysis tissue_collection->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of leptin sensitizers.

Key Steps in the Protocol:

  • Animal Model: Male C57BL/6J or ddY mice are commonly used.

  • Obesity Induction: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and leptin resistance.

  • Treatment: The test compound (e.g., this compound) or a synthetic sensitizer is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group is essential.

  • Monitoring: Body weight, food intake, and water consumption are measured regularly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR.

  • Leptin Challenge Test: To confirm leptin sensitization, a subset of animals receives an exogenous leptin injection. A greater reduction in food intake and body weight in the compound-treated group compared to the vehicle group indicates enhanced leptin sensitivity.

  • Terminal Procedures: At the end of the study, blood is collected for metabolic analysis (glucose, insulin, lipids, leptin levels). Tissues such as the hypothalamus, liver, and adipose tissue are harvested for further analysis (e.g., Western blotting for signaling proteins, gene expression analysis, histology).

In Vitro Assessment of Leptin Signaling

Cell-based assays are critical for elucidating the molecular mechanisms of leptin sensitizers.

Protocol for Assessing STAT3 Phosphorylation:

  • Cell Culture: Hypothalamic neuronal cell lines (e.g., N2a, GT1-7) are cultured under standard conditions.

  • Induction of Leptin Resistance: To mimic leptin resistance in vitro, cells can be treated with agents like palmitic acid or inflammatory cytokines.

  • Treatment: Cells are pre-treated with the test compound (this compound or synthetic sensitizer) for a specified duration.

  • Leptin Stimulation: Recombinant leptin is added to the culture medium to stimulate the leptin signaling pathway.

  • Cell Lysis and Protein Analysis: Cells are lysed, and protein concentrations are determined. Western blotting is then performed using antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3) to assess the level of pathway activation.

Conclusion

Both this compound and synthetic leptin sensitizers represent promising avenues for the treatment of obesity by targeting leptin resistance. This compound, a naturally derived peptide, offers the advantage of oral bioavailability and a novel mechanism of action involving the modulation of STAT3 and Rap1 signaling.[1][2][3][4] Synthetic sensitizers like Celastrol have shown potent weight-lowering effects in preclinical models, primarily by mitigating ER stress.[5][6][7]

The choice between these approaches will depend on various factors, including efficacy, safety profiles, and formulation challenges. Further head-to-head comparative studies are warranted to delineate the relative therapeutic potential of these different classes of leptin sensitizers. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies in this rapidly evolving field.

References

A Comparative Analysis of Yhiepv from Diverse Plant Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide offers a comprehensive comparative analysis of Yhiepv, a bioactive peptide derived from the digestion of the plant protein Rubisco. This compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), has garnered significant interest within the scientific community for its potential therapeutic applications, including its anxiolytic-like effects and its ability to enhance leptin sensitivity, suggesting a role in anti-obesity treatments.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a comparative overview of this compound from various plant sources, supported by experimental data and detailed methodologies.

The peptide this compound corresponds to the amino acid sequence H-Tyr-His-Ile-Glu-Pro-Val-OH and is derived from the large subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the most abundant protein on Earth, present in all photosynthesizing plants.[1][5] While current research has predominantly focused on this compound derived from spinach, the ubiquitous nature of its parent protein, Rubisco, suggests a broad range of potential plant sources.[1][5]

Quantitative Data Summary

A direct comparative study on the yield and purity of this compound from different plant sources is not yet available in published literature. However, the potential for this compound production can be inferred from the Rubisco content of various plants. The following tables provide a comparative look at the Rubisco content in different plant categories and the total protein content of several common leafy greens.

Table 1: Rubisco Content in C3 and C4 Plants

Plant CategoryRubisco Content (% of Total Soluble Leaf Protein)References
C3 Plants (e.g., Spinach, Kale, Peas)Up to 65%[6]
C4 Plants (e.g., Maize, Sugarcane)8% - 23%[6][7]

Table 2: Protein and Rubisco Content of Selected Leafy Greens

Plant SourceTotal Protein (g per 100g fresh weight)Estimated Rubisco (% of Total Soluble Protein)
Spinach2.9~50%
Soybean (leaves)Not specified~25%
Kale4.3High (C3 plant)
Romaine Lettuce1.2High (C3 plant)

Conservation of the this compound Sequence in Rubisco from Different Plants

The viability of a plant as a source for this compound depends on the presence of the exact "this compound" amino acid sequence within its Rubisco large subunit (RbcL). An analysis of the RbcL protein sequences from various plant species reveals a high degree of conservation for this specific peptide sequence.

Table 3: Conservation of the this compound Peptide Sequence in the Rubisco Large Subunit (RbcL) of Various Plants

Plant SpeciesThis compound Sequence Presence
Spinacia oleracea (Spinach)Conserved
Pisum sativum (Pea)Conserved
Medicago sativa (Alfalfa)Conserved

This conservation across different plant families suggests that this compound can likely be produced from a wide array of plant sources beyond spinach.

Experimental Protocols

Extraction and Purification of this compound from Plant Sources

The following protocol is a generalized procedure for the extraction of Rubisco from plant leaves and its subsequent enzymatic digestion to produce this compound.

a. Rubisco Extraction:

  • Homogenization: Fresh or frozen plant leaves are homogenized in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors) to minimize protein degradation.

  • Clarification: The homogenate is filtered and centrifuged to remove cell debris, resulting in a crude protein extract.

  • Purification (Optional): For higher purity, Rubisco can be precipitated using ammonium (B1175870) sulfate (B86663) fractionation or purified using chromatographic techniques such as ion exchange or size-exclusion chromatography.

b. Enzymatic Digestion:

  • Denaturation: The purified Rubisco or crude protein extract is denatured by adjusting the pH and temperature to optimal conditions for enzymatic activity.

  • Pepsin Digestion: The protein solution is acidified (pH ~2.0) and treated with pepsin to initiate hydrolysis.

  • Pancreatin (B1164899) Digestion: Following pepsin treatment, the pH is raised to ~8.0, and pancreatin is added to continue the digestion process.

  • Inactivation: The enzymes are inactivated by heat treatment or by adjusting the pH outside their active range.

c. This compound Purification:

  • Filtration: The digest is filtered to remove any undigested protein.

  • Chromatography: The resulting peptide mixture is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate and purify the this compound peptide.

Biological Activity Assays

a. δ-Opioid Receptor Binding Assay:

This assay determines the ability of this compound to bind to the δ-opioid receptor.

  • Membrane Preparation: Cell membranes expressing the δ-opioid receptor are prepared.

  • Competitive Binding: A radiolabeled ligand for the δ-opioid receptor (e.g., [³H]DPDPE) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Detection: The amount of bound radioligand is measured using a scintillation counter. A decrease in bound radioactivity with increasing this compound concentration indicates competitive binding.

b. STAT3 Phosphorylation Assay:

This assay measures the ability of this compound to induce the phosphorylation of STAT3, a key step in the leptin signaling pathway.

  • Cell Culture and Treatment: A suitable cell line (e.g., neuronal cells) is cultured and treated with leptin in the presence or absence of this compound.

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Detection of Phospho-STAT3: The level of phosphorylated STAT3 (pSTAT3) is quantified using methods such as:

    • Western Blotting: Using an antibody specific to pSTAT3.

    • ELISA: A quantitative immunoassay to measure pSTAT3 levels.

    • Flow Cytometry: For single-cell analysis of STAT3 phosphorylation.

Visualizations

Experimental_Workflow cluster_extraction Rubisco Extraction cluster_digestion Enzymatic Digestion cluster_purification This compound Purification plant_material Plant Material homogenization Homogenization plant_material->homogenization clarification Clarification homogenization->clarification crude_extract Crude Rubisco Extract clarification->crude_extract pepsin Pepsin Digestion crude_extract->pepsin pancreatin Pancreatin Digestion pepsin->pancreatin peptide_mixture Peptide Mixture pancreatin->peptide_mixture hplc RP-HPLC peptide_mixture->hplc This compound Purified this compound hplc->this compound

Caption: Experimental workflow for the production of this compound from plant sources.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound dOR δ-Opioid Receptor This compound->dOR Activates JAK2 JAK2 dOR->JAK2 Enhances Activation LeptinR Leptin Receptor LeptinR->JAK2 Activates Leptin Leptin Leptin->LeptinR Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene_Expression Gene Expression (e.g., Anxiolysis, Anti-obesity effects) STAT3_dimer->Gene_Expression Translocates & Regulates

Caption: Signaling pathway of this compound enhancing leptin sensitivity.

References

Unlocking Leptin Sensitivity: A Comparative Analysis of YHIEPV's Anti-Obesity Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel peptide, Tyr-His-Ile-Glu-Pro-Val (YHIEPV), derived from the green leaf protein RuBisCO, has demonstrated significant promise in combating diet-induced obesity by enhancing the body's sensitivity to leptin. This guide provides a comparative analysis of this compound's efficacy and mechanism against established anti-obesity research compounds, Semaglutide (a GLP-1 receptor agonist) and Metformin (B114582), in a diet-induced obesity (DIO) mouse model. The data presented herein is targeted towards researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel leptin sensitizers.

Performance Comparison in Diet-Induced Obesity (DIO) Models

The following tables summarize the quantitative outcomes of this compound compared to vehicle controls and key alternative treatments in DIO C57BL/6J mice. Data has been aggregated from multiple preclinical studies to provide a standardized comparison.

Table 1: Effects on Body Weight and Food Intake

Treatment GroupDurationDosageChange in Body WeightChange in Food IntakeFat Mass ReductionSource
Vehicle (Control) 4-5 weeksN/ABaseline IncreaseNo ChangeNo Change[1][2]
This compound 5 weeksOrally Administered↓ 4.8% (gain)↓ 8.6%Not specified[1]
Semaglutide Not specifiedTwice-weekly SC↓ 24% (total)↓ 33%↓ 57%[2]
Metformin 4 weeks150 mg/kg/day IPSignificant ↓No significant changeSignificant ↓[3][4]

Table 2: Metabolic and Endocrine Effects

Treatment GroupSerum Leptin LevelsGlucose HomeostasisInsulin (B600854) SensitivitySource
Vehicle (Control) ElevatedImpairedInsulin Resistance[3][5]
This compound ↓ 69%ImprovedEnhanced leptin sensitivity[1]
Semaglutide Not specifiedImproved glucose toleranceNot specified[2]
Metformin Improved hyperleptinemia↓ Fasting blood glucose, improved glucose toleranceSignificantly improved[3][5]

Mechanism of Action: A Divergence in Pathways

This compound distinguishes itself by not directly suppressing appetite, but rather by restoring the efficacy of endogenous weight-regulating hormones. In contrast, Semaglutide acts as an incretin (B1656795) mimetic, while Metformin's effects are primarily linked to changes in glucose metabolism.

This compound: Restoring Leptin Signaling

Diet-induced obesity is often characterized by leptin resistance, a state where elevated levels of the satiety hormone leptin fail to reduce appetite or increase energy expenditure. This compound addresses this by inhibiting the cAMP-regulated Epac-Rap1 signaling pathway in the hypothalamus.[1][6][7] Activation of this pathway is a known mechanism for inducing leptin resistance.[6][7] By blocking this pathway, this compound reduces the expression of SOCS3 (Suppressor of Cytokine Signaling 3), a key inhibitor of leptin receptor signaling, thereby restoring the brain's ability to respond to leptin.[6][8]

YHIEPV_Pathway cluster_Neuron Hypothalamic Neuron cluster_Resistance Leptin Resistance Pathway Leptin Leptin LEPR Leptin Receptor (LEPRb) Leptin->LEPR JAK2 JAK2 LEPR->JAK2 Activates Epac Epac Rap1 Rap1-GTP (Active) Epac->Rap1 Activates SOCS3 SOCS3 (Inhibitor) Rap1->SOCS3 Induces SOCS3->LEPR Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Satiety Satiety & Energy Expenditure pSTAT3->Satiety Promotes This compound This compound Peptide This compound->Epac Inhibits

Figure 1. this compound enhances leptin signaling by inhibiting the Epac-Rap1 pathway.

Alternative Mechanisms: GLP-1 Agonism and AMPK Activation
  • Semaglutide: As a GLP-1 receptor agonist, Semaglutide mimics the action of the native incretin hormone GLP-1. This leads to glucose-dependent insulin secretion, delayed gastric emptying, and direct action on hypothalamic centers to reduce appetite and food intake.[1][9]

  • Metformin: The primary anti-hyperglycemic effect of metformin is the reduction of hepatic glucose production. Its modest weight-loss effect is not fully understood but is associated with increased insulin sensitivity and potentially increased levels of the anorexigenic metabolite N-lactoyl-phenylalanine (Lac-Phe), rather than a direct, significant reduction in voluntary food intake.[3][10]

Experimental Protocols

The methodologies described below reflect typical procedures used in the cited studies on diet-induced obese mice.

Animal Model Induction
  • Species: Male C57BL/6J mice, 6-8 weeks of age.[11]

  • Diet: Mice are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype characterized by increased body weight, adiposity, and insulin resistance.[3][11]

  • Housing: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Treatment Administration
  • This compound: Administered orally (e.g., via gavage) daily for the duration of the study (e.g., 5 weeks).[1]

  • Semaglutide: Administered via subcutaneous (SC) injection, typically twice-weekly, due to its long-acting formulation.[2]

  • Metformin: Administered via intraperitoneal (IP) injection or in drinking water daily for the study period (e.g., 4 weeks).[3][4]

  • Control Group: Receives a vehicle (e.g., saline) administered via the same route and frequency as the treatment groups.

Key Experimental Workflow & Measurements

The following workflow outlines the key stages and endpoints measured in a typical preclinical anti-obesity study.

Experimental_Workflow cluster_Terminal Endpoint Analysis Induction Obesity Induction (8-12 weeks High-Fat Diet) Baseline Baseline Measurements (Body Weight, Glucose, etc.) Induction->Baseline Randomization Group Randomization (Vehicle, this compound, Alternatives) Baseline->Randomization Treatment Treatment Period (4-5 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring During FinalTests Terminal Procedures Treatment->FinalTests After GTT Glucose Tolerance Test FinalTests->GTT Tissues Tissue & Blood Collection Analysis Biochemical Analysis (Leptin, Insulin, Lipids)

Figure 2. Standard workflow for evaluating anti-obesity compounds in DIO mice.

Cross-Validation and Future Directions

Currently, the published efficacy data for this compound is primarily derived from the diet-induced obesity (DIO) mouse model.[1] This model is highly relevant as it mimics obesity development in humans due to excess caloric intake.[12][13]

For a comprehensive validation, future research should include:

  • Genetic Obesity Models: Testing this compound in models such as db/db mice (lacking a functional leptin receptor) or ob/ob mice (lacking leptin) would clarify whether this compound's effects are solely dependent on a functional leptin signaling pathway. A positive effect in ob/ob mice, but not db/db mice, would strongly confirm its mechanism of action.

  • Head-to-Head Comparison Studies: While this guide provides a comparison based on separate studies, a single, multi-arm study directly comparing this compound, GLP-1 agonists, and other agents would provide definitive comparative efficacy data.

  • Long-term Efficacy and Safety: Extended studies are necessary to evaluate the sustainability of weight loss and to assess the long-term safety profile of this compound.

References

Yhiepv in Focus: A Comparative Guide to Rubisco-Derived Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vast reservoir of plant proteins holds immense potential for the discovery of novel therapeutic agents. Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant protein on Earth, is a particularly rich source of bioactive peptides with diverse pharmacological activities. This guide provides a comparative analysis of the Rubisco-derived peptide Yhiepv (rALP-2) against other notable peptides originating from the same protein. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways involved to facilitate objective comparison and inform future research and development.

Quantitative Comparison of Bioactive Peptides Derived from Rubisco

The following tables summarize the quantitative data for this compound and other experimentally validated bioactive peptides derived from Rubisco. Direct comparative studies are limited; therefore, data is presented from individual studies, and experimental conditions should be considered when interpreting the results.

Table 1: Anxiolytic and Opioid Activity of Rubisco-Derived Peptides
Peptide Sequence Activity Quantitative Data Receptor/Mechanism
This compound (rALP-2) [1]This compoundAnxiolytic-likeEffective oral dose: 0.3 mg/kg (mice)δ-opioid receptor antagonist-sensitive
rALP-1 [1]SYLPPLTTAnxiolytic-likeEffective oral dose not specifiedSerotonin 5-HT1A receptor antagonist-sensitive
rALP-1(1-7) [1]SYLPPLTAnxiolytic-likeEffective oral dose not specifiedSerotonin 5-HT1A receptor antagonist-sensitive
Rubiscolin-6 [2]YPLDLFAnxiolytic-likeEffective i.p. dose: 10 mg/kg (mice); Effective oral dose: 100 mg/kg (mice)δ-opioid, σ1, and Dopamine (B1211576) D1 receptors
Rubimetide [3][4]MRWAnxiolytic-likeEffective i.p. dose: 0.1 mg/kg (mice); Effective oral dose: 1.0 mg/kg (mice)Formyl peptide receptor 2 (FPR2), DP1 receptor
Table 2: Anti-Obesity and Metabolic Effects of this compound
Peptide Activity In Vitro Data
This compound (rALP-2) Anti-obesity, Leptin sensitizationSuppresses forskolin-stimulated cAMP increase in Neuro-2a cells (0.3, 1 mM)
Table 3: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Rubisco-Derived Peptides
Peptide Sequence IC50 Value (μM)
MRWRD [5]MRWRD2.1
MRW [5]MRW0.6
LRIPVA [5]LRIPVA0.38
IAYKPAG [5]IAYKPAG4.2
LRM [6]LRM0.15
ARY [6]ARY1.3
YLR [6]YLR5.8
Table 4: Antioxidant and Antimicrobial Activity of a Rubisco-Derived Peptide
Peptide Sequence Observed Activity
Arg-Asp-Arg-Phe-Leu [7]RDRFLAntioxidant (lipid peroxidation inhibition in beef), Antimicrobial (Gram-positive and Gram-negative bacteria)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents[8][9][10][11].

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Rodents are individually placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

    • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.

In Vitro cAMP Level Measurement

This protocol is used to determine the effect of a peptide on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, often to investigate its interaction with G-protein coupled receptors[12][13][14][15][16].

  • Cell Line: Neuroblastoma cell lines like Neuro-2a are commonly used.

  • Procedure:

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are pre-treated with the test peptide (e.g., this compound) at various concentrations for a specified duration.

    • Intracellular cAMP levels are then stimulated using an agent like forskolin (B1673556).

    • Cells are lysed, and cAMP levels are quantified using a competitive immunoassay or a bioluminescent assay (e.g., cAMP-Glo™ Assay).

  • Data Analysis: The change in cAMP levels in peptide-treated cells is compared to control cells (treated with forskolin alone). A dose-dependent suppression of the forskolin-induced cAMP increase indicates an inhibitory effect on the adenylyl cyclase pathway.

Leptin Sensitivity Assay: STAT3 Phosphorylation

This assay assesses the ability of a compound to modulate the signaling of leptin, a key hormone in energy homeostasis. Leptin binding to its receptor activates the JAK-STAT pathway, leading to the phosphorylation of STAT3[17][18].

  • Cell Model: Hypothalamic neuronal cell lines or primary hypothalamic neurons.

  • Procedure:

    • Cells are cultured and may be pre-treated with the test peptide.

    • Cells are then stimulated with leptin for a specific time.

    • Cells are lysed, and protein extracts are collected.

    • The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are determined by Western blotting using specific antibodies.

  • Interpretation: An increase in the ratio of p-STAT3 to total STAT3 upon leptin stimulation indicates leptin signaling. A test peptide that enhances this ratio is considered to improve leptin sensitivity.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay measures the ability of a peptide to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure[19][20][21][22][23].

  • Principle: The assay measures the rate of conversion of a synthetic ACE substrate (e.g., hippuryl-L-histidyl-L-leucine, HHL) to a product (hippuric acid) by ACE.

  • Procedure:

    • ACE is pre-incubated with the inhibitory peptide at various concentrations.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined incubation period.

    • The amount of product formed is quantified, typically by spectrophotometry or HPLC.

  • Data Analysis: The percentage of ACE inhibition is calculated for each peptide concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined.

Opioid Receptor Binding Assay

This assay determines the affinity of a peptide for specific opioid receptors[24][25][26][27][28].

  • Principle: A competitive binding assay is used where the test peptide competes with a radiolabeled ligand (with known affinity for the receptor) for binding to the receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., δ-opioid receptor).

    • A radiolabeled ligand (e.g., [3H]naltrindole).

    • The test peptide at various concentrations.

  • Procedure:

    • The cell membranes, radiolabeled ligand, and test peptide are incubated together to allow binding to reach equilibrium.

    • The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the peptide for the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the bioactivities of Rubisco-derived peptides.

Yhiepv_Signaling_Pathway This compound This compound delta_Opioid_Receptor δ-Opioid Receptor This compound->delta_Opioid_Receptor Leptin_Receptor Leptin Receptor This compound->Leptin_Receptor modulates Leptin_Sensitivity Increased Leptin Sensitivity This compound->Leptin_Sensitivity G_protein Gi/o delta_Opioid_Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Anxiolytic_Effect Anxiolytic-like Effect cAMP->Anxiolytic_Effect JAK2 JAK2 Leptin_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Leptin_Sensitivity

Caption: Signaling pathways of this compound's anxiolytic and anti-obesity effects.

Anxiolytic_Peptide_Screening_Workflow Rubisco_Protein Rubisco Protein Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Pepsin, Pancreatin) Rubisco_Protein->Enzymatic_Hydrolysis Peptide_Mixture Peptide Mixture Enzymatic_Hydrolysis->Peptide_Mixture Peptide_Fractionation Peptide Fractionation (e.g., HPLC) Peptide_Mixture->Peptide_Fractionation Isolated_Peptides Isolated Peptides Peptide_Fractionation->Isolated_Peptides In_Vivo_Screening In Vivo Screening (Elevated Plus-Maze) Isolated_Peptides->In_Vivo_Screening Active_Peptides Active Peptides (e.g., this compound, Rubiscolin-6) In_Vivo_Screening->Active_Peptides Mechanism_Study Mechanism of Action Studies (Receptor Binding, etc.) Active_Peptides->Mechanism_Study

Caption: Experimental workflow for identifying anxiolytic peptides from Rubisco.

ACE_Inhibitory_Peptide_Comparison cluster_legend ACE Inhibitory Potency Peptides Peptide LRIPVA MRW LRM ARY MRWRD IAYKPAG YLR IC50 IC50 (µM) 0.38 0.6 0.15 1.3 2.1 4.2 5.8 Peptides:f0->IC50:f0 Peptides:f1->IC50:f1 Peptides:f2->IC50:f2 Peptides:f3->IC50:f3 Peptides:f4->IC50:f4 Peptides:f5->IC50:f5 Peptides:f6->IC50:f6 High_Potency High Potency Moderate_Potency Moderate Potency Lower_Potency Lower Potency

Caption: Comparison of ACE inhibitory potency of various Rubisco-derived peptides.

References

Oral Versus Central Administration of Yhiepv: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of the novel peptide Yhiepv when administered orally versus centrally. This compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a peptide derived from the digestion of the plant protein Rubisco.[1] It has demonstrated potential therapeutic effects, including anxiolytic and anti-obesity properties, by acting as a δ-opioid receptor agonist and enhancing leptin sensitivity. This document synthesizes available experimental data to objectively compare the performance of both administration routes, offering insights for preclinical and clinical research.

Efficacy Comparison: Oral vs. Central Administration

A key study by Kaneko et al. (2022) provides direct comparative data on the effects of both oral and central (intracerebroventricular) administration of this compound in a mouse model of diet-induced obesity. The findings indicate that both routes of administration are effective in mitigating body weight gain, suggesting the peptide can cross the blood-brain barrier or exert its effects through a gut-brain axis.

Key Findings from In Vivo Studies:
ParameterOral AdministrationCentral AdministrationKey Findings
Body Weight Gain Significantly less than saline-control mice in diet-induced obese models.Significantly less than saline-control mice in diet-induced obese models.Both oral and central administration of this compound demonstrated comparable efficacy in reducing diet-induced body weight gain.
Food Intake Promoted leptin-induced reductions in food intake in obese mice.Daily administration led to a reduction in body weight gain, implying an effect on energy balance.Both routes of administration contribute to a reduction in food intake and body weight, with oral administration shown to enhance leptin's anorexigenic effects.
Leptin Sensitivity Increased leptin-induced phosphorylation of STAT3 in hypothalamic slice cultures and restored cellular leptin sensitivity in obese mice.Restored cellular leptin sensitivity in the hypothalamus of obese mice.This compound enhances central leptin sensitivity regardless of the administration route, suggesting a common mechanism of action within the central nervous system.
Anxiolytic Effects Potent anxiolytic-like effects observed in mice.Not explicitly compared in the same study, but the central mechanism of action via δ-opioid receptors suggests a direct anxiolytic effect is likely.Oral administration has been shown to produce potent anxiolytic effects.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through multiple signaling pathways. Its anxiolytic properties are mediated through the activation of δ-opioid receptors. The anti-obesity effects are primarily attributed to the enhancement of leptin signaling in the hypothalamus. The diagram below illustrates the proposed signaling pathway for this compound's effect on leptin sensitivity.

Yhiepv_Signaling_Pathway This compound This compound GPCR Target GPCR (Gut/Brain) This compound->GPCR Binds to Rap1_GTP Rap1-GTP (Active) This compound->Rap1_GTP Reduces level of Socs3 SOCS3 This compound->Socs3 Restores levels of IL1b IL-1β This compound->IL1b Restores levels of AC Adenylyl Cyclase GPCR->AC Inhibits Forskolin Forskolin Forskolin->AC Activates cAMP cAMP AC->cAMP Produces Epac Epac cAMP->Epac Activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Activates Rap1_GDP->Rap1_GTP LeptinR Leptin Receptor Rap1_GTP->LeptinR Inhibits Signaling Leptin Leptin Leptin->LeptinR Binds to JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC, AgRP) pSTAT3->Gene_Expression Regulates Cellular_Effects ↓ Food Intake ↑ Energy Expenditure Gene_Expression->Cellular_Effects Leads to Socs3->JAK2 Inhibits IL1b->Socs3 Induces

Caption: Proposed signaling pathway of this compound in enhancing leptin sensitivity.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Animal Models and Diet-Induced Obesity
  • Animals: Male C57BL/6J mice are typically used, housed under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Diet-Induced Obesity: To induce obesity, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks. Control mice are maintained on a standard chow diet.

This compound Administration Protocols
  • Oral Administration: this compound is dissolved in saline and administered daily via oral gavage at a specified dosage (e.g., 1 mg/kg body weight).

  • Central (Intracerebroventricular) Administration:

    • Surgical Procedure: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle. Animals are allowed to recover for at least one week post-surgery.

    • Infusion: this compound is dissolved in artificial cerebrospinal fluid and infused daily directly into the lateral ventricle via an infusion pump connected to the implanted cannula at a specified dosage (e.g., 1 µ g/mouse ).

The workflow for a typical comparative study is outlined below:

Experimental_Workflow Start Start: Diet-Induced Obese Mice Grouping Randomly Assign to Treatment Groups Start->Grouping Oral_Admin Oral Administration (this compound or Saline) Grouping->Oral_Admin Central_Admin Central Administration (this compound or aCSF) Grouping->Central_Admin Monitoring Daily Monitoring: - Body Weight - Food Intake Oral_Admin->Monitoring Central_Admin->Monitoring Leptin_Challenge Leptin Sensitivity Challenge Monitoring->Leptin_Challenge Behavioral Behavioral Testing (Elevated Plus Maze) Monitoring->Behavioral Tissue_Collection Tissue Collection (Hypothalamus) Leptin_Challenge->Tissue_Collection Analysis Biochemical Analysis (pSTAT3, SOCS3, IL-1β) Tissue_Collection->Analysis Data_Analysis Data Analysis and Comparison Analysis->Data_Analysis Behavioral->Data_Analysis

Caption: General experimental workflow for comparing oral and central this compound administration.

Leptin Sensitivity Assessment
  • Procedure: Following a period of this compound or vehicle administration, mice are fasted and then administered an intraperitoneal injection of leptin (e.g., 1 mg/kg) or saline.

  • Endpoint Measurement: Food intake is measured at various time points post-injection (e.g., 2, 4, and 24 hours). A greater reduction in food intake in the leptin-treated group compared to the saline group indicates higher leptin sensitivity. For biochemical analysis, hypothalamic tissue is collected approximately 45 minutes after leptin injection to measure the phosphorylation of STAT3 via Western blotting or immunohistochemistry.

Anxiolytic Activity Assessment (Elevated Plus-Maze)
  • Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure: Mice are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as they reduce the natural aversion of rodents to open spaces.

Conclusion

The available evidence strongly suggests that this compound is a promising therapeutic peptide with both anxiolytic and anti-obesity effects. Notably, its efficacy in animal models is comparable whether administered orally or centrally. The oral activity of this compound is a significant advantage for potential therapeutic development, offering a more convenient and patient-friendly administration route. Further research is warranted to fully elucidate the pharmacokinetic profiles of orally administered this compound and to confirm its efficacy and safety in higher animal models and eventually in human clinical trials.

References

Validating the Binding Affinity of Yhiepv to the δ-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The δ-opioid receptor (DOR), a G-protein coupled receptor, is a significant therapeutic target for managing pain, depression, and other neurological disorders.[1][2][3][4] The development of novel ligands, such as the peptide Yhiepv, with specific binding affinities for the DOR is a crucial step in advancing new therapeutics. This guide provides a comparative framework for validating the binding affinity of this compound to the δ-opioid receptor, supported by established experimental protocols and data for alternative ligands.

Comparative Binding Affinity Data

A critical step in characterizing a new ligand is to compare its binding affinity with that of known standards. The inhibition constant (Ki) is a key measure of this affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of several known ligands for the δ-opioid receptor, providing a benchmark against which this compound's performance can be evaluated.

CompoundReceptor TypeBinding Affinity (Ki in nM)Comments
This compound δ-opioid Receptor[Experimental Data] Novel peptide under investigation.
DPDPE ([D-Pen2,D-Pen5]-enkephalin)δ-opioid Receptor~8-fold lower than modified versions[5]A well-established selective δ-opioid peptide agonist.
Deltorphin IIδ-opioid Receptor-A potent and selective δ-opioid peptide agonist.
SNC80δ-opioid Receptor-A non-peptidic selective δ-opioid agonist.[3]
Naltrindoleδ-opioid Receptor-A selective δ-opioid antagonist.[6]
DAMGOµ-opioid ReceptorHigh affinity for µ-receptorA selective µ-opioid agonist, used for selectivity testing.[7]
U69,593κ-opioid ReceptorHigh affinity for κ-receptorA selective κ-opioid agonist, used for selectivity testing.[3]

Experimental Protocols

Accurate determination of binding affinity relies on standardized and meticulously executed experimental protocols. The most common method for this is the competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand of known high affinity for the δ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human δ-opioid receptor (e.g., C6-DOR cells).[8]

  • Radioligand: A high-affinity, selective δ-opioid receptor radioligand, such as [3H]DPDPE.[3]

  • Test Compound: this compound, prepared in a series of dilutions.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).[9]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter.[9][10]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[9]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-300 µL:

    • 50 µL of diluted this compound (at various concentrations).

    • 50 µL of the radioligand (e.g., [3H]DPDPE at a concentration near its Kd).[3]

    • 100 µL of the cell membrane suspension.[3]

    • For total binding, substitute this compound with binding buffer.

    • For non-specific binding, use a high concentration of an unlabeled antagonist like naloxone (B1662785) instead of this compound.[9]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[3][10]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9] Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare this compound Dilutions incubation Incubate Components (this compound, Radioligand, Membranes) prep_ligand->incubation prep_radio Prepare Radioligand prep_radio->incubation prep_mem Prepare Receptor Membranes prep_mem->incubation filtration Separate Bound/ Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc Calculate IC50 and Ki counting->calc G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) DOR δ-Opioid Receptor This compound->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter logical_comparison cluster_compounds Test Articles objective Objective: Validate this compound Binding Affinity to DOR hypothesis Hypothesis: this compound binds to DOR with a specific affinity objective->hypothesis experiment Experiment: Competitive Radioligand Binding Assay hypothesis->experiment This compound Test Compound: This compound experiment->this compound standard Standard Compound: DPDPE experiment->standard data_analysis Data Analysis: Determine Ki for this compound and DPDPE This compound->data_analysis standard->data_analysis comparison Comparison: Ki (this compound) vs. Ki (DPDPE) data_analysis->comparison conclusion Conclusion: Affinity and Selectivity Profile of this compound comparison->conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of "Yhiepv" in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of the hypothetical chemical "Yhiepv," representing any hazardous chemical substance used in a laboratory environment. Adherence to these procedures is critical for maintaining a safe workspace and complying with regulatory standards.

I. Immediate Safety and Hazard Assessment

Before beginning any disposal process, a thorough hazard assessment is crucial. In the absence of a specific Safety Data Sheet (SDS) for "this compound," it must be treated as a substance with unknown toxicity and potential hazards. All personnel handling the substance must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are mandatory.
Body Protection A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation.

In the event of a spill, the area should be evacuated immediately, and the institution's Environmental Health and Safety (EHS) department must be notified.[1] For solid spills, the material should be carefully swept into a designated waste container, minimizing dust generation.[1] Liquid spills should be absorbed with an inert material and placed in a designated hazardous waste container.[2]

II. "this compound" Disposal Protocol

The disposal of "this compound" must strictly adhere to all federal, state, and local regulations for hazardous waste. The primary and recommended method for disposal is through a licensed hazardous waste management company.[1][2]

Step-by-Step Disposal Procedure:

  • Waste Classification: "this compound" and any materials contaminated with it (e.g., gloves, filter paper, empty containers) must be classified as hazardous waste.[1]

  • Waste Collection and Segregation:

    • Collect all "this compound" waste in a dedicated, compatible, and leak-proof container.[1]

    • Do not mix "this compound" waste with other chemical waste streams unless compatibility has been confirmed to avoid dangerous reactions.[1]

    • Solid and liquid waste should be collected in separate, appropriately designated containers.[2]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.[2]

    • Indicate the date when the waste was first added to the container (accumulation start date).[1][3]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1]

    • The SAA should be under the control of laboratory personnel and inspected regularly.

    • Use secondary containment, such as a plastic tub, for liquid waste containers.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1] They will have a list of approved hazardous waste disposal vendors.

    • All chemical waste pickup requests may need to be submitted through an online system.[4]

Table 2: Waste Container and Storage Guidelines

ParameterGuidelineSource
Container Filling Level Fill containers to no more than 90% capacity to allow for expansion. For bulk containers, use markings as guidelines.[1][4]
Maximum Container Size Liquids: 5 gallons; Solids: 50 pounds.[4]
Storage Duration Mixed waste must be picked up within 60 days of the collection start date.[3]

III. Experimental Protocols

As direct chemical neutralization or deactivation of "this compound" in a standard laboratory setting is not recommended without validated procedures, no experimental protocols for its degradation are provided. The focus remains on the safe collection and transfer of the hazardous waste to a professional disposal service.[1]

IV. Disposal Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of "this compound".

cluster_0 Phase 1: Preparation & Collection cluster_1 Phase 2: Storage & Disposal cluster_2 Contingency A Assess Hazards & Don PPE B Classify 'this compound' as Hazardous Waste A->B C Segregate & Collect Waste in Labeled Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Professional Disposal (e.g., Incineration) E->F G Spill Occurs H Evacuate Area & Notify EHS G->H

Caption: Workflow for the safe disposal of "this compound" hazardous waste.

cluster_waste_types Waste Segregation cluster_containers Designated Containers Solid Solid 'this compound' Waste (e.g., contaminated gloves, wipes) Solid_Container Labeled, Leak-Proof Solid Waste Container Solid->Solid_Container Place in Liquid Liquid 'this compound' Waste (e.g., solutions) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid->Liquid_Container Place in Sharps Contaminated Sharps (e.g., needles, syringes) Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Place in

Caption: Segregation of different types of "this compound" waste.

References

Personal protective equipment for handling Yhiepv

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Guidance on a Hypothetical Substance

"Yhiepv" is a not a recognized chemical substance. This document provides safety and handling guidance based on established protocols for known potent, hazardous cytotoxic compounds often encountered in drug development and research. This information is intended as a procedural template. Always consult the specific Safety Data Sheet (SDS) for any substance you handle. In the absence of an SDS, the stringent precautions outlined below for highly potent compounds should be followed.

Immediate Safety and Hazard Assessment

For the purposes of this guide, "this compound" is treated as a potent, non-volatile, cytotoxic small molecule with potential carcinogenic, mutagenic, and teratogenic properties. Occupational exposure can occur through inhalation of aerosolized particles, direct skin contact, and accidental ingestion.[1][2] Strict adherence to safety protocols is mandatory to protect personnel.[3]

Primary Risks:

  • Dermal/Eye: Severe irritation, chemical burns, and systemic absorption.

  • Inhalation: Acute respiratory irritation and potential for long-term organ toxicity.

  • Ingestion: High acute toxicity.

  • Chronic: Potential for carcinogenicity, mutagenicity, or reproductive toxicity.[4]

Personal Protective Equipment (PPE) Protocol

The primary defense against exposure is the correct and consistent use of appropriate PPE.[5] A risk assessment should be performed to determine the specific PPE required for the quantity and nature of the work being performed.[3] All personnel must receive training on the proper donning and doffing of PPE.[6][7][8]

Recommended PPE for Handling this compound

The following table summarizes the minimum required PPE for handling this compound powders or solutions outside of a primary engineering control (e.g., in case of a spill) or when transferring materials.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[1][9]Provides a robust barrier against chemical permeation. Double-gloving offers added protection if the outer glove is breached.[1]
Gown Disposable, solid-front, impermeable gown with long sleeves and elastic or knit cuffs.[2][10]Protects against splashes and contamination of personal clothing. The inner glove should be under the cuff, and the outer glove should go over the cuff.[1]
Eye/Face Protection Full-face shield worn over safety goggles.[10]Protects the eyes and face from splashes. A face shield alone is insufficient; it must be paired with goggles.
Respiratory Protection NIOSH-approved N95 respirator at a minimum for powders. For solutions, a half-mask or full-face respirator with multi-gas/vapor cartridges and P100 particulate filters may be required based on risk assessment.[11][12][13]Prevents inhalation of aerosolized powders or vapors. A user seal check is required each time a tight-fitting respirator is worn.[8]
Additional PPE Disposable shoe covers.[14]Prevents the tracking of contaminants out of the laboratory area.[1]

Experimental Protocols: Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is a critical process to prevent cross-contamination.[15] The following step-by-step procedures should be followed precisely.

Donning (Putting On) PPE Sequence

Perform these steps in an anteroom or designated "clean" area before entering the handling area.[16]

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[8][16]

  • Shoe Covers: Put on the first pair of shoe covers.

  • Gown: Don the impermeable gown, ensuring it is fully closed.[8]

  • Respirator: Put on the fit-tested N95 or other appropriate respirator. Perform a user seal check to ensure a proper fit.[8][15]

  • Eye/Face Protection: Put on safety goggles, followed by the full-face shield.[16]

  • Gloves: Don the first (inner) pair of gloves, tucking the gown cuffs underneath them. Don the second (outer) pair of gloves, pulling them over the gown cuffs.[8]

Doffing (Taking Off) PPE Sequence

This sequence is designed to remove the most contaminated items first. Doffing should occur in a designated "dirty" area or anteroom.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peeling them off without touching the outside with bare skin) and dispose of them in a designated cytotoxic waste container.[7][8]

  • Gown: Untie and remove the gown, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.[6][7]

  • Hand Hygiene: Perform hand hygiene using an alcohol-based hand sanitizer.

  • Face Shield/Goggles: Remove the face shield and goggles from the back by lifting the headband. Avoid touching the front surface. Place in a designated area for decontamination or disposal.[8]

  • Respirator: Remove the respirator by pulling the straps from the back of the head. Do not touch the front of the respirator. Dispose of it immediately.[8]

  • Inner Gloves: Remove the final pair of gloves using the proper technique and dispose of them.[7]

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[8][16]

Operational and Disposal Plan

All materials and PPE that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[17]

Waste Segregation and Disposal
  • Point of Use Segregation: All disposable items (gloves, gowns, bench paper, pipette tips) must be immediately placed into clearly labeled, puncture-resistant, leak-proof hazardous waste containers at the workstation.[1][18]

  • Container Requirements: Waste containers must be yellow, labeled with "Hazardous Cytotoxic Waste," and display the appropriate hazard symbols.[18]

  • Sharps: All needles and syringes must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[14]

  • Collection: When full, waste containers must be securely sealed. A licensed hazardous waste management company must be used for collection and final disposal, typically via incineration.[17]

Visual Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Operational Phase cluster_post Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE Donning 3. Donning Sequence SelectPPE->Donning Handling 4. Handle This compound Donning->Handling Doffing 5. Doffing Sequence Handling->Doffing Disposal 6. Waste Disposal Doffing->Disposal

Caption: Logical workflow for safe handling of this compound, from initial risk assessment to final waste disposal.

Disposal_Pathway start Contaminated PPE & Materials (Gloves, Gown, etc.) segregate 1. Segregate at Point of Use start->segregate primary 2. Place in Labeled, Leak-Proof Primary Waste Container segregate->primary secondary 3. Seal and Place in Secondary Transport Container primary->secondary store 4. Store in Designated Hazardous Waste Area secondary->store end 5. Arrange for Professional Disposal (Incineration) store->end

Caption: Step-by-step disposal pathway for all materials contaminated with this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。